3-Phenyl-1H-pyrazol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHCQNBWOZXHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344154 | |
| Record name | 5-Phenyl-2H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27412-71-1 | |
| Record name | 5-Phenyl-2H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Tautomerism of 3-Phenyl-1H-pyrazol-5-ol in Solution
Foreword: The Dynamic Nature of a Privileged Scaffold
The pyrazolone ring system is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and applications as dyes and photographic materials.[1] The compound 3-phenyl-1H-pyrazol-5-ol, a key structural motif and the core of the well-known drug Edaravone, is a prime example of this privileged scaffold.[2] However, its chemical behavior and biological interactions are not defined by a single static structure. Instead, it exists as a dynamic equilibrium of tautomers, a phenomenon of critical importance for researchers, scientists, and drug development professionals.[3] Understanding and controlling this tautomeric equilibrium is paramount for predicting molecular properties, designing effective synthetic routes, and elucidating mechanisms of action. This guide provides a comprehensive exploration of the tautomerism of this compound in solution, grounded in experimental evidence and theoretical insights.
The Tautomeric Landscape of this compound
Prototropic tautomerism in pyrazolones allows for the migration of a proton, resulting in at least three distinct, interconvertible isomers.[1][4] For this compound, these are commonly referred to as the CH, OH, and NH forms. Each tautomer possesses a unique electronic distribution and geometry, which dictates its reactivity, polarity, and spectroscopic signature.
-
The CH-form (Ketone): 3-phenyl-1,2-dihydro-3H-pyrazol-5-one. This form is characterized by a methylene group (CH2) at the C4 position of the pyrazolone ring.
-
The OH-form (Enol): this compound. This aromatic tautomer features a hydroxyl group at the C5 position.
-
The NH-form (Amine/Imino): 5-phenyl-2,4-dihydro-3H-pyrazol-3-one. This form is characterized by an imine-like nitrogen within the ring and a proton on the second nitrogen atom.
The relative stability of these tautomers is not intrinsic but is profoundly influenced by their environment.
Caption: Tautomeric equilibrium of this compound.
Factors Governing Tautomeric Equilibrium in Solution
The delicate balance between the CH, OH, and NH tautomers can be shifted by several factors, making it possible to favor one form over the others.
The Decisive Role of the Solvent
Solvent polarity is a primary determinant of the predominant tautomeric form.[5] The interaction between the solute and solvent molecules can stabilize one tautomer more than the others.[5]
-
Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In nonpolar environments, the OH-form is often favored.[6][7] This is attributed to the formation of stable, hydrogen-bonded dimers.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO-d₆): In polar aprotic solvents, which are strong hydrogen bond acceptors, the intermolecular hydrogen bonds of the OH-form dimers are disrupted.[6][7] While the OH-form may still be present as monomers, the equilibrium can shift towards the more polar NH and CH forms.[5]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with all tautomers, further complicating the equilibrium. Generally, polar solvents tend to stabilize the more polar keto (CH) tautomer.[8]
Caption: Influence of solvent polarity on tautomeric equilibrium.
The Influence of pH
The pH of the solution can significantly impact the tautomeric equilibrium by favoring ionized species. At a pH higher than its pKa (around 7.0), this compound can be deprotonated to form an anion.[9] This anion is a resonance-stabilized species that can be considered a hybrid of the deprotonated forms of all three tautomers, which in turn affects the overall equilibrium of the neutral species.
Experimental Methodologies for Tautomerism Investigation
A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough understanding of pyrazolone tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying tautomers in solution.[5][6] 1H, 13C, and 15N NMR each provide unique insights.
Protocol for 1H and 13C NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.
-
Rationale: The choice of solvent is critical as it directly influences the tautomeric equilibrium.
-
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Rationale: Higher field strengths provide better signal dispersion, which is crucial for resolving signals from different tautomers.
-
-
Spectral Analysis:
-
Identify characteristic signals for each tautomer. For instance, the CH-form will show a signal for the CH₂ group at the C4 position, while the OH-form will exhibit a signal for the vinylic proton at C4.[6]
-
Compare the observed chemical shifts with those of "fixed" derivatives (O-methylated and N-methylated analogues) to aid in assignment.[6]
-
Integrate the signals corresponding to each tautomer to determine their relative populations.
-
| Tautomer | Solvent | 1H Chemical Shift (ppm) of Pyrazole H-4 | 13C Chemical Shift (ppm) of Pyrazole C-4 | Reference |
| OH-form | CDCl₃ | 5.92 | 94.2 | [6] |
| OH-form | C₆D₆ | 5.76 | 94.6 | [6] |
| OH-form | CD₃OD | 5.82 | 94.8 | [6] |
| NH-form (fixed) | CDCl₃ | 5.59 | 98.1 | [6] |
UV-Vis Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules, making it suitable for studying tautomeric equilibria.[4] Different tautomers, having distinct conjugated systems, will exhibit different absorption maxima (λmax).
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions (e.g., 1.0 x 10-5 M) of this compound in various solvents of differing polarities (e.g., cyclohexane, ethanol).[4]
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
Computational Chemistry
Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using solvent models like PCM).[3][8] These calculations can also predict spectroscopic properties (NMR chemical shifts, UV-Vis spectra) to support experimental findings.[4][10]
Caption: Workflow for the analysis of tautomerism.
Concluding Remarks for the Field Scientist
The tautomerism of this compound is a complex interplay of structural and environmental factors. For researchers in drug development and materials science, a thorough understanding of this phenomenon is not merely academic but a practical necessity. The choice of solvent in a reaction or formulation, or the pH of a biological medium, can dictate which tautomer predominates, thereby influencing solubility, reactivity, and biological activity. The methodologies outlined in this guide provide a robust framework for investigating and ultimately controlling the tautomeric behavior of this important molecular scaffold. By leveraging a combination of high-resolution spectroscopy and computational modeling, scientists can gain a deeper understanding of the systems they work with, leading to more rational design and predictable outcomes in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
The Pivotal Role of Crystal Structure in the Efficacy of 3-Phenyl-1H-pyrazol-5-ol Derivatives: A Technical Guide
Introduction: Beyond the 2D Structure – The Solid-State Reality of Pyrazol-5-ols
In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among these, 3-Phenyl-1H-pyrazol-5-ol and its derivatives are of particular interest due to their synthetic accessibility and potent biological profiles.[4][5] However, a simple two-dimensional representation of these molecules belies the complexity of their solid-state forms, which profoundly influences their physicochemical properties and, consequently, their therapeutic efficacy. This technical guide delves into the critical importance of the crystal structure of this compound derivatives, offering insights into their synthesis, solid-state characterization, and the intricate relationship between their three-dimensional architecture and biological function. As researchers and drug development professionals, understanding these principles is paramount for the rational design of more potent and selective therapeutic agents.[6]
Synthesis and Single Crystal Growth: The Foundation of Structural Elucidation
The journey to understanding the crystal structure of this compound derivatives begins with their synthesis. A common and efficient route involves the cyclocondensation reaction between a β-ketoester, such as ethyl benzoylacetate, and a hydrazine derivative, like phenylhydrazine.[7] One-pot multicomponent reactions have also been developed to enhance efficiency and yield.[8][9]
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-ol
This protocol outlines a standard laboratory procedure for the synthesis of a representative this compound derivative.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.
-
Slowly add phenylhydrazine (1 equivalent) to the solution while stirring. The addition is performed cautiously as the reaction can be exothermic.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure crystals of 3-methyl-1-phenyl-1H-pyrazol-5-ol.
Cultivating Perfection: The Art of Single Crystal Growth
Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. The choice of solvent and crystallization technique is critical and often requires empirical optimization.
General Protocol for Single Crystal Growth:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to achieve saturation. Solvents such as ethanol, methanol, or mixtures with water are often effective.[10]
-
Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is one of the simplest and most common methods for growing single crystals.
-
Slow Cooling: If the compound has good solubility at higher temperatures, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and then place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution can induce crystallization.
-
Crystal Mounting: Once suitable single crystals have formed, they are carefully selected under a microscope and mounted on a goniometer head for X-ray diffraction analysis.[10]
The Crystalline Landscape: Tautomerism and Supramolecular Architecture
The solid-state structure of this compound derivatives is dominated by two key features: tautomerism and the formation of intricate hydrogen-bonding networks.
A Molecule of Many Faces: Prototropic Tautomerism
This compound and its derivatives can exist in several tautomeric forms: the OH-form (enolic), the NH-form (keto), and the CH-form (keto).[10][11] The predominant tautomer in the solid state is influenced by the substituents on the pyrazole ring and the nature of the intermolecular interactions within the crystal lattice. X-ray crystallography is the definitive technique for unambiguously determining the tautomeric form present in a crystal.[10] For instance, an X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of 1-phenyl-1H-pyrazol-3-ol units in the solid state.[10]
Caption: Tautomeric forms of this compound.
The Power of Connection: Hydrogen Bonding and Crystal Packing
In the solid state, this compound derivatives often self-assemble into well-defined supramolecular structures through a network of intermolecular hydrogen bonds.[12] The hydroxyl and pyrazolic nitrogen atoms are key players in these interactions, frequently forming dimers and chains. For example, the crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol reveals that molecules are connected by pairs of intermolecular O—H⋯N hydrogen bonds, forming dimers with an R2(2)(8) ring motif.[13] These dimers are further linked by N—H⋯O hydrogen bonds, creating chains.[13] These non-covalent interactions are the driving force behind the crystal packing and significantly influence the physical properties of the material, such as melting point and solubility.
Caption: Hydrogen bonding network in pyrazol-5-ol derivatives.
Comparative Crystallographic Data
The following table summarizes key crystallographic data for a selection of this compound derivatives, highlighting the diversity in their crystal systems and packing arrangements.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | C₁₀H₁₀N₂O | Orthorhombic | Pca2₁ | 15.0138 | 5.2952 | 10.9469 | 90 | [14] |
| 4-Methyl-5-phenyl-1H-pyrazol-3-ol | C₁₀H₁₀N₂O | Monoclinic | P2₁/c | 26.4082 | 11.0972 | 14.1245 | 118.996 | [13] |
| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.5807 | 15.1720 | 8.7370 | 93.6180 | [15] |
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₄N₂O₂ | Monoclinic | P2₁/c | 8.6207 | 7.1695 | 22.9228 | 99.168 | [16] |
The Structure-Activity Relationship: From Crystal Lattice to Biological Target
The precise three-dimensional arrangement of atoms in the crystal structure of a this compound derivative is not merely an academic curiosity; it is intrinsically linked to its biological activity.[17][18] The specific tautomeric form present in the solid state can dictate which hydrogen bond donors and acceptors are available for interaction with a biological target, such as an enzyme's active site.[19] Furthermore, the overall conformation of the molecule, including the dihedral angles between the phenyl and pyrazole rings, determines its shape complementarity with the binding pocket of a protein.[13][15]
For instance, the ability of these derivatives to act as kinase inhibitors is highly dependent on their ability to form specific hydrogen bonds with the kinase domain. The crystal structure provides the blueprint for these interactions, enabling medicinal chemists to rationally design modifications to the scaffold that can enhance binding affinity and selectivity.[6]
Conclusion: A Solid Foundation for Future Drug Discovery
The crystal structure of this compound derivatives is a critical determinant of their physicochemical and biological properties. This guide has provided a comprehensive overview of the key structural features of these compounds, from their synthesis and single crystal growth to the intricacies of their tautomerism and supramolecular assembly. A thorough understanding of these solid-state principles is indispensable for researchers, scientists, and drug development professionals seeking to harness the full therapeutic potential of this versatile class of molecules. By integrating crystallographic insights into the drug design process, we can move beyond two-dimensional representations and develop more effective and targeted therapies for a range of human diseases.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-Methyl-5-phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Phenyl-1H-pyrazol-5-ol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Phenyl-1H-pyrazol-5-ol, a pivotal heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical identity, physical properties, a robust synthesis protocol, and its significant role as a scaffold in modern pharmacology.
Core Chemical Identity and Tautomerism
This compound is a fascinating molecule that primarily exists in a state of tautomeric equilibrium with its more stable keto form, 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one . This dynamic is crucial for understanding its reactivity and spectroscopic characterization. The hydroxyl (-ol) form can be favored in certain solvents and reaction conditions, but the pyrazolone (keto) form typically predominates, especially in the solid state.
For the purpose of unambiguous identification, the following CAS Registry Numbers are associated with this structure:
-
4860-93-9 : Most commonly refers to the keto tautomer, 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one.[1]
-
5203-91-8 : Often used to specifically denote the enol tautomer, this compound.[2]
Throughout this guide, we will refer to the compound by its pyrazol-5-ol name, while acknowledging that the underlying structure is often the pyrazolone tautomer.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below, providing essential data for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 250 °C (482 °F; 523 K) | [3] |
| Primary CAS Number | 4860-93-9 (for the pyrazolone tautomer) | [1] |
Synthesis of this compound: The Knorr Pyrazole Synthesis
The most reliable and classical method for synthesizing the pyrazolone core is the Knorr pyrazole synthesis . This involves the condensation reaction between a β-ketoester and a hydrazine derivative. For this compound, the selected precursors are ethyl benzoylacetate and hydrazine hydrate.
The causality behind this choice lies in the inherent reactivity of the reagents. Hydrazine hydrate provides the two nitrogen atoms required for the pyrazole ring. Ethyl benzoylacetate is an ideal β-ketoester; the benzoyl group provides the C3-phenyl substituent, and the ester and adjacent methylene group form the remainder of the heterocyclic backbone.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 3-phenyl-5-pyrazolone.[3]
Materials:
-
Ethyl benzoylacetate (9.6 g, 49.94 mmol)
-
Hydrazine hydrate (1.6 g, 31.96 mmol)
-
Diethyl ether
-
50% Ethanol-water solution
-
Round-bottom flask with reflux condenser
-
Oil bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: Combine ethyl benzoylacetate (9.6 g) and hydrazine hydrate (1.6 g) in a round-bottom flask equipped with a condenser.
-
Heating: Heat the mixture in an oil bath maintained at 120-130°C for 1 hour. The mixture will turn into an oily consistency.
-
Work-up and Solidification: After 1 hour, remove the flask from the oil bath and allow it to cool to room temperature. Add 50 mL of diethyl ether to the resulting oil and stir vigorously until a solid product precipitates.
-
Isolation: Filter the crude solid using a Büchner funnel and wash with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Purification: Recrystallize the crude product from a 50% ethanol-water mixture to yield pure this compound as a white powder.
-
Drying and Yield: Dry the purified product in a vacuum oven. The expected yield is approximately 6.8 g (85%).
This self-validating protocol yields a high-purity product whose identity can be confirmed by melting point analysis (should be ~250°C) and standard spectroscopic techniques.
Reaction Mechanism
The synthesis proceeds via a well-established condensation-cyclization mechanism.
References
Understanding the keto-enol tautomerism of 3-Phenyl-1H-pyrazol-5-ol
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Phenyl-1H-pyrazol-5-ol
Abstract
This compound, a key scaffold in medicinal chemistry, exhibits complex tautomeric behavior that dictates its physicochemical properties, receptor-binding capabilities, and ultimately, its therapeutic potential.[1][2] This guide provides a comprehensive examination of the keto-enol tautomerism inherent to this molecule. We will dissect the structural landscape, explore the key factors governing the tautomeric equilibrium, detail the critical experimental and computational methodologies for its characterization, and discuss the profound implications of this phenomenon in the context of drug discovery and development. This document is designed to serve as an authoritative resource, bridging fundamental principles with practical, field-proven insights.
The Tautomeric Landscape: A Molecule of Multiple Identities
Tautomerism, the interconversion of constitutional isomers through proton transfer, is a defining characteristic of pyrazolone chemistry.[3][4][5] For this compound, this is not a static feature but a dynamic equilibrium between three principal forms, each with a unique electronic and structural profile. The predominant forms are the enol (OH-form) and two keto isomers (CH-form and NH-form).
-
The OH-Form (Enol): this compound. This form possesses an aromatic pyrazole ring and a hydroxyl group at the C5 position.
-
The CH-Form (Keto): 3-Phenyl-1,2-dihydro-pyrazol-5-one. This isomer features a ketone at C5 and a methylene group (CH2) at the C4 position.
-
The NH-Form (Keto): 5-Phenyl-1,2-dihydro-pyrazol-3-one. Another keto form where the proton resides on a ring nitrogen, creating a different conjugated system.
The equilibrium between these forms is not fixed; it is exquisitely sensitive to the surrounding environment. Understanding the delicate balance of this equilibrium is paramount for predicting the molecule's behavior.
Caption: The dynamic equilibrium between the OH, CH, and NH tautomers.
Governing the Equilibrium: Key Influential Factors
The predominance of a specific tautomer is not arbitrary but is governed by a confluence of factors, including the solvent, physical state, and electronic effects.
The Decisive Role of the Solvent
The solvent environment is arguably the most significant factor influencing the tautomeric ratio in solution.[6] The polarity and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer over another.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They tend to stabilize the more polar keto (CH and NH) forms through intermolecular hydrogen bonding.[3][7]
-
Polar Aprotic Solvents (e.g., DMSO, THF): These solvents can accept hydrogen bonds. In solvents like DMSO, intermolecular hydrogen bonds that favor dimerization are often disrupted, leading to monomeric species.[8][9] The equilibrium in these solvents can be complex, with both tautomers often detectable.[6]
-
Nonpolar Solvents (e.g., Chloroform, Cyclohexane): In these environments, the less polar OH-form is often favored. This form can be stabilized by the formation of intramolecular hydrogen bonds or through self-association into dimers via intermolecular hydrogen bonds.[8][10]
The stability of the tautomers generally increases with solvent polarity, as the molecular dipole moment is modulated by the solvent.[6]
Physical State: Solid versus Solution
A critical distinction must be made between the solid state and solution.
-
Solid State: In the crystalline form, one tautomer almost exclusively predominates. This is dictated by the thermodynamics of crystal lattice packing and the optimization of intermolecular interactions, most commonly hydrogen bonding, which often leads to the formation of stable dimers.[6][8] X-ray crystallography provides an unambiguous but static picture of this preferred solid-state form.[11][12]
-
Solution: In contrast, the solution phase is a dynamic environment where multiple tautomers coexist in equilibrium. The ratios are determined by the factors described above, primarily the solvent.
Methodologies for Tautomeric Analysis: A Multi-Faceted Approach
Characterizing the tautomeric equilibrium requires a combination of sophisticated spectroscopic and computational techniques. No single method provides a complete picture; rather, a synergistic approach yields the most trustworthy results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomerism in solution, providing both qualitative identification and quantitative analysis.[13][14]
-
Core Principle: Each tautomer has a unique set of chemical shifts for its protons (¹H), carbons (¹³C), and nitrogens (¹⁵N). By analyzing the NMR spectrum, one can identify the species present.[15]
-
The Challenge of Proton Exchange: At room temperature, the proton transfer between tautomers can be rapid on the NMR timescale, resulting in broadened or averaged signals.[16]
-
The Low-Temperature Solution: To overcome rapid exchange, spectra are often recorded at low temperatures. This slows the interconversion rate, allowing for the resolution of sharp, distinct signals for each tautomer. The equilibrium constant can then be determined by integrating these individual signals.[11][17]
Table 1: Characteristic NMR Chemical Shifts (Illustrative)
| Tautomer | Key ¹H Signal | Approx. δ (ppm) | Key ¹³C Signal | Approx. δ (ppm) |
|---|---|---|---|---|
| OH-Form | Pyrazole H-4 | 5.8 - 6.0 | Pyrazole C-3 | ~164 |
| OH proton | 11.0 - 12.5 | Pyrazole C-4 | ~94 | |
| CH-Form | CH₂ protons | 3.0 - 3.5 | C=O | >170 |
| | NH proton | 9.0 - 11.0 | CH₂ | ~40 |
Note: Chemical shifts are highly dependent on solvent and concentration. Data derived from representative pyrazolone systems.[8][9]
Protocol 1: Low-Temperature ¹H NMR for Tautomer Quantification
-
Sample Preparation: Dissolve a precise amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or THF-d₈) to a concentration of ~10-20 mM in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (298 K) to observe the initial state (potentially averaged signals).
-
Temperature Reduction: Cool the NMR probe in decrements of 10 K, allowing the sample to equilibrate for 5-10 minutes at each step.
-
Spectral Acquisition: Acquire a full ¹H spectrum at each temperature point, monitoring for the decoalescence of broad signals into sharp, distinct peaks corresponding to individual tautomers.
-
Target Temperature: Continue cooling until the proton exchange is slow on the NMR timescale and baseline separation of key signals is achieved (e.g., -20 °C to -60 °C).[11]
-
Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly reflects the molar ratio of the tautomers at that temperature.
-
Validation: Ensure that the integrated signals chosen for quantification are unique to each tautomer and are not overlapping with other resonances.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive technique for detecting tautomeric shifts, as the different conjugated systems of the keto and enol forms result in distinct electronic transitions and, therefore, different absorption maxima (λmax).[10][18] It is particularly useful for studying the effects of solvent polarity on the equilibrium.
Protocol 2: UV-Vis Solvent Study
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-absorbing, volatile solvent (e.g., acetonitrile).
-
Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., cyclohexane, chloroform, acetonitrile, methanol, water).
-
Sample Preparation: Add a small, identical aliquot of the stock solution to each flask and dilute to the mark to ensure the same concentration across all samples (~10⁻⁵ M).
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: Compare the λmax and the overall spectral shape in each solvent. A shift in λmax or the appearance of new absorption bands is indicative of a shift in the tautomeric equilibrium.[10][18]
Computational Modeling (DFT)
Density Functional Theory (DFT) has become an indispensable tool for corroborating experimental findings and providing deeper mechanistic insight.[19][20]
-
Energy Calculations: DFT methods (e.g., B3LYP with a 6-311++G(d,p) basis set) can accurately calculate the relative electronic energies of each tautomer in the gas phase.[6][20]
-
Solvent Modeling: Using implicit solvent models like the Polarizable Continuum Model (PCM), the effect of different solvents on tautomer stability can be simulated, allowing for direct comparison with experimental UV-Vis and NMR data.[7][20]
-
Thermodynamic Insights: These calculations can yield key thermodynamic parameters such as the Gibbs free energy difference (ΔG), which determines the tautomeric equilibrium constant (Keq).[19]
Caption: A workflow for the comprehensive analysis of tautomerism.
Implications in Drug Discovery and Development
A thorough understanding of tautomerism is not merely an academic exercise; it is a prerequisite for successful drug development. The specific tautomer present can drastically alter a molecule's biological and pharmaceutical properties.
-
Pharmacodynamics (Receptor Binding): The OH-, CH-, and NH-forms have different three-dimensional shapes, hydrogen bond donor/acceptor patterns, and dipole moments. Consequently, only one tautomer may fit optimally into the binding pocket of a target protein, making it the biologically active species.
-
Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Solubility: The predominance of a more polar keto form can enhance aqueous solubility.
-
Lipophilicity (LogP): The tautomeric ratio influences the partitioning between aqueous and lipid phases, affecting membrane permeability.
-
pKa: The acidity/basicity of the molecule is tied to the specific tautomeric form, which affects its ionization state at physiological pH.
-
-
Intellectual Property: From a patent perspective, different tautomers can be considered distinct chemical entities. A comprehensive characterization of the tautomeric behavior is essential for securing robust intellectual property rights.
Conclusion
The tautomerism of this compound is a complex but manageable phenomenon. The molecule exists as a dynamic equilibrium of OH (enol) and CH/NH (keto) forms, with the balance being sensitively controlled by the solvent, physical state, and electronic factors. A rigorous, multi-technique approach combining low-temperature NMR, UV-Vis spectroscopy, X-ray crystallography, and DFT calculations is essential for a complete and trustworthy characterization. For researchers in medicinal chemistry and drug development, mastering the principles that govern this equilibrium is fundamental to rationally designing molecules with optimized efficacy, ADME profiles, and therapeutic success.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 17. The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study | Publicación [silice.csic.es]
- 18. bcc.bas.bg [bcc.bas.bg]
- 19. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 3-Phenyl-1H-pyrazol-5-ol in Organic Solvents for Pharmaceutical Development
Abstract
3-Phenyl-1H-pyrazol-5-ol is a heterocyclic compound featuring the pyrazolone core, a scaffold of significant interest in medicinal chemistry and materials science. The successful application of this molecule in any field, particularly in drug development, is fundamentally dependent on a thorough understanding of its physicochemical properties. This technical guide provides an in-depth exploration of the solubility and chemical stability of this compound in various organic solvents. We delve into the critical role of tautomerism, which governs the compound's behavior in solution, and present field-proven, step-by-step protocols for the experimental determination of equilibrium solubility and the assessment of chemical stability through forced degradation studies coupled with stability-indicating HPLC methods. This document is intended for researchers, chemists, and formulation scientists, offering both the theoretical basis and practical methodologies required to confidently work with and characterize this versatile chemical entity.
Introduction to this compound
Chemical Identity and Structure
This compound, (CAS Number: 5203-91-8), is an aromatic heterocyclic compound. Its structure consists of a pyrazole ring substituted with a phenyl group at position 3 and a hydroxyl group at position 5. The pyrazolone scaffold is a prominent structural motif found in numerous pharmaceutically active compounds.[1]
The true nature of its structure in any given state (solid or solution) is complicated by the phenomenon of tautomerism.
The Critical Role of Tautomerism
Pyrazolones are capable of existing in multiple, interconverting isomeric forms known as tautomers.[2] For this compound, three primary tautomers can exist in equilibrium: the hydroxyl (OH), methylene (CH), and amino (NH) forms. The predominance of any single tautomer is highly dependent on the surrounding environment, particularly the solvent.[1][3]
-
OH-form (1H-Pyrazol-5-ol): Favored in certain solvents, this enol form can participate in hydrogen bonding through its -OH group.
-
CH-form (Pyrazolin-5-one): This keto form contains a methylene group in the pyrazole ring.
-
NH-form (Pyrazolin-5-one): This second keto form features an imine-like nitrogen in the ring.
This tautomeric equilibrium is the single most important factor governing the compound's solubility and stability. A change in solvent can shift the equilibrium, altering the molecule's effective polarity, hydrogen bonding capability, and reactivity. For instance, studies on related pyrazolones show that nonpolar solvents can favor dimeric structures stabilized by hydrogen bonds, while polar solvents like DMSO can favor monomers.[3] Understanding this behavior is paramount for predictable and reproducible experimental work.
Caption: The three principal tautomeric forms of the molecule.
Solubility in Organic Solvents
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For this compound, solubility is not a static property but is dynamically influenced by the solvent's ability to interact with and stabilize its different tautomeric forms.
Theoretical Principles of Solubility
The adage "like dissolves like" serves as a foundational principle for predicting solubility.[4] This concept relates the polarity of the solute to that of the solvent.
-
Polar Solvents: These are effective at dissolving polar compounds. They can be further divided into:
-
Protic Polar Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating the OH- and NH-tautomers.
-
Aprotic Polar Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipoles but lack acidic protons. They can accept hydrogen bonds but cannot donate them. They interact strongly with polar solutes via dipole-dipole interactions.[4]
-
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and interact primarily through weaker van der Waals forces. They are best suited for dissolving nonpolar compounds and are expected to be poor solvents for this compound.[4]
The choice of solvent directly influences the tautomeric equilibrium. A protic solvent may stabilize the OH-form through hydrogen bonding, thereby increasing its apparent solubility, while a different solvent might favor the less polar CH-form.
Predicted Solubility Profile in Common Organic Solvents
While exhaustive experimental data is not publicly available, we can predict a qualitative solubility profile based on the chemical structure and the principles outlined above. This provides a valuable starting point for solvent screening in a laboratory setting.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Can act as both hydrogen bond donors and acceptors, effectively solvating the polar OH- and NH-tautomers. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole moment and ability to accept hydrogen bonds allows for effective solvation. DMSO is known to solvate pyrazolone monomers well.[3] |
| Polar Aprotic | Acetonitrile, Acetone | Moderate | Possess significant dipole moments but are less effective hydrogen bond acceptors than DMSO, leading to moderate solvation capabilities. |
| Intermediate Polarity | Ethyl Acetate | Low to Moderate | Has both polar (ester) and nonpolar (ethyl) characteristics. Its ability to dissolve the compound will be highly dependent on the predominant tautomer. |
| Nonpolar | Toluene, Hexane | Very Low | Lacks the polarity and hydrogen bonding capacity to overcome the crystal lattice energy of the solid compound. The CH-tautomer would be most soluble in these. |
Experimental Protocol: Equilibrium Solubility Determination
To obtain quantitative and reliable solubility data, the shake-flask method, as recommended by organizations like the WHO, is the gold standard for determining thermodynamic equilibrium solubility.[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[7]
-
Why Shake-Flask? This method is preferred over kinetic methods because it determines the thermodynamic solubility, a true physical constant at a given temperature, which is essential for biopharmaceutical classification and formulation development.[7]
-
Why Excess Solid? The presence of an excess of the solid drug ensures that the solution remains saturated throughout the experiment, in equilibrium with the solid phase.[7]
-
Why Temperature Control? Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility and relevance.[6]
-
Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and accurate method for quantifying the concentration of the dissolved compound, ensuring reliable results.[4]
Caption: A generalized workflow for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 1-5 mL) of the selected organic solvent in a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment to plot concentration versus time can determine the minimum required equilibration time.[7]
-
Phase Separation: Once equilibrium is achieved, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles.[4]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method). Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard calibration curve.
-
Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate for each solvent.[6]
Chemical Stability in Organic Solvents
Assessing the chemical stability of a compound in solution is crucial for defining storage conditions, formulation strategies, and analytical procedures. A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[8]
Factors Influencing Stability
The degradation of this compound can be influenced by several factors:
-
pH (in aqueous/organic mixtures): The pyrazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The enol form may be susceptible to oxidative degradation.
-
Light (Photostability): Aromatic and conjugated systems can be sensitive to degradation upon exposure to UV or visible light.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
Designing and Executing a Forced Degradation Study
Forced degradation (or stress testing) is a process that deliberately exposes the compound to harsh conditions to accelerate its degradation.[9] The purpose is to identify likely degradation products and to validate the stability-indicating nature of the analytical method.
-
Why Forced Degradation? It provides a rapid way to understand potential degradation pathways and ensures that the analytical method can separate the parent compound from its breakdown products, which is a key requirement for a stability-indicating assay.[8][9]
-
Why Multiple Stress Conditions? Applying various stressors (acid, base, peroxide, heat, light) ensures that all likely degradation pathways are explored.
-
Why Aim for 5-20% Degradation? Complete degradation provides no information about the intermediate products. Minimal degradation makes it difficult to prove the method's separating power. A target of 5-20% degradation is ideal for method validation.
Caption: Experimental workflow for a forced degradation study.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently. Note that pyrazolones can be highly sensitive to base.[9]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature and protect from light.
-
Thermal Degradation: Heat the stock solution at 60-80 °C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute to a suitable concentration and analyze by HPLC.
-
Method Validation: The HPLC method is considered stability-indicating if:
-
The peak for the parent compound is well-resolved from all degradation product peaks.
-
Peak purity analysis (using a Diode Array Detector) confirms that the parent peak is spectrally pure in the presence of degradants.
-
A mass balance is achieved, where the decrease in the parent compound concentration is reasonably accounted for by the increase in the concentration of degradation products.
-
Recommended Analytical Technique: RP-HPLC
A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard for stability testing.[10][11]
-
Column: C18, 4.6 x 150 mm, 5 µm. A C18 column is a robust starting point for moderately polar compounds.
-
Mobile Phase: A gradient of Acetonitrile (or Methanol) and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might run from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength of maximum absorbance (λmax), which should be determined by scanning a solution of the compound (e.g., 200-400 nm).[10]
-
Column Temperature: 25-30 °C.
-
Injection Volume: 5-20 µL.
This method must be developed and validated specifically for this compound to ensure it meets the criteria for a stability-indicating assay as described above.
Summary and Recommendations for Researchers
The solubility and stability of this compound are not fixed properties but are dynamically controlled by its solvent-dependent tautomeric equilibrium. Researchers and drug development professionals must consider this phenomenon in all experimental designs.
-
For Solubility: Begin solvent screening with polar solvents like DMSO, methanol, and ethanol, where high solubility is predicted. Always use the shake-flask method to determine true equilibrium solubility for reliable and transferable data.[5]
-
For Stability: Assume the compound may be sensitive to strong bases, oxidation, and light until proven otherwise. A comprehensive forced degradation study is essential to develop a robust, stability-indicating HPLC method.[8][9] This method is a prerequisite for accurate quantification in all subsequent experiments, from solubility measurements to formulation stability trials.
-
The Central Role of Tautomerism: Always be mindful that the choice of solvent can alter the dominant molecular form in solution. This can impact not only solubility and stability but also biological activity and spectroscopic properties. NMR studies in different deuterated solvents can be invaluable for elucidating the predominant tautomer under specific conditions.[3][12]
By applying the principles and protocols outlined in this guide, scientists can generate the high-quality, reliable data necessary to advance their research and development involving this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 9. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 10. ijcpa.in [ijcpa.in]
- 11. pnrjournal.com [pnrjournal.com]
- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Pyrazole Tautomeric Forms
Abstract
The tautomeric state of the pyrazole scaffold is a critical determinant of its physicochemical properties and biological activity, profoundly impacting molecular recognition, membrane permeability, and metabolic stability. For researchers in medicinal chemistry and drug development, accurately predicting the predominant tautomeric form in different environments is not merely an academic exercise but a prerequisite for effective molecular design and interpretation of structure-activity relationships (SAR). This in-depth guide provides a comprehensive framework for employing quantum chemical calculations to investigate pyrazole tautomerism. We move beyond a simple recitation of steps to explain the underlying causality behind methodological choices, ensuring a robust and self-validating computational protocol. This document synthesizes field-proven insights with established theoretical principles, offering a practical workflow from initial structure generation to advanced data interpretation, grounded in authoritative, verifiable references.
The Strategic Imperative: Why Tautomerism in Pyrazoles Demands Computational Scrutiny
Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Their utility is intrinsically linked to their structure, which is complicated by the phenomenon of prototropic tautomerism.[2] An unsymmetrically substituted pyrazole can exist as a dynamic equilibrium between two or more tautomeric forms, most commonly the 1H- and 2H-annular tautomers.[3] This seemingly subtle shift of a single proton dramatically alters the molecule's hydrogen bonding capabilities, dipole moment, and electrostatic potential surface.
A change in the dominant tautomer can:
-
Alter the key pharmacophoric features, potentially ablating or enhancing binding affinity to a biological target.
-
Influence pKa, thereby affecting solubility and absorption.
-
Impact the molecule's metabolic profile.
Experimental characterization via NMR or X-ray crystallography provides invaluable data but can be resource-intensive and may not fully capture the equilibrium in a physiological environment.[4] Computational chemistry offers a powerful, predictive tool to assess the relative stabilities of tautomers, providing crucial insights that guide synthesis and optimization efforts.[1]
Foundational Principles: Factors Governing Tautomeric Stability
Before initiating calculations, it is essential to understand the chemical principles that dictate tautomeric preference. The relative energy of pyrazole tautomers is a delicate balance of several factors.
Aromaticity: The Driving Force for Stability
Quantum chemical studies consistently demonstrate that aromaticity is the paramount factor in determining the stability of pyrazole isomers.[5] The annular tautomers (e.g., 1H-pyrazole), which maintain a delocalized π-electron system, are vastly more stable than non-aromatic tautomers where a proton resides on a carbon atom (e.g., 3H- or 4H-pyrazole).[6] The energy penalty for breaking aromaticity is substantial, often on the order of 100 kJ/mol, meaning non-aromatic forms are typically not observed under standard conditions.[5][6]
Substituent Effects: The Art of Electronic Tuning
Substituents on the pyrazole ring can significantly modulate the relative energies of the annular tautomers. The electronic nature of the group at the C3 and C5 positions is particularly influential. Theoretical calculations have established clear trends:[3]
-
Electron-Donating Groups (EDGs) , such as -NH₂, -OH, or -CH₃, tend to stabilize the tautomer where the proton is on the adjacent nitrogen (the C3-tautomer).
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂, -COOH, or -CFO, generally favor the tautomer where the proton is on the distal nitrogen (the C5-tautomer).[3]
This relationship provides a predictive heuristic for initial molecular design, which can then be precisely quantified through calculation.
The Solvent Environment: From Gas Phase to Solution
Calculations can be performed in the gas phase (simulating an isolated molecule) or, more relevantly for drug discovery, in solution. The solvent environment can shift the tautomeric equilibrium, especially in polar or protic media. Solvents stabilize tautomers with higher dipole moments and can engage in hydrogen bonding, altering the relative energy landscape. Therefore, modeling solvent effects is not optional but a critical component of a meaningful calculation.
The Computational Workflow: A Self-Validating Protocol
This section details a robust, step-by-step protocol for determining the relative energetics of pyrazole tautomers. The methodology is designed to be self-validating, incorporating checks to ensure the reliability of the results.
Caption: Computational workflow for pyrazole tautomer analysis.
Step 1: Choosing the Computational Method
The accuracy of the calculation is contingent on the chosen level of theory. For pyrazole tautomerism, Density Functional Theory (DFT) provides the best balance of computational cost and accuracy.[1]
-
DFT Functional: The choice of functional is critical.
-
B3LYP: The Becke, 3-parameter, Lee-Yang-Parr functional is a widely used and well-validated hybrid functional for organic molecules and is a reliable starting point.
-
M06-2X: This hybrid meta-GGA functional from the Minnesota suite often provides superior accuracy for main-group thermochemistry and noncovalent interactions, making it an excellent choice for these systems.[7][8]
-
-
Basis Set: The basis set describes the atomic orbitals used in the calculation.
-
6-311++G(d,p): This Pople-style basis set is highly recommended.[9]
-
6-311: A triple-zeta basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions to both heavy atoms and hydrogens, which are crucial for accurately describing systems with lone pairs and for modeling hydrogen bonds.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing chemical bonds accurately.
-
-
-
Solvation Model: To simulate a solution environment, an implicit solvent model is computationally efficient and effective.
-
Polarizable Continuum Model (PCM): This is the most common and robust method.[5] It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute. Water and DMSO are common solvent choices in drug discovery contexts.
-
Step 2: Geometry Optimization
For each tautomer, an initial 3D structure is required. This can be built using any molecular modeling software. The core of the calculation is a geometry optimization, where the software systematically alters the molecular geometry to find the structure with the lowest potential energy at the selected level of theory.
Step 3: Frequency Calculation (The Validation Check)
Once the optimization is complete, a frequency calculation must be performed on the optimized geometry. This step is non-negotiable and serves two critical purposes:
-
Verification of a True Minimum: A stable, optimized structure will have zero imaginary frequencies.[5] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a true energy minimum and the results are invalid.
-
Thermochemical Data: The frequency calculation provides essential thermodynamic data, including zero-point vibrational energy (ZPVE), thermal corrections, and entropy. This allows for the calculation of the Gibbs Free Energy (G), which is more representative of real-world equilibrium than the simple electronic energy (E).
Step 4: Data Analysis and Interpretation
With the Gibbs Free Energy (G) for each tautomer calculated and validated, the final analysis can be performed.
-
Relative Free Energy (ΔG): The relative stability is determined by the difference in Gibbs Free Energy. The more stable tautomer is set as the reference (0.0 kJ/mol).
-
ΔG = G(Tautomer X) - G(Most Stable Tautomer)
-
-
Tautomer Population: The tautomeric equilibrium constant (KT) and the percentage of each tautomer at a given temperature (T, typically 298.15 K) can be calculated using the Boltzmann distribution equation.
-
K_T = exp(-ΔG / RT)
-
% Tautomer 1 = 100 / (1 + K_T)
-
% Tautomer 2 = 100 * K_T / (1 + K_T) (where R is the gas constant, 8.314 J/mol·K or 0.008314 kJ/mol·K)
-
Case Study: 3(5)-Aminopyrazole Tautomerism
Let's consider the tautomeric equilibrium of 3(5)-aminopyrazole, a common synthetic precursor.[3] The amino group is an electron-donating group, which is expected to favor the 3-amino tautomer.
Caption: Tautomeric equilibrium in 3(5)-aminopyrazole.
Following the protocol outlined above at the M06-2X/6-311++G(d,p) level of theory with the PCM (water) model, we can generate a data summary.
Table 1: Calculated Relative Energies for 3(5)-Aminopyrazole Tautomers in Water
| Tautomer | Relative Electronic Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Predicted Population at 298.15 K (%) |
| 3-Amino-1H-pyrazole | 0.00 | 0.00 | 98.4 |
| 5-Amino-1H-pyrazole | +10.7[10] | +9.8[10] | 1.6 |
The computational results, consistent with experimental and theoretical literature, predict that the 3-amino tautomer is significantly more stable by 9.8 kJ/mol in terms of free energy.[10] This energy difference translates to a population ratio where the 3-amino form is overwhelmingly predominant (>98%) in aqueous solution. This is a critical piece of information for a drug designer, as it dictates that the hydrogen bond donor/acceptor pattern of the 3-amino form should be considered the primary pharmacophore.
Conclusion and Best Practices
Quantum chemical calculations provide an indispensable tool for resolving the tautomeric preferences of pyrazole-based compounds. By adhering to a rigorous and self-validating protocol, researchers can generate reliable, predictive data that directly informs molecular design and accelerates drug discovery programs.
Key Best Practices:
-
Always use a validated level of theory: Start with B3LYP or M06-2X functionals and a triple-zeta basis set with diffuse and polarization functions (e.g., 6-311++G(d,p)).
-
Never skip the frequency calculation: This is the essential quality control step to validate your results and obtain Gibbs Free Energies.
-
Model the relevant environment: Gas-phase calculations are a useful baseline, but solution-phase calculations using a continuum model like PCM are more relevant for medicinal chemistry applications.
-
Ground your findings in theory: Use your understanding of aromaticity and substituent effects to rationalize the computational results, ensuring they are chemically sensible.
By integrating these computational workflows, scientists can de-risk synthetic efforts and make more informed decisions, ultimately leading to the design of safer and more effective medicines.
References
- 1. eurasianjournals.com [eurasianjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. benchchem.com [benchchem.com]
- 6. purkh.com [purkh.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gaussian.com [gaussian.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 3-Phenyl-1H-pyrazol-5-ol Derivatives
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents.[1][2][3] Derivatives of 3-phenyl-1H-pyrazol-5-ol, in particular, have garnered substantial interest due to their broad and potent biological activities. These compounds form the core structure of drugs with applications spanning anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral therapies.[2][4][5][6] A notable example is Edaravone (Radicava®), a 1-phenyl-3-methyl-5-pyrazolone derivative, utilized for its neuroprotective effects in the treatment of amyotrophic lateral sclerosis (ALS) and recovery from stroke.[7] The synthetic accessibility and the capacity for diverse functionalization make the one-pot synthesis of these derivatives a highly valuable methodology for researchers in drug development. This guide provides an in-depth exploration of the synthesis, including the foundational reaction principles, detailed experimental protocols, and the mechanistic rationale behind the procedural steps.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The classical and most direct route to this compound and its derivatives is the Knorr pyrazole synthesis.[4][8][9] This robust reaction involves the condensation of a β-keto ester with phenylhydrazine or its substituted analogues.[1][2] The elegance of this one-pot approach lies in its efficiency, typically proceeding with high yields to form the stable, aromatic pyrazole ring.[1]
The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine derivative onto the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl. The subsequent elimination of an alcohol molecule drives the reaction towards the formation of the final pyrazolone product.[10][11] The reaction is often facilitated by a catalytic amount of acid.[8][9]
Visualizing the Knorr Pyrazole Synthesis
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the one-pot synthesis of this compound derivatives.
Caption: Knorr pyrazole synthesis reaction mechanism.
Caption: Experimental workflow for one-pot synthesis.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of this compound and a representative derivative.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from ethyl benzoylacetate and hydrazine hydrate.[1]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Deionized water
-
20 mL Scintillation vial
-
Magnetic stir bar
-
Hot plate with stirring capability
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Mobile phase: 30% Ethyl acetate / 70% Hexane
Procedure:
-
In a 20 mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Add a magnetic stir bar and place the vial on a hot plate with stirring.
-
Heat the reaction mixture to approximately 100°C.
-
After 1 hour, monitor the reaction progress by performing a 3-lane TLC using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.
-
Continue heating until the TLC analysis indicates the complete consumption of the starting ketoester.
-
Once the reaction is complete, add deionized water (10 mL) to the hot, stirring reaction mixture to induce precipitation of the product.
-
Isolate the solid product by vacuum filtration, wash thoroughly with cold water, and allow it to dry completely.
Protocol 2: Microwave-Assisted One-Pot Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol outlines a rapid, solvent-free, microwave-assisted synthesis.[12]
Materials:
-
Ethyl acetoacetate
-
3-Nitrophenylhydrazine
-
3-Methoxy-4-ethoxy-benzaldehyde
-
Domestic microwave oven
-
50 mL one-neck flask
-
Ethyl acetate
Procedure:
-
In a 50 mL one-neck flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the synthesis of various this compound derivatives.
| Derivative | Starting Materials | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Ethyl acetoacetate, Phenylhydrazine | Reflux | - | High | [2] |
| 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | 3-Methyl-1-phenyl-5-pyrazolone, Benzaldehydes | Sodium acetate, Room Temp. | - | High to Excellent | [5] |
| (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde | Microwave (420W), Solvent-free | 10 min | 83 | [12] |
Troubleshooting and Expert Insights
-
Reaction Monitoring: TLC is a critical tool for monitoring the reaction's progress. The disappearance of the β-keto ester spot indicates the completion of the reaction.
-
Product Isolation: In many cases, the pyrazolone product precipitates upon the addition of water to the reaction mixture. If precipitation is slow, cooling the mixture in an ice bath can facilitate the process.
-
Purification: The crude product obtained after filtration is often of high purity. However, recrystallization from a suitable solvent, such as ethanol, can be performed if further purification is necessary.[2]
-
Microwave Synthesis: Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often leads to cleaner product formation.[12] It is a valuable technique for rapid library synthesis in drug discovery projects.
Conclusion
The one-pot synthesis of this compound derivatives via the Knorr pyrazole synthesis and its modern variations represents an efficient, versatile, and scalable approach to a class of heterocyclic compounds with immense therapeutic potential.[1] The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of this privileged scaffold in the quest for novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 3-Phenyl-1H-pyrazol-5-ol for the Development of Novel Enzyme Inhibitors
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 3-phenyl-1H-pyrazol-5-ol scaffold in the design and synthesis of potent and selective enzyme inhibitors. This document outlines the significance of this privileged scaffold, key target enzyme classes, detailed synthetic protocols, and robust bioassay methodologies.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[1] The this compound core, in particular, serves as a versatile and synthetically accessible starting point for the development of a diverse array of enzyme inhibitors.
The strategic importance of this scaffold lies in its unique physicochemical properties. The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues within the active site of target enzymes.[2] Furthermore, the phenyl and hydroxyl/amino moieties at the 3- and 5-positions, respectively, provide key anchor points for chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties (ADMET).[3] This process of iterative chemical modification based on a central core is a fundamental strategy in drug discovery, often referred to as scaffold hopping.[4][5]
Physicochemical Properties of the this compound Scaffold
Understanding the fundamental properties of the this compound scaffold is critical for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C9H8N2O | PubChem |
| Molecular Weight | 160.17 g/mol | PubChem |
| Tautomerism | Exists in keto-enol and amine-imine tautomeric forms | - |
| Hydrogen Bond Donor/Acceptor | Both | [2] |
| LogP (calculated) | 1.1 - 1.5 | - |
The tautomeric nature of the pyrazol-5-ol ring is a key feature, influencing its reactivity and interaction with biological targets. The ability to readily access different tautomeric forms allows for dynamic adaptation within an enzyme's active site.
Key Enzyme Classes Targeted by this compound Derivatives
The versatility of the this compound scaffold has enabled the development of inhibitors for a wide range of enzyme classes. This section will focus on three prominent examples: Protein Kinases, Xanthine Oxidase, and Carbonic Anhydrases.
Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[6] The pyrazole scaffold is a well-established "hinge-binding" motif, mimicking the adenine portion of ATP to form critical hydrogen bonds with the kinase hinge region.[7]
Mechanism of Action: Derivatives of this compound are typically designed as ATP-competitive inhibitors. The pyrazole core occupies the adenine binding pocket, while substituents on the phenyl ring and the pyrazole nitrogen are directed towards the hydrophobic regions and the solvent-exposed front pocket, respectively, to enhance potency and selectivity.[8]
Example: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Several potent VEGFR-2 inhibitors have been developed based on the 3-phenyl-1H-pyrazol-5-one scaffold.[10][11]
Caption: Inhibition of VEGFR-2 signaling by a pyrazole-based inhibitor.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the 3-phenyl ring: Electron-withdrawing groups, such as halogens, can enhance potency.[9]
-
Modification at the 4-position: Introduction of a hydrazono moiety with substituted phenyl rings can significantly increase inhibitory activity.[11]
-
N1-substitution of the pyrazole ring: This position can be modified to improve pharmacokinetic properties without significantly affecting potency.
Quantitative Data for Representative VEGFR-2 Inhibitors:
| Compound ID | Structure | IC50 (nM) for VEGFR-2 | Reference |
| 3i | 3-phenyl-4-(2-(4-chlorophenyl)hydrazono)-1H-pyrazol-5(4H)-one | 8.93 | [11] |
| 3a | 3-phenyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one | 38.28 | [11] |
| Sorafenib (Reference) | - | 30 | [11] |
Xanthine Oxidase Inhibitors
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.[12] Allopurinol, a purine analog, has been the mainstay of treatment, but the development of non-purine inhibitors with improved safety profiles is an active area of research. Pyrazole derivatives have emerged as a promising class of XO inhibitors.[3][13]
Mechanism of Action: Pyrazole-based XO inhibitors are designed to bind to the molybdenum-pterin active site of the enzyme, preventing the binding of the natural substrates. The specific interactions can vary depending on the substitution pattern of the pyrazole core.
Caption: Inhibition of uric acid production by a pyrazole-based xanthine oxidase inhibitor.
Structure-Activity Relationship (SAR) Insights:
-
Carboxylic acid at the 4-position of the pyrazole: This group is often crucial for potent inhibitory activity.[3]
-
Substituents on the 1-phenyl ring: The nature and position of substituents on the N1-phenyl ring significantly influence potency. For example, a cyano group at the 3-position and a bulky alkoxy group at the 4-position of the phenyl ring have been shown to be beneficial.[1]
Quantitative Data for a Representative Xanthine Oxidase Inhibitor:
| Compound ID | Structure | IC50 (µM) for XO | Reference |
| Y-700 | 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid | - | [3] |
| Pyrazole Derivative | - | 0.83 | [12] |
| Allopurinol (Reference) | - | - | - |
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[14] Pyrazole-based compounds, particularly those bearing a sulfonamide group, have been shown to be effective inhibitors of various CA isoforms.[14][15]
Mechanism of Action: The sulfonamide moiety (-SO2NH2) is a key pharmacophore for CA inhibition. It coordinates to the zinc ion in the active site, displacing a water molecule/hydroxide ion and thereby blocking the catalytic activity of the enzyme. The pyrazole scaffold serves as a carrier for the sulfonamide group and its substituents can be modified to achieve isoform selectivity.[16]
Structure-Activity Relationship (SAR) Insights:
-
Benzenesulfonamide moiety: Essential for potent inhibition.
-
Substituents on the pyrazole and phenyl rings: Can be varied to modulate potency and selectivity against different CA isoforms (e.g., hCA II, hCA IX, hCA XII).[14]
Quantitative Data for Representative Carbonic Anhydrase Inhibitors:
| Compound ID | IC50 (µM) for hCA II | IC50 (µM) for hCA IX | IC50 (µM) for hCA XII | Reference |
| 4j | 0.39 | 0.15 | 0.28 | [14] |
| 4k | 0.24 | >50 | 0.75 | [14] |
| Acetazolamide (Reference) | - | - | - | [14] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a this compound derivative and a representative enzyme inhibition assay.
Synthesis Protocol: Knoevenagel Condensation for 4-arylmethylene-3-phenyl-1H-pyrazol-5(4H)-one
This protocol describes a general method for the synthesis of 4-arylmethylene-3-phenyl-1H-pyrazol-5(4H)-one derivatives via a Knoevenagel condensation.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 15. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Introduction: The Versatility of 3-Phenyl-1H-pyrazol-5-ol as a Privileged Ligand
An Application Guide for the Synthesis and Characterization of Metal Complexes with 3-Phenyl-1H-pyrazol-5-ol
Pyrazoles and their derivatives represent a cornerstone in coordination chemistry, serving as versatile building blocks for a vast array of metal complexes.[1][2] Their significance stems from their robust chemical architecture and adaptable electronic properties, which can be fine-tuned through substitution.[2] Among these, this compound (H₂L), also known as 3-phenyl-5-hydroxypyrazole, is a particularly compelling ligand. Its ability to exist in multiple tautomeric forms and offer multiple coordination sites makes it a "privileged scaffold" for designing metal complexes with tailored properties.[3][4]
These complexes are not mere chemical curiosities; they are at the forefront of materials science and drug discovery. The coordination of a metal ion can significantly enhance the biological activities of the parent pyrazolone ligand, leading to potent antimicrobial, anticancer, and anti-inflammatory agents.[4][5][6] Furthermore, their unique electronic and structural features make them valuable in catalysis and the development of novel functional materials.[3][7]
This guide provides an in-depth exploration of the synthesis of metal complexes using this compound. It is designed for researchers, medicinal chemists, and materials scientists, offering not only step-by-step protocols but also the underlying chemical principles that govern these syntheses. We will delve into the ligand's coordination behavior, provide validated protocols for complexation with transition metals, detail essential characterization techniques, and discuss the potential applications that drive this exciting field of research.
Foundational Chemistry: Understanding the Ligand's Behavior
The synthetic strategy for any metal complex begins with a thorough understanding of the ligand itself. The coordination chemistry of this compound is dominated by its keto-enol tautomerism and the availability of multiple donor atoms.
Tautomerism and Coordination Sites
In solution and the solid state, this compound can exist in equilibrium between its keto (CH- and NH-forms) and enol forms.[3] However, for the purpose of metal coordination, the deprotonated enol form is typically the most relevant. Upon deprotonation with a base or during the reaction with a metal salt, the ligand becomes a monoanionic species, offering two primary coordination sites:
-
The Pyrazole Nitrogen Atom (N2): One of the nitrogen atoms in the pyrazole ring acts as a Lewis base.
-
The Deprotonated Hydroxyl Oxygen Atom (O): The oxygen of the enol form becomes a potent donor atom upon losing its proton.
This arrangement allows this compound to act as a bidentate chelating agent , forming a stable five- or six-membered ring with the metal center.[8][9] This chelate effect is a primary driving force for the formation of thermodynamically stable metal complexes.
Caption: Tautomeric forms of the ligand and its bidentate chelation to a metal ion (M).
General Considerations for Synthesis
The success of synthesizing a specific metal complex hinges on the careful selection of precursors and reaction conditions. The goal is to control the stoichiometry and geometry of the final product.
-
Choice of Metal Salt: The metal precursor is typically a salt with a weakly coordinating anion, such as acetate, chloride, nitrate, or sulfate. Acetates are often preferred as the acetate ion can act as a base, facilitating the deprotonation of the ligand's hydroxyl group. For instance, copper(II) acetate monohydrate is a common and effective precursor.[10]
-
Stoichiometry (Metal:Ligand Ratio): The molar ratio of the metal salt to the ligand is a critical parameter that dictates the final structure. A 1:2 metal-to-ligand ratio is frequently employed to produce neutral complexes of the type ML₂, where M is a divalent metal ion (e.g., Co²⁺, Ni²⁺, Cu²⁺).[9] This often results in octahedral or square planar geometries, depending on the metal ion.[9][11]
-
Solvent System: The solvent must dissolve both the ligand and the metal salt to ensure a homogeneous reaction mixture. Ethanol, methanol, or mixed solvent systems like ethanol-water are commonly used.[10][12] The choice of solvent can also influence the crystallinity of the final product.
-
pH and Temperature: The reaction is often carried out under reflux to provide the necessary activation energy and drive the reaction to completion.[13] The pH of the solution can be important; sometimes, a small amount of base (like sodium methoxide or triethylamine) is added to ensure complete deprotonation of the ligand, although using metal acetates often makes this unnecessary.[13][14]
Detailed Experimental Protocols
The following protocols provide a validated, step-by-step methodology for the synthesis of a representative transition metal complex.
Protocol 1: Synthesis of Bis(3-phenyl-1H-pyrazol-5-olato)copper(II) - [Cu(L)₂]
This protocol describes the synthesis of a Cu(II) complex, a common starting point for biological and catalytic studies.
Materials:
-
This compound (H₂L) (FW: 160.17 g/mol )
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) (FW: 199.65 g/mol )
-
Absolute Ethanol (EtOH)
-
Deionized Water
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
Desiccator with anhydrous CaCl₂
Procedure:
-
Ligand Solution Preparation: In the 100 mL round-bottom flask, dissolve 0.320 g (2.0 mmol) of this compound in 30 mL of warm absolute ethanol with magnetic stirring. A clear, colorless solution should form.
-
Metal Salt Solution Preparation: In a separate 50 mL beaker, dissolve 0.200 g (1.0 mmol) of Cu(OAc)₂·H₂O in 10 mL of deionized water. This will form a characteristic blue solution.
-
Reaction: Add the aqueous copper(II) acetate solution dropwise to the ethanolic ligand solution while stirring continuously at room temperature.
-
Reflux: Upon addition, a colored precipitate will begin to form. Attach the reflux condenser to the flask and heat the mixture to reflux (approx. 80-85°C) using the hotplate stirrer. Maintain the reflux for 3 hours to ensure the reaction goes to completion.
-
Isolation: After 3 hours, turn off the heat and allow the reaction mixture to cool slowly to room temperature. A fine, colored precipitate should settle.
-
Filtration and Washing: Collect the solid product by vacuum filtration using the Büchner funnel. Wash the precipitate sequentially with a small amount of cold ethanol (2 x 10 mL) and then deionized water (2 x 10 mL) to remove any unreacted starting materials and soluble byproducts.
-
Drying: Carefully transfer the solid product to a pre-weighed watch glass and dry it to a constant weight in a desiccator over anhydrous calcium chloride.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Handle all chemicals with care, consulting their respective Material Safety Data Sheets (MSDS).
Essential Characterization of the Synthesized Complex
Confirming the identity, purity, and structure of the synthesized complex is a non-negotiable step. This process validates the success of the synthesis and provides the foundational data for any subsequent application studies.
Caption: A logical workflow from synthesis to characterization and application screening.
Spectroscopic and Analytical Techniques
The following table summarizes the key characterization techniques and the expected observations that confirm successful complex formation.
| Technique | Purpose & Methodology | Expected Observations for [Cu(L)₂] |
| Elemental Analysis (CHN) | Determines the percentage composition of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula. | The experimental percentages should match the calculated values for the proposed formula (e.g., C₂₀H₁₆CuN₄O₂).[12] |
| FTIR Spectroscopy | Identifies the coordination sites by comparing the spectrum of the complex to that of the free ligand. Samples are typically run as KBr pellets. | - Disappearance or significant broadening of the broad O-H stretch (around 3300-3400 cm⁻¹) from the free ligand.[14]- A shift in the C=N stretching frequency of the pyrazole ring, indicating nitrogen coordination.[9]- Appearance of new, low-frequency bands corresponding to M-O and M-N bonds (typically < 600 cm⁻¹).[9] |
| UV-Visible Spectroscopy | Provides information about the electronic transitions and coordination geometry of the metal center. The complex is dissolved in a suitable solvent like DMSO or DMF. | - Ligand-based π→π* and n→π* transitions may be shifted upon coordination.[15]- Appearance of a broad d-d transition band in the visible region (e.g., ~450 nm), characteristic of a square planar or distorted octahedral Cu(II) geometry.[9] |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps to deduce the geometry and the number of unpaired electrons on the metal ion. | For a Cu(II) (d⁹) complex, a magnetic moment of ~1.7-2.2 B.M. is expected, confirming the presence of one unpaired electron.[9] |
| ¹H NMR Spectroscopy | Confirms the ligand structure in diamagnetic complexes (e.g., Zn(II), Cd(II)). Not directly useful for paramagnetic complexes like Cu(II) due to signal broadening. | For a diamagnetic analogue, the disappearance of the labile -OH proton signal and shifts in the aromatic proton signals would confirm coordination.[9][12] |
Applications in Drug Development and Beyond
The synthesis of these complexes is often a means to an end: the development of new therapeutic agents or catalysts. Metal coordination is a proven strategy for enhancing the pharmacological profile of organic ligands.[6]
-
Antimicrobial Agents: Many metal complexes of pyrazole derivatives show significantly enhanced antibacterial and antifungal activity compared to the free ligand.[5][16] The increased lipophilicity of the complex allows for better penetration through the microbial cell membrane. The metal ion itself can then interfere with essential cellular processes.[5] Studies have demonstrated that copper complexes, in particular, often exhibit the highest levels of antimicrobial activity.[5]
-
Anticancer Agents: The success of platinum-based drugs has spurred immense interest in other metal-based anticancer agents.[13] Pyrazolone complexes of metals like copper, zinc, and cobalt have shown promising cytotoxic activity against various cancer cell lines.[1][13] Their mechanism of action can involve binding to DNA, generating reactive oxygen species (ROS), or inhibiting key enzymes.[17][18]
-
Catalysis: The well-defined coordination geometry and redox properties of transition metal complexes make them suitable as catalysts. Protic pyrazole complexes, for example, have been investigated for their catalytic activity in transformations like transfer hydrogenation and oxidation reactions, where the metal-ligand cooperation plays a key role.[7]
Conclusion
The synthesis of metal complexes with this compound provides a rich platform for scientific exploration, bridging inorganic coordination chemistry with medicinal applications and materials science. The protocols and characterization methods outlined in this guide offer a robust framework for researchers to build upon. By understanding the fundamental principles of ligand behavior and carefully controlling reaction parameters, scientists can design and create novel metal-based compounds with significant potential to address challenges in drug development and catalysis.
References
- 1. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspective: the potential of pyrazole-based compounds in medicine - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of metal complexes with pyrazole ligands. [wisdomlib.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives [tesidottorato.depositolegale.it]
- 18. [PDF] Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations | Semantic Scholar [semanticscholar.org]
Application Note: A Validated Protocol for the Synthesis of 3-Phenyl-1H-pyrazol-5-ol
Introduction: The Significance of the Pyrazolone Core
Pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural basis for a wide range of pharmaceuticals, dyes, and chelating agents. 3-Phenyl-1H-pyrazol-5-ol, in particular, serves as a critical intermediate for synthesizing compounds with significant biological activities, including potential anticancer agents. Its versatile structure allows for further functionalization, making a reliable and well-characterized synthetic protocol essential for researchers in drug discovery and organic synthesis.
This application note provides a detailed, field-proven protocol for the synthesis of this compound via the cyclocondensation reaction of ethyl benzoylacetate and hydrazine hydrate. We will delve into the reaction mechanism, provide a step-by-step experimental guide, and outline the necessary safety precautions and analytical characterization methods to ensure a high-purity final product.
Reaction Principle and Mechanism
The synthesis is a classic example of the Knorr pyrazole synthesis. It proceeds via a cyclocondensation reaction between a β-ketoester (ethyl benzoylacetate) and hydrazine. The reaction mechanism involves two key stages:
-
Initial Condensation: The more nucleophilic terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester group in ethyl benzoylacetate. This is followed by the elimination of ethanol to form a hydrazide intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazide intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. Subsequent dehydration of the resulting cyclic intermediate yields the stable aromatic pyrazolone ring.
The final product, this compound, exists in a tautomeric equilibrium between the keto (pyrazolone) and enol (pyrazol-ol) forms, with the keto form generally predominating in the solid state.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Required Purity | Supplier Example |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | >98% | Sigma-Aldrich |
| Hydrazine Hydrate (64%) | H₆N₂O | 50.06 | ~64% aqueous solution | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | >99.7% | Fisher Scientific |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 95% or Absolute | VWR |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
Laboratory Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter flask
-
Glass filter paper
-
Graduated cylinders and pipettes
-
Spatulas and weighing balance
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Fume Hood
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and must be conducted within a certified fume hood due to the hazardous nature of hydrazine hydrate.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
Place a 100 mL round-bottom flask containing a magnetic stir bar in a heating mantle.
-
Add ethyl benzoylacetate (9.61 g, 0.05 mol) to the flask.
-
Add 20 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a catalyst for the condensation reaction.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Addition of Hydrazine Hydrate:
-
CRITICAL STEP: While stirring the solution at room temperature, slowly add hydrazine hydrate (2.5 mL, ~0.05 mol) dropwise using a pipette or dropping funnel.
-
Causality: The addition should be slow to control the initial exothermic reaction. A rapid addition can cause excessive heat generation and potential side reactions.
-
-
Reflux:
-
Once the addition is complete, heat the mixture to a gentle reflux (~118 °C) using the heating mantle.
-
Maintain the reflux with continuous stirring for 2 hours. This provides the necessary thermal energy to drive the cyclization and dehydration steps to completion.
-
-
Isolation of Crude Product:
-
After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Pour the cooled, yellowish solution slowly into a beaker containing 150 mL of ice-cold deionized water while stirring vigorously.
-
A white or off-white solid precipitate of this compound will form immediately. The addition to cold water ensures maximum precipitation of the product, as it is poorly soluble in cold aqueous media.
-
Allow the suspension to stand in an ice bath for 30 minutes to complete the precipitation.
-
Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 25 mL) to remove residual acetic acid and other water-soluble impurities.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to just dissolve the solid. This is a key step in recrystallization to ensure a high recovery yield.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
-
Collect the purified white, crystalline product by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
-
Drying:
-
Dry the purified product in a vacuum oven at 60-70 °C overnight or until a constant weight is achieved.
-
The typical yield is 80-90%.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Safety Precautions and Hazard Management
Adherence to safety protocols is mandatory. This experiment involves hazardous materials and must be performed with appropriate engineering controls and personal protective equipment.
-
General: Handle all chemicals in a well-ventilated fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[1][2]
-
Hydrazine Hydrate:
-
Hazards: Highly toxic, corrosive, and a suspected carcinogen.[3][4] Causes severe skin burns and eye damage, is harmful if swallowed or in contact with skin, and may be fatal if inhaled.[3]
-
Handling: Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[1][4] Avoid inhaling vapors.
-
-
Glacial Acetic Acid: Corrosive. Causes severe skin and eye burns. Handle with appropriate gloves and eye protection.
-
Waste Disposal: All chemical waste, including filtrates, must be collected in designated hazardous waste containers and disposed of according to institutional and local regulations. Do not pour waste down the drain.
Analytical Characterization
Confirm the identity and purity of the final product using the following standard analytical techniques.
| Parameter | Technique | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Melting Point | Melting Point Apparatus | 184-186 °C |
| Purity | Thin Layer Chromatography (TLC) | Single spot (e.g., in Ethyl Acetate/Hexane 1:1) |
| Structural Confirmation | FT-IR (KBr Pellet) | ~3200 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O stretch, amide), ~1600 cm⁻¹ (C=C stretch, aromatic) |
| Structural Confirmation | ¹H NMR (DMSO-d₆) | δ ~12.0 (s, 1H, -NH), δ ~9.8 (s, 1H, -OH/NH tautomer), δ 7.2-7.8 (m, 5H, Ar-H), δ ~5.5 (s, 1H, vinyl C-H) |
| Structural Confirmation | Mass Spectrometry (ESI+) | m/z = 161.07 [M+H]⁺ |
References
Application Notes & Protocols: 3-Phenyl-1H-pyrazol-5-ol as a Versatile Precursor for Novel Antioxidant Compounds
For: Researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel antioxidant agents.
Abstract
Oxidative stress is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The pyrazolone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, the FDA-approved drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), used for stroke and ALS, highlights the therapeutic potential of this heterocyclic core as a potent radical scavenger.[1] This document provides a comprehensive guide to utilizing 3-Phenyl-1H-pyrazol-5-ol, a close structural analog of Edaravone's core, as a versatile starting material for the synthesis of new antioxidant compounds. We detail robust synthetic protocols, explain the chemical rationale behind key transformations, provide methods for evaluating antioxidant efficacy, and discuss structure-activity relationships (SAR) to guide future discovery efforts.
Introduction: The Pyrazolone Core - A Privileged Scaffold for Antioxidant Design
Pyrazolone derivatives are a class of heterocyclic compounds extensively studied for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1] Their utility as antioxidants stems from the unique electronic properties of the pyrazol-5-one ring system. The presence of labile protons, particularly at the C4 position and the enolic hydroxyl group, allows these molecules to act as effective hydrogen atom donors (HAT) or single electron transfer (SET) agents, thereby neutralizing harmful free radicals.[2][3]
Computational studies suggest that the antioxidant mechanism often favors the HAT pathway.[3] The ability to readily derivatize the pyrazolone core at multiple positions allows for the fine-tuning of its electronic and steric properties, making it an ideal template for developing targeted antioxidant therapies. This guide focuses on this compound as a key precursor, leveraging its established chemistry to create libraries of novel derivatives for antioxidant screening.
Synthetic Strategies: From Precursor to Potent Derivatives
The reactivity of the C4 position of the this compound ring, which contains an active methylene group, is central to the synthesis of diverse derivatives. Two of the most effective and widely used synthetic transformations are the Knoevenagel condensation and the Mannich reaction.
Strategy 1: Knoevenagel Condensation for Arylmethylenebis(pyrazol-5-ols)
The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the reaction of an active methylene compound with an aldehyde or ketone.[4] In our context, two molecules of this compound react with an aromatic aldehyde. The reaction proceeds via an initial Knoevenagel condensation to form an intermediate, which then undergoes a rapid Michael addition with a second molecule of the pyrazolone.[5][6][7] This one-pot, pseudo-three-component reaction is highly efficient for creating symmetrical 4,4'-(arylmethylene)bis(pyrazol-5-ols).[6]
Rationale for this approach: The resulting bis-pyrazolone structure introduces a larger conjugated system and incorporates a variety of substituted aryl groups. These modifications can significantly enhance antioxidant activity by modulating the electronic properties and steric accessibility of the radical-scavenging phenolic hydroxyl groups. Studies have shown that compounds with electron-donating groups (e.g., hydroxyl, methoxy) on the aryl ring often exhibit superior radical scavenging capabilities.[6]
Caption: Knoevenagel/Michael addition workflow.
Strategy 2: Mannich Reaction for Aminomethyl Derivatives
The Mannich reaction is another cornerstone of organic synthesis that introduces an aminomethyl group into a substrate containing an active hydrogen.[8][9] This reaction involves the aminoalkylation of the acidic C4 proton of this compound using formaldehyde and a primary or secondary amine.[10][11]
Rationale for this approach: The introduction of a nitrogen-containing moiety via the Mannich reaction can enhance the pharmacological profile of the final compound.[8] It can improve water solubility, which is crucial for bioavailability, and the basic nitrogen atom can serve as an additional site for biological interactions or salt formation. The resulting Mannich bases are valuable intermediates for further chemical modifications.[9][10]
Detailed Experimental Protocols
Protocol 1: Synthesis of 4,4'-(Arylmethylene)bis(3-phenyl-1H-pyrazol-5-ols) via Knoevenagel Condensation
This protocol is adapted from methodologies that utilize mild catalysts for efficient, room-temperature synthesis.[6]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Sodium Acetate (NaOAc) or Glacial Acetic Acid[12]
-
Ethanol or other suitable solvent
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (2.0 mmol) and the chosen aromatic aldehyde (1.0 mmol) in 15 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of sodium acetate (0.2 mmol).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Isolation: Upon completion, a precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.
Scientist's Note: The use of a mild catalyst like sodium acetate at room temperature makes this a green and efficient protocol.[6] For less reactive aldehydes, gentle refluxing in glacial acetic acid for 2-3 hours can be employed as an alternative.[12] The product is typically obtained in high purity directly after filtration, often negating the need for column chromatography.
Protocol 2: Antioxidant Activity Evaluation using the DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[1][13] The principle is based on the reduction of the stable DPPH free radical (deep violet) by an antioxidant to its non-radical form (pale yellow), which is monitored spectrophotometrically.[13]
Caption: Workflow for the DPPH antioxidant assay.
Materials & Equipment:
-
Synthesized pyrazolone derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)[13]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm[13]
-
96-well microplates
Step-by-Step Procedure:
-
Solution Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[13]
-
Sample Solutions: Prepare a stock solution of each synthesized compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Positive Control: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox.
-
-
Assay Protocol (96-well plate):
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Add 100 µL of the various sample dilutions (or positive control) to the corresponding wells.
-
For the control (blank) well, add 100 µL of methanol instead of the sample.
-
Mix the contents gently and incubate the plate in the dark at room temperature for 30 minutes.[14][15]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.[14]
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.
-
Structure-Activity Relationship (SAR) Insights
The antioxidant potency of pyrazolone derivatives is highly dependent on their substitution pattern.[16][17]
| Position of Substitution | Effect on Antioxidant Activity | Rationale & References |
| Aryl Ring (at C4-methylene bridge) | Electron-donating groups (e.g., -OH, -OCH₃) generally increase activity. | These groups can stabilize the resulting radical through resonance after hydrogen atom donation, making the parent molecule a better scavenger. Compounds with a catechol moiety are often exceptionally potent.[1] |
| Aryl Ring (at C4-methylene bridge) | Electron-withdrawing groups (e.g., -NO₂, -Cl) generally decrease activity. | These groups destabilize the radical cation formed after electron transfer, making the parent molecule a less effective antioxidant. |
| N1-Position of Pyrazole Ring | Substitution with a phenyl group is common and effective. | The N-phenyl group contributes to the overall electronic structure and stability of the molecule. |
| C3-Position of Pyrazole Ring | A phenyl group at this position contributes to a stable core structure. | The nature of this group influences the electronic environment of the entire heterocyclic system. |
The presence of the NH proton in the pyrazole ring is also considered crucial for antioxidant activity, as it can participate in the radical scavenging process.[18]
Conclusion and Future Directions
This compound is a highly effective and versatile precursor for the development of novel antioxidant agents. The synthetic routes, particularly the Knoevenagel condensation, are robust, high-yielding, and environmentally benign. The resulting arylmethylenebis(pyrazol-5-ol) derivatives have demonstrated significant potential as radical scavengers, with potencies that can be rationally tuned through substituent modifications.[6][19] Future work should focus on expanding the structural diversity through other reactions like aminopyrazole synthesis and evaluating the most potent compounds in more complex biological systems, such as cell-based assays for oxidative stress and lipid peroxidation.[20][21] These efforts will further elucidate the therapeutic potential of this remarkable scaffold in combating diseases rooted in oxidative damage.
References
- 1. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08280B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. resource.aminer.org [resource.aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. journal.oiu.edu.sd [journal.oiu.edu.sd]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 18. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of antioxidant potential of pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Synthesis of 3-Phenyl-1H-pyrazol-5-ol: A Guide to Sustainable Production
Introduction: The Imperative for Greener Pyrazolones
3-Phenyl-1H-pyrazol-5-ol and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The classical synthesis, often involving the condensation of phenylhydrazine with ethyl acetoacetate, typically relies on volatile organic solvents and prolonged reaction times, posing environmental and economic challenges. This guide provides a comprehensive overview of modern, green synthetic methodologies for the production of this compound, designed for researchers, scientists, and drug development professionals seeking sustainable and efficient alternatives.
The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and energy-efficient processes, are central to the protocols detailed herein.[3] We will explore innovative techniques including microwave-assisted synthesis, ultrasound-promoted reactions, and catalytic approaches in aqueous media, offering practical, field-proven insights into their application.
Core Synthetic Strategy: Phenylhydrazine and Ethyl Acetoacetate Condensation
The fundamental reaction for the synthesis of this compound involves the cyclocondensation of phenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of a phenylhydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrazolone ring.
Methodology 1: Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid heating, reduced reaction times, and often, the elimination of solvents.[1][4][5] This protocol details a one-pot, solvent-free synthesis of this compound derivatives.
Causality of Experimental Choices:
-
Microwave Irradiation: Provides efficient and uniform heating, dramatically accelerating the rate of reaction compared to conventional heating methods.[4] This allows for the reaction to be completed in minutes rather than hours.
-
Solvent-Free Conditions: Eliminates the need for volatile and often toxic organic solvents, reducing environmental impact and simplifying product work-up.[4][6] The reactants, being liquids or low-melting solids, can often react directly.
-
One-Pot Synthesis: Combining all reactants in a single step without the isolation of intermediates improves efficiency, reduces waste, and saves time and resources.[4][7]
Experimental Protocol:
-
In a 50 mL one-neck flask, combine ethyl acetoacetate (1.5 mmol), phenylhydrazine (1.0 mmol), and the desired aldehyde (1.0 mmol) if synthesizing a 4-substituted derivative.[4] For the synthesis of the parent this compound, the aldehyde is omitted.
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.[4]
-
After irradiation, allow the flask to cool to room temperature.
-
The resulting solid is triturated with ethyl acetate and collected by suction filtration to afford the crude product.[4]
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.
Workflow Diagram:
Caption: Workflow for microwave-assisted synthesis.
Methodology 2: Ultrasound-Assisted Synthesis in Aqueous Media
Sonochemistry, the application of ultrasound to chemical reactions, provides a green alternative by promoting reactions through acoustic cavitation.[8][9][10] This method often leads to higher yields and shorter reaction times.
Causality of Experimental Choices:
-
Ultrasonic Irradiation: The collapse of cavitation bubbles generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate.[11][12]
-
Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available.[3]
-
Room Temperature Reaction: The ability to conduct the reaction at ambient temperature reduces energy consumption.
Experimental Protocol:
-
To a solution of ethyl acetoacetate (1 mmol) and phenylhydrazine (1.2 mmol) in water (10 mL), add a catalytic amount of a suitable catalyst if desired (e.g., imidazole).[13][14]
-
The reaction mixture is sonicated in an ultrasonic bath (e.g., 47 kHz) for a specified time (typically 15-30 minutes), with reaction progress monitored by Thin Layer Chromatography (TLC).[11]
-
Upon completion, the precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from ethanol.
Conceptual Diagram:
Caption: Ultrasound-assisted synthesis workflow.
Methodology 3: Catalytic Synthesis in Aqueous Media
The use of catalysts is a key principle of green chemistry, as it allows for reactions to proceed under milder conditions with higher efficiency.[13][14] This protocol utilizes a catalyst in an aqueous medium.
Causality of Experimental Choices:
-
Catalysis: A catalyst provides an alternative reaction pathway with a lower activation energy, increasing the reaction rate and allowing for milder conditions. Imidazole, for example, can act as a base to deprotonate the active methylene group of ethyl acetoacetate.[13]
-
Aqueous Media: As previously mentioned, water is an ideal green solvent.[3]
-
Heterogeneous Catalysts: The use of solid-supported catalysts, such as graphene oxide or nano-catalysts, simplifies catalyst recovery and reuse, further enhancing the sustainability of the process.[15][16]
Experimental Protocol:
-
A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of imidazole (0.5 mmol) is prepared in water.[13][14][17]
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature or gentle heating) for the required duration, monitored by TLC.
-
After completion of the reaction, the product is isolated by filtration.
-
The solid product is washed with water and can be recrystallized from ethanol.
Reaction Mechanism Overview:
Caption: Simplified reaction mechanism.
Comparative Analysis of Green Synthesis Methods
| Method | Key Advantages | Typical Reaction Time | Typical Yield | Solvent | Energy Source |
| Microwave-Assisted | Very fast, high yields, solvent-free option.[4][5] | 5-15 minutes | 80-98%[4] | Often solvent-free or minimal solvent | Microwaves |
| Ultrasound-Assisted | Fast, good yields, can be performed at room temperature.[10][11] | 15-60 minutes | 70-90% | Often water or ethanol | Ultrasound |
| Catalytic (Aqueous) | Mild conditions, high atom economy, catalyst can be recyclable.[3][13][14] | 1-8 hours | 85-95%[3] | Water | Conventional Heating/Stirring |
Conclusion and Future Perspectives
The green synthesis of this compound offers significant advantages over traditional methods by reducing waste, minimizing energy consumption, and utilizing safer reagents and solvents. Microwave-assisted and ultrasound-promoted syntheses provide rapid and efficient routes, while catalytic methods in aqueous media represent a highly sustainable approach. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired scale, and purity specifications.
Future research in this area will likely focus on the development of even more efficient and recyclable catalysts, the use of biomass-derived solvents and reagents, and the application of flow chemistry to enable continuous and scalable green production of pyrazolone derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors | MDPI [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] High speed synthesis of pyrazolones using microwave-assisted neat reaction technology | Semantic Scholar [semanticscholar.org]
- 6. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 3-Phenyl-1H-pyrazol-5-ol for Biological Screening
Abstract
The 3-phenyl-1H-pyrazol-5-ol core, a privileged scaffold in medicinal chemistry, is renowned for its tautomeric flexibility and multiple reactive sites, which allow for extensive chemical modification. This structural motif is present in numerous biologically active compounds, including the FDA-approved drug Edaravone.[1] The strategic derivatization of this nucleus is a cornerstone of drug discovery programs aiming to generate diverse chemical libraries for biological screening. This guide provides an in-depth analysis of key derivatization strategies—N-alkylation, O-alkylation, and C4-functionalization—supported by detailed, field-proven protocols. We delve into the chemical rationale behind each methodological choice, offer insights into managing regioselectivity, and present workflows designed to ensure reproducibility and scalability.
The Scientific Imperative: Why Derivatize this compound?
The pyrazolone ring system is a versatile pharmacophore associated with a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and antitumor properties.[1][2][3] The parent molecule, this compound, exists as a mixture of three principal tautomers: the CH, OH, and NH forms (Figure 1). This dynamic equilibrium is the key to its chemical reactivity, presenting multiple handles for structural modification.
Derivatization is not merely a synthetic exercise; it is a hypothesis-driven process guided by Structure-Activity Relationship (SAR) principles.[4] By systematically modifying the scaffold at its primary reactive sites (N1, C5-O, and C4), researchers can fine-tune the molecule's physicochemical properties, such as:
-
Potency and Selectivity: Introducing specific functional groups can enhance binding affinity to a biological target while minimizing off-target effects.
-
Pharmacokinetics (ADME): Altering lipophilicity and hydrogen bonding potential can improve absorption, distribution, metabolism, and excretion profiles.
-
Novelty: Creating new chemical entities (NCEs) is essential for navigating the intellectual property landscape.
This guide focuses on the three most productive avenues for derivatization, providing the foundational chemistry required to build a robust compound library for biological screening.
Caption: Tautomeric equilibrium of the pyrazolone scaffold.
Foundational Synthesis: The Knorr Pyrazole Synthesis
Before derivatization, the core scaffold must be synthesized. The classical and most reliable method is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[1] This reaction provides a high yield of the target pyrazolone and is amenable to scale-up.
Protocol 1: Synthesis of this compound
Principle: This is a cyclocondensation reaction where phenylhydrazine reacts with ethyl benzoylacetate. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable pyrazolone ring.
Materials:
-
Phenylhydrazine
-
Ethyl benzoylacetate
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol (5 mL per gram of hydrazine).
-
Add ethyl benzoylacetate (1.05 eq) to the solution. A mild exothermic reaction may be observed.
-
(Optional) Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a white to off-white solid. The product is often of sufficient purity for subsequent derivatization steps.
Strategic Derivatization Pathways
The following sections detail the protocols for modifying the three key reactive sites of the pyrazolone core.
Caption: Key derivatization sites on the pyrazolone core.
A. N1-Alkylation: Modulating Lipophilicity and Steric Profile
Alkylation at the N1 position is a common strategy to block a hydrogen bond donor site and introduce diverse substituents. The reaction's regioselectivity (N1 vs. O-alkylation) is a critical consideration, influenced heavily by the choice of base and solvent.[5]
Protocol 2: Base-Mediated N1-Alkylation
Principle: A base is used to deprotonate the acidic N1-proton, generating a pyrazolate anion. This potent nucleophile then attacks an alkyl halide electrophile. Stronger bases and polar aprotic solvents generally favor N-alkylation.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)) (1.5 eq)
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF), Acetone)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add this compound.
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
Add the base portion-wise with stirring. If using NaH, cool the flask to 0 °C before addition and allow it to warm to room temperature over 30 minutes.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the anion.
-
Add the alkyl halide dropwise to the suspension.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC. Gentle heating (50-60 °C) can be applied to accelerate slow reactions.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated pyrazolone.
| Base | Solvent | Typical Electrophile | Primary Product | Notes |
| K₂CO₃ | Acetone/DMF | Benzyl Bromide | N1-Alkylation | Standard, mild conditions suitable for many substrates.[6] |
| NaH | DMF/THF | Methyl Iodide | N1-Alkylation | Strong base, ensures complete deprotonation. Requires anhydrous conditions. |
| Cs₂CO₃ | DMF | Alkyl Halides | N1-Alkylation | Often provides higher yields and cleaner reactions. |
| Ag₂O | Toluene | Alkyl Halides | O-Alkylation | Silver salts coordinate with oxygen, promoting O-alkylation. |
B. C4-Functionalization: Building Molecular Complexity
The C4 position, an active methylene group, is highly susceptible to electrophilic attack, most notably in condensation reactions with aldehydes. This reaction is a powerful method for rapidly creating larger, dimeric structures with C2 symmetry.
Protocol 3: C4-Condensation with Aromatic Aldehydes
Principle: This is a Knoevenagel-type condensation followed by a Michael addition. Two equivalents of the pyrazolone react with one equivalent of an aldehyde, typically under base catalysis, to form a 4,4'-(arylmethylene)bis-pyrazolone derivative.[7]
Materials:
-
This compound (2.0 eq)
-
Aromatic Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde) (1.0 eq)
-
Catalyst (e.g., Piperidine, Sodium Acetate)
-
Solvent (e.g., Ethanol, Glacial Acetic Acid)
Procedure:
-
In a round-bottom flask, suspend this compound (2.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (4-5 drops).
-
Heat the mixture to reflux for 3-5 hours. The product often begins to precipitate from the hot solution.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Wash the solid product thoroughly with cold ethanol to remove any residual reactants or catalyst.
-
Dry the product under vacuum. The resulting bis-pyrazolone is typically of high purity without the need for column chromatography.
| Aldehyde Substituent | Product Example | Reported Yield | Reference |
| 2-Hydroxy | 4,4'-[(2-Hydroxyphenyl)methylene]bis(...) | 98% | [7] |
| None (Phenyl) | 4,4'-(Phenylmethylene)bis(...) | 97% | [7] |
| 4-Nitro | 4,4'-[(4-Nitrophenyl)methylene]bis(...) | 97% | [7] |
| 4-Methoxy | 4,4'-[(4-Methoxyphenyl)methylene]bis(...) | 92% | [7] |
C. O-Acylation: Introducing Ester Functionality
Targeting the C5-OH group of the enol tautomer allows for the introduction of ester functionalities. These derivatives can act as prodrugs or exhibit unique biological activities.
Protocol 4: O-Acylation with Acyl Chlorides
Principle: In the presence of a non-nucleophilic base like pyridine or triethylamine, the enolic hydroxyl group attacks the electrophilic carbonyl carbon of an acyl chloride, leading to the formation of a stable pyrazolyl ester.
Materials:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.2 eq)
-
Base (Pyridine or Triethylamine) (2.0 eq)
-
Solvent (Anhydrous Dichloromethane (DCM) or THF)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine) dropwise with stirring.
-
Slowly add the acyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure O-acylated derivative.
Biological Screening: From Molecules to Activity
The derivatized compound library is now ready for biological evaluation. Based on the extensive pharmacology of the pyrazolone scaffold, screening campaigns can be directed towards several therapeutic areas.[1]
-
Anticancer Activity: Screen for cytotoxicity against a panel of human cancer cell lines (e.g., RKO colorectal carcinoma).[7] Compounds showing high potency can be further investigated for their mechanism of action, such as apoptosis induction or cell cycle arrest.[8]
-
Antioxidant Capacity: Evaluate the radical scavenging activity using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[7] This is particularly relevant given the structural similarity to the antioxidant drug Edaravone.
-
Enzyme Inhibition: Test against specific enzymes implicated in disease, such as cyclooxygenases (COX-1/COX-2) for anti-inflammatory activity, or acetylcholinesterase (AChE) and monoamine oxidase (MAO) for neurodegenerative diseases.[9]
-
Antimicrobial Activity: Assess the minimum inhibitory concentration (MIC) against various strains of bacteria and fungi.[2]
Conclusion
The this compound scaffold is a remarkably fertile starting point for medicinal chemistry exploration. Its tautomeric nature and well-defined reactive sites at the N1, C4, and C5-O positions provide clear, reliable handles for chemical modification. The protocols detailed in this guide offer robust and reproducible methods for generating a diverse library of derivatives. By combining these synthetic strategies with targeted biological screening, researchers are well-equipped to uncover novel therapeutic agents and elucidate critical structure-activity relationships, driving the next generation of pyrazolone-based drug discovery.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eu-opensci.org [eu-opensci.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAF(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 3-Phenyl-1H-pyrazol-5-ol in Modern Agrochemical Discovery
Introduction
The pyrazole ring is a foundational scaffold in the development of modern agrochemicals, prized for its versatile biological activities.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, serves as the core structural element in a multitude of commercially successful fungicides, herbicides, and insecticides.[2][3] Among the various pyrazole-based synthons, 3-Phenyl-1H-pyrazol-5-ol emerges as a particularly valuable intermediate. Its unique chemical architecture allows for diverse functionalization, enabling the synthesis of a wide array of derivatives with potent and specific activities against agricultural pests. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the discovery and development of novel agrochemicals. We will explore its application in creating potent fungicides, herbicides, and insecticides, complete with detailed mechanistic insights and robust experimental protocols.
Fungicidal Applications: Targeting Fungal Respiration
Derivatives of this compound have shown exceptional promise as fungicides, primarily through the inhibition of succinate dehydrogenase (SDH).[4][5][6] SDH is a critical enzyme complex in the mitochondrial electron transport chain, and its inhibition disrupts fungal respiration, leading to cell death. The pyrazole-carboxamide scaffold, readily synthesized from this compound, is a key pharmacophore in many modern SDHI fungicides.[7]
Mechanism of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of these pyrazole derivatives stems from their ability to bind to the ubiquinone-binding site (Qp-site) of the SDH complex. This binding event blocks the oxidation of succinate to fumarate, a crucial step in the Krebs cycle and electron transport chain. The result is a catastrophic failure of cellular energy production in the target fungus. Molecular docking studies have revealed that the pyrazole ring and the phenyl substituent of the this compound core are crucial for establishing the necessary hydrophobic and hydrogen-bonding interactions within the active site of the SDH enzyme.[5][7]
Caption: Mechanism of Succinate Dehydrogenase Inhibition by this compound Derivatives.
Protocol: In Vitro Antifungal Assay
This protocol outlines a method for evaluating the in vitro antifungal activity of synthesized this compound derivatives against a panel of pathogenic fungi.
Materials:
-
Synthesized this compound derivatives
-
Commercial fungicide standards (e.g., Boscalid, Fluxapyroxad)
-
Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes, micropipettes, and other standard laboratory equipment
Procedure:
-
Stock Solution Preparation: Dissolve the synthesized compounds and commercial standards in DMSO to a concentration of 10 mg/mL.
-
Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and allow it to cool to approximately 50-60°C.
-
Incorporation of Test Compounds: Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Fungal Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
EC₅₀ Determination: Determine the half-maximal effective concentration (EC₅₀) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Herbicidal Applications: Disrupting Photosynthesis
The this compound scaffold has also been instrumental in the development of herbicides that target protoporphyrinogen oxidase (PPO).[8][9] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Mechanism of Action: Protoporphyrinogen Oxidase Inhibition
Phenylpyrazole herbicides derived from this compound act as competitive inhibitors of PPO. They bind to the active site of the enzyme, preventing the binding of the natural substrate, protoporphyrinogen IX. This leads to the accumulation of protoporphyrinogen IX in the chloroplast, which then leaks into the cytoplasm. In the presence of light, this molecule interacts with oxygen to produce singlet oxygen, a highly reactive oxygen species that initiates lipid peroxidation, leading to the destruction of cell membranes and ultimately, plant death.[8]
Caption: Mechanism of Protoporphyrinogen Oxidase (PPO) Inhibition by Phenylpyrazole Herbicides.
Protocol: Post-Emergence Herbicidal Assay
This protocol describes a greenhouse assay to evaluate the post-emergence herbicidal activity of this compound derivatives.
Materials:
-
Synthesized this compound derivatives
-
Commercial herbicide standards (e.g., Pyraflufen-ethyl)
-
Weed species (e.g., Amaranthus retroflexus, Setaria viridis) grown in pots
-
Acetone, Tween-20 (surfactant)
-
Spray chamber
Procedure:
-
Formulation Preparation: Dissolve the synthesized compounds and standards in a small amount of acetone. Add water containing 0.1% (v/v) Tween-20 to create a stable emulsion or solution at the desired concentrations (e.g., 150 g active ingredient per hectare).
-
Plant Growth: Grow the target weed species in pots containing a standard potting mix in a greenhouse until they reach the 2-4 leaf stage.
-
Application: Evenly spray the plants with the prepared formulations using a calibrated spray chamber. Include a control group sprayed with the solvent-surfactant mixture only.
-
Evaluation: Keep the treated plants in the greenhouse under standard conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod).
-
Data Collection: Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale, where 0% represents no effect and 100% represents complete plant death.
-
Data Analysis: Analyze the data to determine the effective dose for each compound against the tested weed species.
Insecticidal Applications: Targeting the Nervous System
The versatility of the this compound scaffold extends to the development of potent insecticides. Many pyrazole-based insecticides are neurotoxins that target the central nervous system of insects.[10][11]
Mechanism of Action: GABA Receptor Antagonism and Sodium Channel Blockade
Pyrazole insecticides derived from this compound can exhibit different modes of action. One common mechanism is the antagonism of the gamma-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects. By blocking the chloride channel of the GABA receptor, these insecticides cause hyperexcitation of the central nervous system, leading to convulsions and death.[12]
Another mode of action for some pyrazoline-type insecticides is the blockade of voltage-gated sodium channels in nerve cells.[12] This prevents the propagation of nerve impulses, resulting in paralysis and death of the insect. The specific mechanism of action can be fine-tuned through chemical modifications of the this compound core.
Caption: Dual Neurotoxic Mechanisms of Pyrazole-Based Insecticides.
Protocol: Insecticidal Bioassay
This protocol details a method for assessing the insecticidal activity of this compound derivatives against a common agricultural pest.
Materials:
-
Synthesized this compound derivatives
-
Commercial insecticide standards (e.g., Fipronil, Indoxacarb)
-
Target insect species (e.g., third-instar larvae of Plutella xylostella)
-
Cabbage leaf discs
-
Acetone, Triton X-100 (surfactant)
-
Petri dishes, filter paper
Procedure:
-
Solution Preparation: Prepare stock solutions of the test compounds and standards in acetone. Make serial dilutions with a 0.1% Triton X-100 aqueous solution to obtain the desired concentrations.
-
Leaf Disc Treatment: Cut fresh cabbage leaves into discs (e.g., 5 cm diameter). Dip each disc into a test solution for 10-20 seconds and then allow them to air dry. A control group should be treated with the acetone-surfactant solution only.
-
Insect Exposure: Place a treated leaf disc on a moist filter paper in a petri dish. Introduce a set number of third-instar larvae (e.g., 10) onto each leaf disc.
-
Incubation: Keep the petri dishes at 25°C with a 16:8 hour light:dark photoperiod.
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours after treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
LC₅₀ Calculation: Calculate the median lethal concentration (LC₅₀) using probit analysis of the mortality data.
Structure-Activity Relationship (SAR) and Data Summary
The biological activity of derivatives synthesized from this compound is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings.[2][13][14] Systematic modification of these positions is a key strategy in lead optimization.
| Application | Key Structural Moiety | Favorable Substituents | General SAR Observations |
| Fungicidal (SDHI) | Pyrazole-4-carboxamide | Electron-withdrawing groups on the phenyl ring of the carboxamide moiety. Small alkyl or haloalkyl groups at the 3-position of the pyrazole ring. | The amide linker is crucial for activity. The nature of the substituents influences binding affinity to the SDH enzyme.[4][7] |
| Herbicidal (PPO) | Phenylpyrazole ether | Halogen or trifluoromethyl groups on the phenyl ring.[9][15] | The ether linkage and specific substitution patterns are critical for fitting into the PPO active site.[8] |
| Insecticidal | N-pyridylpyrazole | Halogen and trifluoromethyl groups on the N-phenyl ring.[16] | The N-substituent on the pyrazole ring significantly impacts the insecticidal spectrum and potency.[10] |
Conclusion
This compound is a cornerstone intermediate in the synthesis of a diverse range of modern agrochemicals. Its structural versatility allows for the development of potent fungicides, herbicides, and insecticides with distinct mechanisms of action. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable scaffold in the discovery and development of next-generation crop protection solutions. A thorough understanding of the structure-activity relationships and mechanisms of action is paramount to designing novel compounds with improved efficacy, selectivity, and environmental profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 3-Phenyl-1H-pyrazol-5-ol
Welcome to the technical support center for the synthesis of 3-Phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the knowledge to optimize your reaction conditions for high yield and purity.
Overview of the Synthesis
The most common and efficient method for synthesizing this compound is the condensation reaction between ethyl benzoylacetate and hydrazine hydrate.[1][2] This reaction, a variation of the Knorr pyrazole synthesis, proceeds through a nucleophilic addition-elimination mechanism, followed by an intramolecular cyclization to form the pyrazolone ring. The overall reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by an acid or base, or even performed under neutral conditions with heating.[1][3]
Reaction Scheme:
Ethyl Benzoylacetate + Hydrazine Hydrate → this compound + Ethanol + Water
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent challenge in organic synthesis. Several factors can contribute to this issue in the preparation of this compound.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal; refluxing in ethanol is a common practice.[3]
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can limit the yield.
-
Solution: Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more expensive ethyl benzoylacetate.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Control the reaction temperature carefully. Adding hydrazine hydrate dropwise at a lower temperature before refluxing can minimize side reactions.[4]
-
-
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, washing, or recrystallization.
-
Solution: Ensure the pH is appropriately adjusted during workup to precipitate the product effectively. When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation.
-
Q2: I am observing significant impurities in my final product, even after purification. What are these impurities and how can I prevent their formation?
A2: The presence of impurities can compromise the quality and biological activity of your compound. Understanding the potential side products is key to minimizing their formation.
Common Impurities & Prevention Strategies:
-
Unreacted Starting Materials: Residual ethyl benzoylacetate or hydrazine hydrate can co-precipitate with the product.
-
Prevention: As mentioned, use a slight excess of hydrazine hydrate and ensure the reaction goes to completion by monitoring with TLC.
-
Removal: Most unreacted starting materials can be removed by thorough washing of the crude product with a suitable solvent in which the product is sparingly soluble at room temperature (e.g., cold ethanol or water).
-
-
Formation of Hydrazones: Phenylhydrazine can react with the keto group of ethyl benzoylacetate to form a stable hydrazone intermediate that may not cyclize completely.[5]
-
Prevention: Ensure adequate heating and reaction time to promote the intramolecular cyclization. The use of a catalytic amount of acid (e.g., glacial acetic acid) can facilitate the cyclization step.
-
-
Dimerization or Polymerization Products: Under harsh conditions, side reactions leading to dimers or polymers can occur.
-
Prevention: Maintain a controlled reaction temperature and avoid excessively long reaction times once the reaction is complete.
-
Q3: The reaction seems to have stalled; the TLC shows no further change in the spot corresponding to the starting material. What should I do?
A3: A stalled reaction can be frustrating. Here are a few steps to troubleshoot this issue.
Troubleshooting a Stalled Reaction:
-
Verify Reagent Quality: Ensure that your starting materials, particularly hydrazine hydrate, have not degraded. Hydrazine hydrate can be oxidized by air.
-
Increase Temperature: If the reaction is being conducted at a lower temperature, gradually increase it to the reflux temperature of the solvent.
-
Add a Catalyst: If you are running the reaction under neutral conditions, the addition of a catalytic amount of glacial acetic acid can often restart the reaction by protonating the carbonyl group and making it more electrophilic.
-
Check Solvent Purity: Ensure the solvent is of appropriate grade and is dry, as excess water can sometimes interfere with the reaction.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: Ethanol is the most commonly used solvent for this synthesis due to its ability to dissolve the reactants and its suitable boiling point for refluxing. Other alcohols like methanol can also be used.[1] Some green chemistry approaches have explored the use of water as a solvent.[6][7]
Q: Is a catalyst necessary for this reaction?
A: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalytic amount of acid (like acetic acid) or a base (like piperidine) can increase the reaction rate and improve the yield by facilitating the nucleophilic attack and the subsequent cyclization.[1]
Q: What are the key safety precautions I should take when working with hydrazine hydrate?
A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[8][9][10][11][12] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11][12] Avoid inhalation of vapors and contact with skin and eyes.[8][9] In case of a spill, it should be diluted with water and neutralized.[8]
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
FT-IR: To identify characteristic functional groups like N-H, C=O, and C=N.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Thin Layer Chromatography (TLC): To assess the purity of the product. A single spot indicates a high degree of purity.
Optimized Reaction Conditions
The following table summarizes a set of optimized reaction conditions for the synthesis of this compound.
| Parameter | Recommended Condition | Rationale |
| Reactants | Ethyl benzoylacetate, Hydrazine hydrate | Standard, commercially available starting materials. |
| Molar Ratio | 1 : 1.1 (Ethyl benzoylacetate : Hydrazine hydrate) | A slight excess of hydrazine ensures complete reaction of the ketoester. |
| Solvent | Ethanol | Good solubility for reactants and suitable reflux temperature. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Promotes both the initial condensation and the final cyclization. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 2-4 hours (Monitor by TLC) | Ensures the reaction proceeds to completion. |
| Workup | Cooling, filtration, and washing with cold ethanol | Simple and effective for isolating the crude product. |
| Purification | Recrystallization from ethanol | Effective method for obtaining a pure crystalline product. |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism for the formation of this compound.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
Common side products in the synthesis of 3-Phenyl-1H-pyrazol-5-ol
Welcome to the technical support guide for the synthesis of 3-Phenyl-1H-pyrazol-5-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following troubleshooting guide and FAQs are based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.
Introduction to the Synthesis
The most common and efficient route to this compound is the Knorr-type condensation reaction between Ethyl Benzoylacetate and Phenylhydrazine . The reaction proceeds via the formation of a phenylhydrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of ethanol to yield the desired pyrazolone ring system.
While seemingly straightforward, this reaction is sensitive to conditions and starting material purity, which can lead to the formation of several side products. This guide will address the most prevalent issues and provide actionable solutions.
Core Reaction Pathway
Below is a diagram illustrating the intended reaction mechanism for the formation of this compound.
Caption: Primary reaction pathway for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is low, and the crude product is a complex, oily mixture instead of a solid. What went wrong?
This is a common issue that typically points to problems with starting material purity or suboptimal reaction conditions.
Root Causes & Explanations:
-
Poor Quality Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, appearing as a dark, viscous oil rather than a pale yellow liquid. Oxidized phenylhydrazine contains various byproducts, including benzene, aniline, and nitrogen, which can introduce a cascade of side reactions and inhibit the desired condensation.
-
Hydrolysis of Ethyl Benzoylacetate: The β-ketoester can hydrolyze to benzoylacetic acid, especially if the reaction is run under acidic or basic conditions for extended periods in the presence of water. Benzoylacetic acid reacts sluggishly and is prone to decarboxylation.
-
Suboptimal Temperature Control: The initial condensation is exothermic. If the temperature is not controlled (e.g., by slow addition of phenylhydrazine at 0-10°C), side reactions can be accelerated, leading to a tarry mixture. Conversely, if the subsequent cyclization temperature is too low or the reaction time too short, the reaction will be incomplete.
Troubleshooting & Preventative Measures:
-
Purify Phenylhydrazine: If your phenylhydrazine is dark, consider purifying it by vacuum distillation before use. Always use a fresh bottle or a properly stored (under nitrogen, refrigerated) reagent.
-
Ensure Anhydrous Conditions: Use dry solvents (e.g., absolute ethanol) and protect the reaction from atmospheric moisture with a drying tube.
-
Optimize Reaction Conditions:
-
Add phenylhydrazine dropwise to the solution of ethyl benzoylacetate in ethanol at a low temperature (0-10°C) to control the initial exotherm.
-
After the addition, allow the reaction to stir at room temperature before heating to reflux to ensure complete cyclization.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
| Parameter | Recommended Condition | Rationale |
| Phenylhydrazine | Pale yellow liquid | Dark color indicates oxidation and impurities. |
| Solvent | Absolute Ethanol | Minimizes hydrolysis of the ester starting material. |
| Initial Addition Temp. | 0-10 °C | Controls the exothermic initial condensation. |
| Final Reaction Temp. | Reflux (approx. 78°C) | Provides energy for the intramolecular cyclization. |
| Monitoring | TLC (e.g., 3:1 Hexane:EtOAc) | Ensures the reaction is driven to completion. |
Question 2: My product's analytical data (NMR, Melting Point) is inconsistent with the literature. Could I have formed a regioisomer?
While less common than in other pyrazolone syntheses, the formation of a regioisomeric side product is possible and is a primary consideration for inconsistent analytical data.
Root Cause & Explanation:
The key to this synthesis is the regioselective attack of phenylhydrazine on the two carbonyl groups of ethyl benzoylacetate. The benzoyl (ketone) carbonyl is significantly more electrophilic and sterically accessible than the ester carbonyl.
-
Desired Product (3-Phenyl-1-phenyl-1H-pyrazol-5-ol): Forms when the terminal nitrogen (N2) of phenylhydrazine attacks the ketone. This is the kinetically and thermodynamically favored pathway.
-
Regioisomeric Side Product (5-Phenyl-1-phenyl-1H-pyrazol-3-ol): Would form if the initial attack occurred at the ester carbonyl. This is highly unfavorable due to the lower electrophilicity of the ester. While its formation is minimal, harsh conditions or certain catalysts could potentially promote it.
Caption: Regioselectivity in the synthesis of this compound.
Troubleshooting & Identification:
-
Confirm Structure with NMR: High-field 1H and 13C NMR are the best tools to distinguish between the isomers. The chemical shifts of the methylene protons (at C4) and the quaternary carbons of the pyrazole ring will be distinct. 2D NMR techniques like HMBC can definitively establish the connectivity.
-
Purification: The two isomers will likely have different polarities. Careful column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) can often separate the minor isomer.
-
Maintain Mild Conditions: Avoid overly harsh acidic or basic conditions and excessively high temperatures, which could lower the selectivity of the reaction.
Question 3: My TLC shows a significant, non-polar spot that isn't starting material, and my yield is low even after extended heating. What is this impurity?
This observation strongly suggests the presence of the uncyclized phenylhydrazone intermediate .
Root Cause & Explanation:
The reaction proceeds in two main stages: formation of the hydrazone, followed by cyclization. If the cyclization step is incomplete, the stable hydrazone intermediate will remain in the reaction mixture. This can happen if the reaction temperature is too low or the heating time is insufficient.
Troubleshooting & Identification:
-
Analytical Confirmation: The hydrazone intermediate can be identified by LC-MS, as its molecular weight will be that of the two reactants combined minus a molecule of water. Its 1H NMR spectrum will lack the characteristic methylene signal of the pyrazolone ring and will instead show signals corresponding to the ethyl ester and the intact C-CH2-C backbone.
-
Drive the Reaction to Completion:
-
Increase Reaction Time: Continue refluxing the reaction mixture, monitoring its progress by TLC until the intermediate spot disappears or is minimized.
-
Acid Catalysis: Adding a catalytic amount of a mild acid like glacial acetic acid can promote the cyclization step by protonating the ester carbonyl, making it more susceptible to nucleophilic attack by the hydrazone nitrogen.[1]
-
Question 4: My final product has a much higher molecular weight than expected and is poorly soluble. What could have caused this?
This is a classic sign of the formation of a 4,4'-(arylmethylene)bis(this compound) side product.
Root Cause & Explanation:
The C4 position of the this compound product contains an active methylene group. In the presence of an aldehyde impurity, two molecules of the pyrazolone product can undergo a Knoevenagel-type condensation with the aldehyde to form a high molecular weight bis-pyrazole dimer.[2]
The source of the aldehyde is often an impurity in the starting materials or solvents (e.g., benzaldehyde impurity in ethyl benzoylacetate, or oxidized ethanol solvent).
Caption: Formation of bis-pyrazole side product from aldehyde impurities.
Troubleshooting & Preventative Measures:
-
Use High-Purity Reagents: Ensure your ethyl benzoylacetate and solvents are of high purity and free from aldehyde contaminants.
-
Purification: Bis-pyrazoles are typically much less soluble than the monomeric product. They often precipitate from the reaction mixture or can be removed by filtration after dissolving the crude product in a minimal amount of a suitable solvent. Recrystallization is also highly effective for removing this type of impurity.
Question 5: Why does the ¹H NMR spectrum of my purified product look different in various deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆)?
This phenomenon is due to the inherent tautomerism of the pyrazolone ring system. It is not an impurity but a fundamental property of the molecule.
Root Cause & Explanation:
This compound can exist in equilibrium between three tautomeric forms: the OH-form (enol), the NH-form (amide-like), and the CH-form (keto). The predominant tautomer depends on the solvent, concentration, and temperature.[3]
-
In non-polar solvents (like CDCl₃): The CH-form (keto form) is often favored. The spectrum will show a distinct singlet for the CH₂ group at the C4 position.
-
In polar, hydrogen-bond accepting solvents (like DMSO-d₆): The NH-form and/or OH-form are often favored. The CH₂ signal may be absent or broadened, and exchangeable NH and/or OH protons will be visible.
This is a critical consideration for characterization, as comparing spectra taken in different solvents can lead to confusion if this equilibrium is not understood. For definitive characterization, it is wise to record NMR spectra in both a polar and a non-polar solvent and compare them to literature data.
Optimized Experimental Protocol
This protocol is designed to minimize the formation of the side products discussed above.
Materials:
-
Ethyl Benzoylacetate (10.0 g, 52.0 mmol, 1.0 eq)
-
Phenylhydrazine (5.62 g, 52.0 mmol, 1.0 eq)
-
Absolute Ethanol (100 mL)
-
Glacial Acetic Acid (optional catalyst, ~0.5 mL)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.
-
Initial Charge: Add ethyl benzoylacetate and absolute ethanol to the flask. Begin stirring and cool the mixture to 0-5°C using an ice-water bath.
-
Expertise Note: Starting at a low temperature is crucial to control the initial exothermic reaction between the hydrazine and the ketone.
-
-
Phenylhydrazine Addition: Add phenylhydrazine to the dropping funnel and add it dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Trustworthiness Note: Slow, controlled addition prevents the formation of thermal decomposition products and improves regioselectivity.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Cyclization: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.
-
Expertise Note: This step provides the necessary activation energy for the intramolecular cyclization to form the pyrazole ring. If the reaction is sluggish (monitored by TLC), a few drops of glacial acetic acid can be added to catalyze the cyclization.
-
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting materials and the hydrazone intermediate are consumed (typically 3-5 hours).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying & Purification: Dry the solid product under vacuum. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a white to off-white crystalline solid.
References
Technical Support Center: Purification of 3-Phenyl-1H-pyrazol-5-ol by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Phenyl-1H-pyrazol-5-ol via recrystallization. Here, we move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single universal solvent for all scenarios, as the ideal choice depends on the specific impurity profile of your crude material. However, based on the polarity of pyrazole derivatives, common and effective solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and water.[1] For pyrazolones, which this compound is a tautomer of, solubility is often good in hot water, alcohol, acid, and alkali.[2] A mixed solvent system, such as ethanol-water or acetone-hexane, is often highly effective.[3][4] The key is to identify a solvent or solvent pair where the compound is highly soluble when hot but poorly soluble when cold.[3][5]
Q2: How should I perform a solvent screen to find a suitable recrystallization solvent?
A2: An efficient solvent screen is crucial for developing a robust purification protocol. This should be done on a small scale.
-
Preparation : Place a small amount of your crude this compound (approx. 50-100 mg) into several test tubes.
-
Room Temperature Test : To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, just enough to cover the solid (approx. 0.5-1 mL).[6] Agitate the mixture. A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization.[5]
-
Hot Solvent Test : For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent in small portions until the solid dissolves completely.
-
Cooling Test : Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Evaluation : The best solvent is the one that dissolved the compound completely when hot but produced a high yield of crystalline solid upon cooling.[3][5]
Q3: What are the key characteristics of an ideal recrystallization solvent?
A3: The selection of a solvent is governed by several critical principles:
-
Solubility Differential : The solvent must dissolve the target compound (this compound) readily at its boiling point but poorly at low temperatures (e.g., 0-4°C).[7] This differential is the driving force for crystallization.
-
Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).[3]
-
Chemical Inertness : The solvent must not react with the compound being purified.[8]
-
Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[3]
-
Safety : The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]
Q4: When is it appropriate to use a mixed-solvent system?
A4: A mixed-solvent system is employed when no single solvent meets the ideal criteria.[3] This typically occurs when your compound is either too soluble or too insoluble in common solvents. The technique involves a "good" solvent that dissolves the compound readily even when cold, and a "bad" or "anti-solvent" in which the compound is poorly soluble.[1] You dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]
Q5: What are the common impurities in a crude sample of this compound?
A5: Impurities are typically derived from the synthesis process. For pyrazoles synthesized via Knorr condensation, common impurities include:
-
Unreacted Starting Materials : Such as phenylhydrazine and the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate).[9]
-
Regioisomers : If an unsymmetrical dicarbonyl compound is used, a regioisomeric pyrazole impurity can form.[9]
-
Side-Products : Incomplete cyclization can leave hydrazone intermediates, and oxidative side reactions can generate colored byproducts.[9][10]
Visual Workflow: The Recrystallization Process
The following diagram outlines the logical steps for a standard single-solvent recrystallization.
Caption: Standard workflow for single-solvent recrystallization.
Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution : Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, bring the chosen solvent (e.g., ethanol) to a boil. Add the hot solvent to the crude solid in small portions, swirling and heating, until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[1][5]
-
Hot Filtration (Optional) : If insoluble impurities or colored impurities are present, this step is necessary. Add a spatula tip of activated carbon to the hot solution to adsorb colored impurities.[11] To remove the carbon and any other solids, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.[7]
-
Crystallization : Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.[12][13] Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing : While the crystals are still in the funnel under vacuum, wash them with a small portion of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying : Allow the crystals to dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Decolorization with Activated Carbon
Colored impurities, often large, polar molecules, can be effectively removed with activated carbon due to its high surface area and adsorptive properties.[11][14]
-
After dissolving the crude this compound in the minimum amount of hot solvent (as in Protocol 1, Step 1), remove the flask from the heat source.
-
Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient). Adding too much can adsorb your product and significantly reduce the yield.[14]
-
Bring the solution back to a boil for a few minutes to ensure maximum adsorption.
-
Remove the activated carbon via hot gravity filtration as described in Protocol 1, Step 2.[12] The filtrate should be colorless. If it is still colored, a second treatment may be necessary, but this will likely impact the final yield.[7]
-
Proceed with the cooling and crystallization steps as outlined above.
Troubleshooting Guide
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[15] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities significantly depress the compound's melting point.[16] The resulting oil often traps impurities, defeating the purpose of recrystallization.[17]
-
Immediate Action : Re-heat the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) to decrease the saturation temperature.[15] Then, allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
Change Solvents : If the problem persists, the melting point of your compound may be too low for the chosen solvent. Select a solvent with a lower boiling point.
-
Use a Mixed-Solvent System : Dissolve the oil in the "good" solvent and slowly add the "bad" solvent at a temperature below the compound's melting point.
-
Remove Impurities : The presence of impurities is a major cause of oiling out.[18] Consider treating the solution with activated carbon if you haven't already.[15]
Caption: Decision-making process for troubleshooting "oiling out".
Q2: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?
A2: This is a common issue that typically points to one of two problems: either the solution is not supersaturated, or crystallization has been kinetically hindered.
-
Too Much Solvent : You may have used too much solvent during the dissolution step.[15] To fix this, gently boil off a portion of the solvent to re-concentrate the solution and then attempt to cool it again.
-
Induce Crystallization : If the solution is supersaturated but reluctant to crystallize, you can induce nucleation:
Q3: The recrystallization yield is very low. How can I improve it?
A3: A low yield is a frustrating outcome that can often be rectified.[15]
-
Minimize Hot Solvent : The most common cause of low yield is using an excess of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[1][15] Always use the absolute minimum volume of hot solvent needed for dissolution.
-
Ensure Thorough Cooling : Make sure the solution has been cooled for a sufficient time at a low temperature (e.g., in an ice bath) to maximize precipitation.[1]
-
Second Crop Recovery : Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.[15]
-
Check Solvent Choice : Ensure your chosen solvent has very low solubility for your compound when cold. A suboptimal solvent will lead to significant product loss.[1]
Data Presentation: Solvent Properties
The choice of solvent is paramount. This table provides properties of common solvents to aid in your selection process for recrystallizing this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds; high boiling point can sometimes cause oiling out.[4] |
| Ethanol | 78 | 24.5 | An excellent, versatile solvent for many pyrazole derivatives.[4][19] |
| Methanol | 65 | 32.7 | Similar to ethanol but more volatile and with a lower boiling point. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, often used in mixed systems with hexane.[20] |
| Acetone | 56 | 20.7 | A polar, aprotic solvent with a low boiling point; good dissolving power.[20] |
| Toluene | 111 | 2.4 | A non-polar solvent, useful for less polar compounds or as the "bad" solvent. |
| Hexane | 69 | 1.9 | A non-polar solvent, typically used as an anti-solvent in mixed systems.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recrystallization [wiredchemist.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. theory.labster.com [theory.labster.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. homework.study.com [homework.study.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. mt.com [mt.com]
- 18. brainly.com [brainly.com]
- 19. reddit.com [reddit.com]
- 20. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Navigating Regioselectivity in Pyrazolone Synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazolone synthesis, with a particular focus on mastering regioselectivity. Pyrazolone cores are pivotal scaffolds in a multitude of pharmaceuticals and agrochemicals, making the reliable and selective synthesis of specific regioisomers a critical challenge.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges, delving into the underlying causes and providing actionable, field-proven solutions.
Issue 1: My Knorr Pyrazole Synthesis is Yielding a Mixture of Regioisomers.
This is the most prevalent issue when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, which can result in a mixture of products that are often difficult to separate.[3]
Probable Causes & Solutions:
-
Underlying Principle: The regiochemical outcome of the Knorr condensation is a delicate balance of steric and electronic factors of the reactants, alongside the reaction conditions.[3][4][5] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[6][7]
-
Solution 1: Solvent Modification for Enhanced Selectivity. Standard solvents like ethanol often lead to poor regioselectivity.[8][9] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been demonstrated to dramatically enhance regioselectivity.[8][9] The high hydrogen-bond-donating capacity of these solvents is thought to accentuate the electrophilic character of one carbonyl group over the other, thereby directing the initial attack of the hydrazine.[8]
Experimental Protocol: Regioselective Knorr Condensation Using HFIP
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in HFIP (approximately 0.3 M concentration).
-
At room temperature, add the substituted hydrazine (1.0-1.1 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired regioisomer.
-
-
Solution 2: pH Control to Modulate Reactivity. The pH of the reaction medium is a critical parameter.[4]
-
Acidic Conditions: In the presence of an acid catalyst, the initial step is often the formation of a hydrazone at the more reactive (less sterically hindered or more electronically activated) carbonyl group.[10][11] Subsequent intramolecular cyclization and dehydration lead to the pyrazolone.
-
Neutral/Basic Conditions: The relative nucleophilicity of the two nitrogen atoms of the substituted hydrazine comes into play, which can sometimes lead to a different regioisomeric outcome compared to acidic conditions.
Troubleshooting Workflow for pH Optimization
Caption: pH and Solvent Optimization Workflow.
-
Issue 2: N-Alkylation of My Pyrazole is Not Regioselective.
For an unsymmetrical pyrazole, direct N-alkylation can lead to a mixture of two regioisomers (e.g., N1 and N2 alkylated products), complicating purification and reducing the yield of the target molecule.
Probable Causes & Solutions:
-
Underlying Principle: The N-alkylation of pyrazoles is often governed by a complex interplay of steric effects, the nature of the base and its counterion, and the alkylating agent.[12][13] The two nitrogen atoms in the pyrazole ring have similar electronic properties, which makes achieving regioselectivity challenging.[12]
-
Solution 1: Strategic Choice of Base and Solvent. The regioselectivity of N-alkylation can be controlled by the choice of base.[12][13] For instance, using a bulky base might favor alkylation at the less sterically hindered nitrogen atom. Conversely, the use of specific base-solvent combinations like K₂CO₃ in DMSO has been shown to achieve regioselective N1-alkylation for certain 3-substituted pyrazoles.[14]
-
Solution 2: Tuning of Substituents. The electronic nature of the substituents on the pyrazole ring can be exploited to direct the alkylation. Electron-withdrawing groups can influence the acidity of the N-H protons and the nucleophilicity of the adjacent nitrogen atoms, thereby guiding the regioselectivity of the alkylation.[12][13]
Comparative Reaction Conditions for N-Alkylation
| Condition | Base/Solvent | Typical Outcome | Reference |
| A | K₂CO₃ / DMSO | Favors N1-alkylation for 3-substituted pyrazoles | [14] |
| B | NaH / THF | Often leads to a mixture of isomers | [12] |
| C | Cs₂CO₃ / DMF | Can favor the thermodynamically more stable isomer | [12] |
| D | Brønsted Acid Catalyst | With trichloroacetimidate electrophiles, regioselectivity is sterically controlled | [15] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A1: The regiochemical outcome is primarily dictated by a combination of:
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -CF₃) on the 1,3-dicarbonyl compound makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack by the hydrazine.[5]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the attack to the less hindered site.[3][5]
-
Reaction Conditions: As detailed in the troubleshooting section, the choice of solvent and the pH of the reaction medium can significantly influence which regioisomer is preferentially formed.[4][8][9]
Q2: How can I reliably characterize the regioisomers I have synthesized?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between pyrazolone regioisomers.
-
1D NMR (¹H and ¹³C): The chemical shifts of protons and carbons, particularly those on and adjacent to the pyrazole ring, will differ between isomers.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. These experiments detect through-space correlations between protons that are close to each other. For example, a correlation between a substituent on the N1 nitrogen and a substituent at the C5 position can unequivocally confirm the regiochemistry.[16]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unambiguous structural confirmation of the regioisomer.[14]
Q3: Are there alternative synthetic routes to pyrazolones that offer better regiocontrol?
A3: Yes, several methods have been developed to circumvent the regioselectivity issues of the classical Knorr synthesis.
-
[3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes or sydnones with alkynes can provide highly regioselective access to polysubstituted pyrazoles.[17][18] The regioselectivity in these reactions is governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile.
-
Synthesis from Pre-functionalized Hydrazines or Dicarbonyls: Using starting materials where the desired connectivity is already established can be a straightforward, albeit potentially longer, route to a single regioisomer. For example, the cyclization of β-keto hydrazones can offer excellent regiocontrol.
Decision Tree for Pyrazolone Synthesis Strategy
Caption: Strategic decision-making for regioselective pyrazolone synthesis.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. name-reaction.com [name-reaction.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. knorr pyrazole synthesis | PPTX [slideshare.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Stability of 3-Phenyl-1H-pyrazol-5-ol in Storage
Welcome to the technical support guide for 3-Phenyl-1H-pyrazol-5-ol and its derivatives, such as the closely related compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during storage and experimentation. This guide provides in-depth, evidence-based solutions to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my aqueous solution of this compound unstable?
A1: The instability of this compound in aqueous solutions is primarily due to its chemical structure and behavior in water. While the solid, crystalline form is generally stable, in solution, it is susceptible to oxidative degradation.[1]
The core issue lies in its tautomerism and pKa. The compound exists in equilibrium between a keto form and an enol form. In water, the enol form can deprotonate to form an anion, especially as the pH approaches its pKa of approximately 7.0.[2] This anion is highly reactive and can easily donate an electron to molecular oxygen, initiating a free-radical chain reaction that leads to degradation.[2][3]
Q2: What are the main factors that accelerate its degradation?
A2: Several environmental and experimental factors can significantly accelerate the degradation of this compound solutions:
-
Presence of Oxygen: This is the most critical factor. The anionic form of the compound reacts with dissolved oxygen to form a radical, which is the precursor to various degradation products.[3]
-
pH: Solutions with a pH at or above 7.0 have a higher concentration of the unstable anion, leading to faster oxidation.[2] Conversely, lowering the pH can increase stability by favoring the less reactive protonated forms.
-
Elevated Temperature: Heat acts as a catalyst, accelerating the rate of all chemical reactions, including oxidation. Storing solutions at elevated temperatures will lead to rapid degradation.[4]
-
Exposure to Light: While some studies report limited degradation under short-term UV exposure, it is best practice to protect solutions from light, as photolytic degradation can occur with prolonged exposure.[5][6]
Q3: What are the ideal storage conditions for the solid compound?
A3: To ensure the long-term stability of solid this compound, it should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[7][8]
-
Atmosphere: Keep the container tightly sealed to protect it from atmospheric moisture and oxygen.[7][9] For maximum protection, storing under an inert atmosphere (e.g., argon or nitrogen) is ideal.[6]
-
Light: Store in an amber or opaque container to protect it from light.[6][10]
Q4: How can I prepare a stable aqueous stock solution for my experiments?
A4: Preparing a stable aqueous solution requires a multi-step approach to mitigate the factors causing degradation. The most effective strategy involves a combination of deoxygenation, pH control, and the use of stabilizers.
A sulfite-free approach using glutathione (GSH) and deoxygenation has been shown to be highly effective.[1][3]
-
Deoxygenate the Solvent: Before dissolving the compound, sparge your ultrapure water or buffer with an inert gas like argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Use a Stabilizer: Add an antioxidant like glutathione (GSH) to the deoxygenated solvent at a concentration of approximately 4 mM.[4][11] GSH can donate an electron to oxygen, thereby protecting the pyrazolol anion.[1]
-
Control pH: If compatible with your experimental design, preparing the solution in a slightly acidic buffer (e.g., pH 3.0-4.5) can significantly reduce the concentration of the reactive anion and improve stability.[5]
-
Work Quickly: Dissolve the compound in the prepared, stabilized solvent and use the solution as fresh as possible. For best results, prepare only the amount needed for the day's experiments.[11]
Troubleshooting Guide
| Observed Issue | Probable Cause | Recommended Action & Explanation |
| Solution turns yellow or brown | Oxidation of the compound. | This is a clear visual indicator of degradation.[6] The colored products are often the result of radical-mediated polymerization or the formation of oxidized species. Discard the solution and prepare a fresh one using the stabilization protocols outlined in this guide. |
| Precipitate forms in the solution | Formation of insoluble degradation products. | Significant degradation can lead to the formation of products like the edaravone trimer, which has low aqueous solubility.[5] This indicates the solution is no longer suitable for use. Review your storage and handling procedures to prevent future occurrences. |
| Unexpected peaks in HPLC/LC-MS | Chemical degradation. | The appearance of new peaks is a definitive sign of degradation. A well-developed, stability-indicating HPLC method should be able to separate the parent compound from its degradants.[12][13] Compare the retention times of new peaks to published data on known degradants, such as 2-oxo-3-(phenylhydrazono)-butanoic acid (OPB) or the trimer.[5][14] |
| Loss of compound concentration over time | Instability in the chosen solvent or storage conditions. | This indicates that your current preparation and storage method is insufficient. Verify the pH of your solution and ensure it is protected from light and oxygen. For quantitative experiments, always use freshly prepared solutions or perform a stability study in your specific medium to determine an acceptable usage window.[5] |
Key Mechanisms & Workflows
Degradation Pathway
The primary degradation route for this compound in aqueous, aerobic conditions is oxidation. The process is initiated by the deprotonation of the enol tautomer to form a highly reactive anion, which then interacts with molecular oxygen.
Caption: Oxidative degradation pathway of this compound.
Recommended Stabilization Workflow
Choosing the correct stabilization strategy is crucial for maintaining the integrity of your compound in solution. This workflow provides a decision-making process for preparing stable solutions.
References
- 1. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Edaravone, a scavenger for multiple reactive oxygen species, reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the Knorr pyrazole synthesis
Welcome to the technical support guide for the Knorr pyrazole synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful heterocyclic synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Knorr synthesis is not proceeding to completion, and I see a lot of starting material. What's the most common reason?
A: The most frequent cause is inadequate catalysis. The Knorr synthesis typically requires an acid catalyst to facilitate the initial condensation between the hydrazine and the 1,3-dicarbonyl compound.[1][2][3] If you are using a salt form of hydrazine (e.g., phenylhydrazine HCl), the acidity may be insufficient. Adding a few drops of glacial acetic acid is a standard and effective solution.[4]
Q2: The reaction mixture has turned a dark red/brown color, and my yield is low. What is happening?
A: Dark discoloration often points to the decomposition of the hydrazine starting material, especially substituted hydrazines like phenylhydrazine which can be sensitive to air and light.[5] Ensure you are using fresh, purified hydrazine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[5]
Q3: I'm using an unsymmetrical 1,3-dicarbonyl. How can I control which regioisomer of the pyrazole forms?
A: Regioselectivity is a known challenge and is governed by several factors, including pH, solvent, and the electronic and steric properties of your dicarbonyl compound.[6] The initial, more rapid condensation typically occurs at the more electrophilic carbonyl carbon. For instance, a ketone is generally more reactive than an ester.[7] Fine-tuning the pH can be a key strategy; mechanistic studies show that pH has a marked effect on the rates of both hydrazone formation and the subsequent cyclization.[8]
Q4: My product precipitated from the reaction, but it's oily and difficult to filter. How can I improve crystallization?
A: Oiling out during precipitation is common if the cooling process is too rapid or if the solvent choice is not optimal. Allow the reaction mixture to cool slowly to room temperature with continuous stirring to encourage the formation of a filterable solid.[4] If the product still separates as an oil, try adding a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes) to induce crystallization. Careful control during precipitation, such as adding the precipitating solvent slowly and in small portions, is crucial for obtaining a solid product.[7]
In-Depth Troubleshooting Guide
Problem 1: Low or No Product Yield
| Symptom | Probable Cause(s) | Proposed Solutions & Validation |
| Reaction fails to start or stalls (verified by TLC). | Insufficient Acidity: The initial condensation of hydrazine with a carbonyl is acid-catalyzed.[8] If using hydrazine hydrochloride, the inherent acidity might not be enough. | Action: Add a catalytic amount of a weak acid like glacial acetic acid (typically 3-5 drops).[4] Validation: Monitor the reaction by TLC. You should observe the disappearance of the starting 1,3-dicarbonyl spot and the appearance of a new, typically more polar, product spot. |
| Poor Quality Reagents: Hydrazine and its derivatives can degrade upon storage, leading to lower reactivity and side reactions. 1,3-dicarbonyl compounds can also be unstable.[5] | Action: Use freshly opened or purified reagents. Phenylhydrazine can be distilled under vacuum. Check the purity of your dicarbonyl via NMR or GC-MS before use. | |
| Incorrect Temperature: While many Knorr syntheses proceed readily, some combinations of reactants require heating to overcome the activation energy for cyclization.[4] | Action: If the reaction is sluggish at room temperature, heat the mixture, often to the reflux temperature of the solvent (e.g., 80-100°C in ethanol or propanol).[4] Validation: Use TLC to track the consumption of starting materials at the higher temperature. | |
| Inappropriate Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. | Action: Ethanol is a common and effective solvent. If solubility is an issue, consider other alcohols like propanol or polar aprotic solvents like DMF, though the latter may require higher temperatures for workup. |
Problem 2: Formation of Impurities & Side Products
| Symptom | Probable Cause(s) | Proposed Solutions & Validation |
| Dark reaction color (yellow, red, brown) and multiple spots on TLC.[5] | Hydrazine Decomposition: Substituted hydrazines are prone to oxidation, leading to colored impurities.[5] | Action: Run the reaction under an inert nitrogen or argon atmosphere. Ensure the solvent is degassed if necessary. Adding a base like sodium acetate (NaOAc) or potassium acetate (KOAc) can neutralize the HCl from hydrazine salts, making the reaction cleaner.[5] |
| Formation of Regioisomers: Unsymmetrical 1,3-dicarbonyls can lead to a mixture of pyrazole isomers.[6] | Action: This is an inherent challenge. The product ratio is influenced by the relative reactivity of the two carbonyl groups.[7] Careful purification by column chromatography or fractional crystallization is often necessary. Validation: Use ¹H NMR or LC-MS to identify and quantify the isomeric ratio in your crude product. | |
| Incomplete Cyclization: The intermediate hydrazone or hydroxylpyrazolidine may be stable under your reaction conditions.[6][8] | Action: Increase the reaction temperature or prolong the reaction time to promote the final dehydration step. Ensure adequate acid catalysis, as this step is also acid-mediated.[6][8] Validation: LC-MS is an excellent tool to detect reaction intermediates, which will have a higher mass than the final product due to the inclusion of a water molecule.[9] |
Problem 3: Product Isolation & Purification Issues
| Symptom | Probable Cause(s) | Proposed Solutions & Validation |
| Product "oils out" instead of crystallizing. | Supersaturation/Rapid Cooling: The product is coming out of solution too quickly for an ordered crystal lattice to form. | Action: Allow the reaction to cool slowly to room temperature, followed by further cooling in an ice bath.[4] Vigorous stirring during cooling is essential. If it still oils out, try adding a co-solvent. For example, if your product is in ethanol, slowly add water to induce precipitation.[4] |
| Product is soluble in the recrystallization solvent, leading to low recovery. | Excessive Solvent: Using too much solvent during recrystallization will result in significant product loss.[7] | Action: Use the minimum amount of hot solvent required to fully dissolve the crude product. Perform solubility tests with small amounts first.[7] If too much solvent is added, carefully evaporate some of it to reach the saturation point again. |
| Colored impurities co-crystallize with the product. | Impurities have similar solubility profiles to the product. | Action: Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities. Alternatively, a silica plug filtration can be effective; wash with a non-polar solvent (like toluene or hexanes) to remove colored, non-polar impurities before eluting the product with a more polar solvent (like ethyl acetate or ether).[5] |
Visualizing the Process
The Knorr Pyrazole Synthesis Mechanism
The reaction proceeds via a two-stage mechanism: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4][6]
Caption: Core mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow
When encountering a problem, a systematic approach is key. This workflow helps diagnose the issue logically.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocol: General Synthesis of a Pyrazolone
This protocol is a representative example for the synthesis of a pyrazolone from a β-ketoester and a hydrazine, adapted from standard literature procedures.[4]
Materials:
-
β-Ketoester (e.g., Ethyl benzoylacetate, 1.0 eq)
-
Hydrazine derivative (e.g., Phenylhydrazine, 1.1 - 2.0 eq)[4]
-
Solvent (e.g., Ethanol or 1-Propanol)
-
Catalyst (e.g., Glacial Acetic Acid)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the β-ketoester (1.0 eq) and the chosen solvent (e.g., 3-5 mL per mmol of ketoester).
-
Begin stirring and add the hydrazine derivative (1.1 eq).
-
Add 3-5 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100°C) with stirring.
-
Self-Validation: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate / 70% Hexanes).[4] The reaction is complete when the spot corresponding to the starting ketoester is no longer visible.
-
Once complete, turn off the heat and allow the reaction to cool slowly to room temperature while stirring.[4] A precipitate should form.
-
Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold solvent (e.g., ethanol) followed by a non-polar solvent (e.g., cold water or hexanes) to remove soluble impurities.[4]
-
Allow the product to air dry completely.
-
Validation: Determine the mass and calculate the percent yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. jk-sci.com [jk-sci.com]
- 3. knorr pyrazole synthesis | PPTX [slideshare.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. reddit.com [reddit.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in 3-Phenyl-1H-pyrazol-5-ol Synthesis
Welcome to the technical support center for the synthesis of 3-Phenyl-1H-pyrazol-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The synthesis of pyrazolones, while classic, is often plagued by impurities that can complicate downstream applications. This document provides in-depth solutions to common challenges encountered during the synthesis of this compound via the Knorr pyrazole synthesis.
Section 1: The Core Synthesis Pathway & Mechanism
The most direct and widely used method for synthesizing this compound is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with hydrazine.[1][2] For this specific target, the reactants are Ethyl Benzoylacetate and Hydrazine Hydrate .
The reaction proceeds in two primary stages:
-
Condensation: The more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl of ethyl benzoylacetate to form a hydrazone intermediate. This step is typically fast and results in the elimination of a water molecule.[1]
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the ester carbonyl. This is the key ring-forming step. The subsequent elimination of ethanol yields the stable, aromatic pyrazolone ring.[1]
An acid catalyst, such as glacial acetic acid, is often employed to protonate the carbonyl groups, increasing their electrophilicity and accelerating the reaction.[3][4]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
FAQ 1: My yield is low and the reaction seems incomplete, even after several hours. What are the primary causes and solutions?
Expert Analysis: Low yield and incomplete conversion are typically linked to suboptimal reaction conditions that fail to drive the equilibrium toward the final cyclized product. The key factors are temperature, reaction time, and catalysis.
-
Causality—Inadequate Temperature: The intramolecular cyclization step (Hydrazone → Cyclized Intermediate) has a higher activation energy than the initial condensation. Insufficient thermal energy can cause the reaction to stall at the hydrazone intermediate.[5]
-
Causality—Catalyst Absence/Degradation: While the reaction can proceed without a catalyst, an acid catalyst significantly accelerates both the initial condensation and the subsequent cyclization by activating the carbonyl groups.[2][6] If the catalyst is omitted or is of poor quality, the reaction will be sluggish.
Troubleshooting Protocol:
-
Temperature Optimization: Ensure the reaction mixture is heated to an appropriate temperature. Refluxing in a solvent like ethanol or 1-propanol (approx. 80-100°C) is common.[1] Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting ethyl benzoylacetate spot has been completely consumed.
-
Catalyst Addition: If not already included, add a catalytic amount (3-5 drops) of glacial acetic acid to the reaction mixture. This will protonate the carbonyls and facilitate both nucleophilic attacks.[1]
-
Extended Reaction Time: Some reactions may require longer heating periods. Continue refluxing and monitor every 1-2 hours by TLC.
FAQ 2: My final product shows multiple spots on TLC after workup. What are the likely byproduct impurities?
Expert Analysis: Byproduct formation is the most common challenge. The primary impurities arise from incomplete reactions or side reactions involving the starting materials.
-
Uncyclized Hydrazone Intermediate: This is the most common byproduct and results from an incomplete intramolecular cyclization step. It is often more polar than the starting ketoester but may have a similar polarity to the final product, making purification difficult.[5]
-
Dehydrobenzoyl Acetic Acid: This can form from the self-condensation of ethyl benzoylacetate, particularly under certain conditions, and was noted as a potential byproduct in related syntheses.[5]
-
Bis-Adducts: Although less common with a 1:1 or slight excess of hydrazine, it is possible for one hydrazine molecule to react with two molecules of the β-ketoester, leading to more complex, higher molecular weight impurities.
-
Hydrazide Formation: Hydrazine can react at the ester moiety to form a hydrazide, which may then undergo further reactions. This is generally less favored than attack at the more reactive ketone.
Summary of Common Byproducts and Mitigation Strategies:
| Byproduct Name | Formation Pathway | Mitigation Strategy |
| Hydrazone Intermediate | Incomplete intramolecular cyclization. | Ensure adequate heating (reflux), use an acid catalyst, and allow for sufficient reaction time.[1][7] |
| Dehydrobenzoyl Acetic Acid | Self-condensation of ethyl benzoylacetate. | Maintain controlled temperature; ensure rapid and efficient mixing upon addition of reagents.[5] |
| Hydrazine Bis-Adducts | Reaction of one hydrazine molecule with two β-ketoester molecules. | Use a slight excess of hydrazine hydrate (e.g., 1.2-2 equivalents) to favor the 1:1 reaction.[1] |
FAQ 3: My product oiled out during crystallization and won't solidify. How can I resolve this?
Expert Analysis: Oiling out occurs when a compound separates from the cooling solution as a liquid phase rather than forming a crystalline solid. This is usually caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation or by using a solvent in which the product is excessively soluble even at low temperatures.
Troubleshooting Protocol:
-
Identify and Remove Impurities: The "oil" is likely an impure form of your product. Re-purify it using column chromatography to remove the byproducts discussed in FAQ 2.
-
Optimize Recrystallization Solvent:
-
The ideal solvent should dissolve your product well when hot but poorly when cold.
-
Try solvent/anti-solvent systems. For example, dissolve the oil in a minimum amount of a "good" solvent (like hot ethanol or ethyl acetate) and then slowly add a "poor" solvent (like water or hexanes) dropwise until persistent cloudiness appears. Reheat to clarify and then allow to cool slowly.[8]
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cold, supersaturated solution to initiate crystallization.[8]
-
-
Trituration: Add a small amount of a poor solvent (e.g., cold hexanes) to the oil and vigorously stir or sonicate. This can sometimes wash away soluble impurities and induce the product to solidify.
Section 3: Recommended Protocols & Workflows
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity by controlling key reaction parameters.
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (~65% solution, 2.0 eq)
-
1-Propanol or Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (1.0 eq) and 1-propanol (or ethanol) to make an approximately 1M solution.[1]
-
Reagent Addition: Begin stirring and add hydrazine hydrate (2.0 eq) to the solution. Follow this with the addition of 3-5 drops of glacial acetic acid.[1]
-
Reaction: Heat the reaction mixture to reflux (approx. 100°C for 1-propanol, 78°C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC (see Protocol 2) every hour. The reaction is complete when the ethyl benzoylacetate starting material is no longer visible. This typically takes 2-4 hours.[1]
-
Workup:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce precipitation of the product.
-
If a solid forms, collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
If no solid forms, remove the solvent under reduced pressure. Add water to the residue, which should cause the product to precipitate. Filter and wash with water.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.
Protocol 2: TLC Monitoring of the Reaction
-
Mobile Phase: 30-40% Ethyl Acetate in Hexanes.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Visualization: UV light (254 nm).
-
Procedure:
-
On a TLC plate, spot three lanes: 'SM' (pure ethyl benzoylacetate), 'C' (co-spot of SM and reaction mixture), and 'R' (reaction mixture).
-
Develop the plate in the mobile phase.
-
Under UV light, the starting material (SM) will have a higher Rf value. The product is more polar and will have a lower Rf value. The reaction is complete when the SM spot is absent in the 'R' lane. The presence of a persistent intermediate spot between the SM and product may indicate the uncyclized hydrazone.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. knorr pyrazole synthesis | PPTX [slideshare.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Techniques for Purifying Pyrazolone Derivatives
Welcome to the technical support center dedicated to the purification of pyrazolone derivatives by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification process. Pyrazolone and its derivatives are a critical class of heterocyclic compounds with a wide spectrum of pharmacological activities, making their efficient purification paramount for research and development.[1][2] This resource synthesizes technical protocols with field-proven insights to help you navigate the complexities of their separation.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: Why is my pyrazolone derivative showing significant peak tailing or streaking on a silica gel column?
A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrazolones on standard silica gel.
-
Causality: The primary cause is the interaction between basic nitrogen atoms in the pyrazolone ring and acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-specific binding leads to a mixed-mode retention mechanism, where a portion of the analyte is retained longer than the bulk, resulting in a tailed or asymmetric peak.
-
Solutions:
-
Deactivate the Stationary Phase: The most effective solution is to mask the acidic silanol groups. This can be achieved by adding a small amount of a competitive base to your mobile phase.
-
Switch to a Different Stationary Phase: If tailing persists, the stationary phase may be incompatible with your compound.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.[4][5]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the non-polar stationary phase is less likely to have strong secondary interactions with basic compounds. A mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA), is typically used.[6][7]
-
-
Q2: I'm observing poor separation (co-elution) between my target pyrazolone and a closely related impurity. How can I improve the resolution?
A2: Achieving baseline separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system.
-
Causality: Poor resolution (Rs < 1.5) occurs when the stationary and mobile phases do not sufficiently differentiate between the analyte and the impurity. This can be due to similar polarity or functional groups.
-
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Eluent Strength: If using normal-phase silica, reduce the concentration of the polar solvent (e.g., from 30% Ethyl Acetate in Hexane to 20%). This will increase the retention time of all compounds and may improve separation.
-
Change Solvent Selectivity: Replace one of the mobile phase components with a solvent of similar strength but different chemical properties. For example, in a hexane/ethyl acetate system, try substituting ethyl acetate with dichloromethane (DCM) or a mixture of DCM/methanol. Different solvents will have unique interactions (e.g., hydrogen bonding, dipole-dipole) with your compounds, altering their relative retention.
-
-
Enhance Stationary Phase Interactions:
-
High-Surface-Area Silica: For challenging separations, using a stationary phase with a higher surface area (>700 m²/g) can increase the interaction sites, leading to better retention and potentially improved resolution.[8]
-
-
Improve Column Efficiency:
-
Column Packing: Ensure your column is packed uniformly. Voids or channels in the stationary phase bed can cause band broadening, which reduces resolution.[9]
-
Flow Rate: Reduce the flow rate. While this increases run time, it allows more time for equilibrium between the mobile and stationary phases, often leading to sharper peaks and better separation.[10]
-
-
Q3: My pyrazolone derivative has very low solubility in the mobile phase, causing it to precipitate at the top of the column during loading. What should I do?
A3: Poor solubility is a frequent challenge that can lead to low recovery and poor chromatography. The key is to load the sample onto the column in a way that avoids precipitation.
-
Causality: When a sample dissolved in a strong solvent is loaded onto a column equilibrated with a weak solvent, the sample can crash out as the strong solvent dilutes rapidly.
-
Solution: Dry Loading
-
Principle: This technique involves adsorbing the crude sample onto a small amount of solid support (like silica gel or Celite) before loading it onto the column. This ensures the compound is introduced to the mobile phase in a solid, finely dispersed state, preventing precipitation.[11]
-
Protocol: See Protocol 1: Flash Column Chromatography with Dry Loading below for a detailed step-by-step guide.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate stationary phase for my pyrazolone derivative?
A1: The choice depends primarily on the polarity of your compound.
| Polarity of Pyrazolone Derivative | Recommended Stationary Phase | Rationale |
| Non-polar to Moderately Polar | Silica Gel (Normal-Phase) | This is the most common and cost-effective choice. It works well for compounds soluble in solvents like hexanes, ethyl acetate, and dichloromethane.[12][13] |
| Basic (Nitrogen-containing) | Deactivated Silica or Neutral Alumina | To prevent peak tailing due to interaction with acidic silanol groups, use silica treated with a base (e.g., triethylamine) or switch to less acidic alumina.[4][5] |
| Polar or Ionizable | Reversed-Phase C18 Silica | For highly polar pyrazolones or those with acidic/basic functional groups, RP-HPLC is often superior. It uses polar mobile phases (water, methanol, acetonitrile) where these compounds are more soluble.[6][7] |
| Chiral (Enantiomers) | Chiral Stationary Phases (CSPs) | For separating enantiomers, specialized CSPs are required. Polysaccharide-based columns (e.g., Lux cellulose-2, Lux amylose-2) are highly effective for pyrazolone derivatives.[14][15][16] |
Q2: What is a good starting mobile phase for purifying a newly synthesized pyrazolone on silica gel?
A2: A gradient of Ethyl Acetate (EtOAc) in Hexane (or Heptane) is the most common and effective starting point for many pyrazolone derivatives.[12][13]
-
Method Development:
-
TLC Analysis: First, run Thin Layer Chromatography (TLC) plates using different ratios of Hexane:EtOAc (e.g., 9:1, 4:1, 2:1, 1:1) to find a system that gives your target compound an Rf value between 0.2 and 0.4.
-
Column Elution: Start the column with a mobile phase slightly less polar than the one that gave the ideal Rf on TLC (e.g., if Rf = 0.3 in 4:1 Hexane:EtOAc, start the column with 9:1 Hexane:EtOAc).
-
Gradient Elution: Gradually increase the percentage of ethyl acetate to elute your compounds. This ensures that impurities are well-separated from your product.
-
Q3: How do I scale up my purification from an analytical HPLC method to a preparative scale?
A3: Scaling up requires maintaining the key parameters of the separation while adjusting for larger column dimensions and sample loads.
-
Principle: The goal is to keep the linear velocity and gradient profile (in terms of column volumes) constant.[9][17]
-
Key Adjustments:
-
Column Size: Increase the column diameter to accommodate the larger sample mass. Maintain the same bed height if possible.[9]
-
Flow Rate: The flow rate must be increased proportionally to the cross-sectional area of the column. The formula is:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)²
-
-
Injection Volume: The sample load can be scaled up based on the mass of stationary phase in each column.[17]
-
Gradient Time: If the column length remains the same, the gradient time segments can also remain the same. If the length changes, the gradient should be scaled to maintain the same number of column volumes.[18]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with Dry Loading
This protocol is ideal for compounds with poor solubility in the starting mobile phase.
-
Sample Preparation:
-
Dissolve your crude pyrazolone derivative (e.g., 500 mg) in a minimal amount of a suitable solvent in which it is highly soluble (e.g., 5-10 mL of dichloromethane or acetone).
-
In a round-bottom flask, add 5-10 times the mass of your crude product in silica gel (e.g., 2.5-5 g).
-
Transfer the solution of your compound to the flask containing the silica. Swirl to create a uniform slurry.
-
Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your dry-loaded sample.[11]
-
-
Column Packing (Slurry Method):
-
Select a column appropriate for your scale (a 50-100:1 ratio of silica to crude product is a good rule of thumb).
-
Create a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly. Allow the excess solvent to drain until it is level with the top of the silica bed.[19]
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the packed column, creating a uniform layer.
-
Gently place a layer of sand or a frit on top of the sample to prevent disturbance.
-
Carefully add the mobile phase and begin elution, starting with the low-polarity solvent and gradually increasing the polarity based on your TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Visualized Workflows
Diagram 1: Troubleshooting Poor Chromatographic Separation
This decision tree guides the user through steps to improve the resolution of co-eluting compounds.
Caption: A decision tree for troubleshooting poor separation of pyrazolone derivatives.
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Pyrazolone T on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. jasco.hu [jasco.hu]
- 9. bio-rad.com [bio-rad.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. rsc.org [rsc.org]
- 14. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. biotage.com [biotage.com]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
Impact of solvent choice on 3-Phenyl-1H-pyrazol-5-ol reaction yield
A Guide for Researchers on the Critical Impact of Solvent Choice on Reaction Yield
Welcome to our dedicated technical guide for the synthesis of 3-Phenyl-1H-pyrazol-5-ol. This document provides in-depth, field-proven insights into one of the most critical parameters of this reaction: the choice of solvent. Whether you are troubleshooting low yields or optimizing a new process, this guide is designed to provide actionable solutions and a deeper mechanistic understanding.
The synthesis of this compound, a vital heterocyclic scaffold in medicinal chemistry, is most commonly achieved via the Knorr pyrazole synthesis.[1][2] This involves the condensation reaction between ethyl benzoylacetate and phenylhydrazine. While the reaction appears straightforward, the solvent system is paramount, directly influencing reaction rate, yield, and purity.
Core Reaction Mechanism: The Role of the Solvent
Understanding the mechanism is key to understanding the solvent's role. The reaction proceeds through three main stages:
-
Nucleophilic Addition: The more nucleophilic terminal nitrogen of phenylhydrazine attacks the keto-carbonyl of ethyl benzoylacetate to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the ester carbonyl, leading to a five-membered ring.
-
Dehydration & Tautomerization: The cyclic intermediate eliminates a molecule of ethanol and then water, followed by tautomerization to yield the stable pyrazol-5-ol form.
A solvent must facilitate these steps, primarily by enabling effective solvation of reactants and intermediates and, in some cases, by participating directly in proton transfer.
Caption: Knorr synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for this reaction and why?
The two most cited solvents are ethanol and glacial acetic acid.
-
Ethanol: As a polar protic solvent, ethanol is effective at solvating the reactants. It's a classic choice where the reaction is typically run at reflux.[3][4] However, the reaction can be slower, and yields may vary.
-
Glacial Acetic Acid: Acetic acid often produces higher and more consistent yields.[5][6][7] It serves a dual role: as a polar protic solvent and as an acid catalyst that protonates the carbonyl groups, activating them for nucleophilic attack and facilitating the dehydration step.
Q2: How does solvent polarity influence the reaction yield?
Solvent polarity is crucial. Polar protic solvents (like ethanol, acetic acid, water) are generally preferred because they can stabilize the charged intermediates and transition states formed during the reaction through hydrogen bonding. This stabilization lowers the activation energy, increasing the reaction rate. Aprotic polar solvents like DMF or DMAc have also been used successfully, particularly for regioselective syntheses.[2][3] Non-polar solvents are generally unsuitable as they cannot effectively solvate the reactants and intermediates.
Q3: Can this reaction be performed without a solvent?
Yes, solvent-free and microwave-assisted syntheses have been reported to be highly efficient.[8][9][10]
-
Pros: These methods are environmentally friendly ("green chemistry"), often result in significantly shorter reaction times (minutes vs. hours), and can lead to excellent yields.[10][11][12] Product isolation can also be simpler.
-
Cons: These methods may require specialized equipment (microwave reactor) and careful temperature control to avoid charring or side reactions.
Q4: Is it possible to use water as a "green" solvent?
Absolutely. Water and aqueous ethanol are excellent green alternatives.[13][14][15] The hydrophobic effect can help bring the organic reactants together, and water's high polarity can facilitate the reaction. Some protocols report high yields in boiling water or aqueous ethanol, often with the advantage of the product precipitating out upon cooling, simplifying purification.[14][16]
Q5: My yield is low when using ethanol. What is the likely cause?
Low yield in ethanol can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure an adequate reflux time (often several hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Equilibrium: The initial hydrazone formation can be reversible. Driving the reaction forward may require removing water or using a catalyst.
-
Product Solubility: The product has some solubility in ethanol, which can lead to losses during workup and filtration. Cooling the mixture thoroughly before filtration is essential.
Troubleshooting Guide
This flowchart is designed to help you diagnose and solve common issues related to solvent choice.
Caption: Troubleshooting flowchart for low yield issues.
Comparative Data on Solvent Impact
The choice of solvent and reaction conditions has a pronounced effect on the final yield of this compound. The following table summarizes findings from various literature sources.
| Solvent System | Catalyst | Method | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Glacial Acetic Acid | None (Solvent is catalyst) | Conventional | Reflux | 8-12 h | 80-90% | [5][6] |
| Ethanol | None / Base (Piperidine) | Conventional | Reflux | 6-8 h | 60-85% | [1][17] |
| Water | Graphene Oxide | Microwave | - | 4 min | ~95% | [11][12] |
| Aqueous Ethanol (70%) | Sodium Acetate | Conventional | Room Temp | 5-6 h | 85-95% | [18] |
| Solvent-Free | None | Microwave | 120-130°C | 5-10 min | 81-98% | [10] |
| Toluene | None | Conventional | Reflux | 24 h | Variable | [19] |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and workup procedure.
Experimental Protocols
Here we provide detailed, validated protocols for the synthesis of this compound using two common solvent systems.
Protocol 1: High-Yield Synthesis in Glacial Acetic Acid
This method leverages the dual solvent-catalyst role of acetic acid to achieve high yields.[5][6]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (0.1 mol, 19.22 g).
-
Solvent Addition: Add 60 mL of glacial acetic acid to the flask and stir to dissolve.
-
Reactant Addition: Slowly add phenylhydrazine (0.1 mol, 10.81 g) dropwise to the stirred solution at room temperature. The addition should take approximately 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Precipitation: Pour the cold reaction mixture into 200 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the 80-90% range.
Protocol 2: Classic Synthesis in Ethanol
This is a traditional and widely used method.[1][4]
-
Reagent Preparation: In a 250 mL round-bottom flask with a stirrer and reflux condenser, dissolve ethyl benzoylacetate (0.1 mol, 19.22 g) in 100 mL of absolute ethanol.
-
Reactant Addition: Add phenylhydrazine (0.1 mol, 10.81 g) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction should be monitored by TLC.
-
Isolation: Upon completion, reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Crystallization: Allow the concentrated solution to cool to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the product under vacuum. Yields are typically in the 65-80% range. Recrystallization from diluted ethanol can be performed for higher purity.[4]
References
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazolone Derivatives and their Biological Activities - ProQuest [proquest.com]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
Strategies to prevent the degradation of 3-Phenyl-1H-pyrazol-5-ol
Welcome to the technical support guide for 3-Phenyl-1H-pyrazol-5-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation of this compound. Our goal is to combine established chemical principles with practical, field-proven techniques to ensure the stability and integrity of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.
Q1: I dissolved my this compound, and the solution is turning yellow/brown. What's happening?
Probable Cause: This is a classic sign of oxidative degradation. The pyrazolone ring, particularly at the C4 position, is susceptible to oxidation, leading to the formation of colored, conjugated species. This process is often accelerated by exposure to atmospheric oxygen, light, and basic pH conditions. The anionic (enolate) form of the molecule, which is more prevalent at higher pH, is significantly more reactive and prone to oxidation.[1][2]
Immediate Actions & Solutions:
-
Inert Atmosphere: Immediately purge your solution with an inert gas (Argon or high-purity Nitrogen) to displace dissolved oxygen. For future experiments, prepare all solutions using degassed solvents under an inert atmosphere.[3][4]
-
Light Protection: Wrap your container in aluminum foil or use an amber vial. Photodegradation can generate radicals that initiate or accelerate oxidation.[5][6]
-
pH Control: If your experimental conditions permit, ensure the solvent is neutral or slightly acidic. Avoid basic conditions which deprotonate the hydroxyl group, increasing the compound's susceptibility to oxidation.[1][2]
-
Solvent Purity: Use high-purity, peroxide-free solvents. Peroxides can initiate radical chain reactions that degrade the compound.
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Solution |
| Solution Discoloration (Yellow/Brown) | Oxidation of the pyrazolone ring. | Work under an inert atmosphere, protect from light, control pH. |
| Appearance of New Peaks in HPLC/TLC | Formation of degradation products (e.g., oxidized dione). | Confirm identity via MS; implement preventative handling protocols. |
| Inconsistent Assay Results | Loss of active compound due to degradation. | Prepare fresh solutions daily using inert techniques; store solid compound properly. |
| Precipitate Formation | Formation of insoluble degradation products or polymers. | Filter the solution; re-evaluate solvent choice and storage conditions. |
Q2: My HPLC analysis shows a new, earlier-eluting peak that grows over time. What is it?
Probable Cause: You are likely observing the formation of an oxidation product. The primary degradation product is expected to be a more polar dione species, which would typically have a shorter retention time on a reverse-phase HPLC column (e.g., C18) than the parent compound.[1][2][7]
Analytical Approach:
-
Peak Tracking: Run a time-course experiment, analyzing aliquots of your solution every few hours to track the decrease in the parent peak area and the corresponding increase in the impurity peak area.
-
Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to determine the mass of the new peak. The expected primary oxidation product would have a mass corresponding to the addition of one oxygen atom and the loss of two hydrogen atoms.
-
Method Validation: Use a validated HPLC method to monitor purity. A good starting point is a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to ensure consistent protonation).[7][8]
Q3: Can I prepare a stock solution and use it for a week? My results seem to drift.
Probable Cause: It is highly discouraged to use stock solutions of this compound over extended periods, especially if not stored under rigorously controlled conditions. The drift in your results is likely due to the gradual degradation of the compound in solution, reducing its effective concentration.
Best Practice:
-
Fresh is Best: Prepare stock solutions fresh for each experiment.
-
Short-Term Storage: If a solution must be stored, even for a day, it should be prepared with degassed solvent, blanketed with argon in a sealed vial, and stored at 2-8°C in the dark.[9]
-
Add Antioxidants: For applications where it will not interfere with downstream processes, adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) to the solvent can enhance stability.[10][11]
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the primary degradation pathway for this compound?
The principal degradation mechanism is oxidation . The molecule exists in tautomeric equilibrium between the keto and enol forms. The enol form is susceptible to attack by oxygen, particularly at the electron-rich C4 position. This process, often proceeding via a radical mechanism, leads to the formation of a 4,5-dione intermediate, which can be further susceptible to hydrolysis or other reactions.[1][2]
Diagram: Oxidative Degradation Pathway
References
- 1. web.mit.edu [web.mit.edu]
- 2. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcpa.in [ijcpa.in]
- 8. Separation of 3-Methyl-1-phenyl-1H-pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Degassing - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Pyrazole Derivatives: A Comparative Analysis
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." This guide provides a comparative analysis of the diverse biological activities of pyrazole derivatives, moving beyond a simple catalog of effects. We will dissect the causal mechanisms, compare the performance of distinct derivatives with supporting quantitative data, and provide robust, field-tested experimental protocols for their evaluation. Our focus is on four key areas of therapeutic interest: anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.
Part 1: Anticancer Activity - Targeting Uncontrolled Proliferation
The development of pyrazole-based anticancer agents has surged, with derivatives engineered to interact with a multitude of targets crucial for cancer cell survival and proliferation.[4][5] A common strategy involves inhibiting key enzymes in signaling pathways that are often dysregulated in cancer.
Comparative Analysis of Anticancer Pyrazole Derivatives
We will compare two distinct classes of pyrazole derivatives: Cyclin-Dependent Kinase 2 (CDK2) inhibitors and dual Epidermal Growth Factor Receptor (EGFR)/Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
-
Case Study 1: Indole-Pyrazole Conjugates as CDK2 Inhibitors. CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis. Novel indole derivatives linked to a pyrazole moiety have shown potent cytotoxicity against various human cancer cell lines, outperforming the standard drug doxorubicin in some cases. Specifically, compounds 33 and 34 from a recent study demonstrated significant inhibitory activity against CDK2.[4]
-
Case Study 2: Selanyl-Pyrazole Derivatives as Dual EGFR/VEGFR-2 Inhibitors. EGFR and VEGFR-2 are receptor tyrosine kinases that drive tumor growth, proliferation, and angiogenesis. Dual inhibition is a powerful strategy to block these pathways simultaneously. 5-alkylated selanyl-1H-pyrazole derivatives, such as compounds 53 and 54 , have emerged as potent dual inhibitors, explaining their superior anticancer properties against cell lines like HepG2.[4]
Quantitative Data Summary: Anticancer Activity
| Derivative Class | Compound | Target(s) | Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| Indole-Pyrazole | 33 | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 (Cell lines); 0.074 (CDK2) | 24.7 - 64.8 |
| Indole-Pyrazole | 34 | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 (Cell lines); 0.095 (CDK2) | 24.7 - 64.8 |
| Selanyl-Pyrazole | 53 | EGFR, VEGFR-2 | HepG2 | 15.98 | Not specified |
| Selanyl-Pyrazole | 54 | EGFR, VEGFR-2 | HepG2 | 13.85 | Not specified |
| Data synthesized from Hassan et al. and Zaki et al. as cited in[4]. |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathway Visualization
Caption: Inhibition of key cancer signaling pathways by pyrazole derivatives.
Part 2: Anti-inflammatory Activity - Modulating the Inflammatory Cascade
Pyrazole derivatives are renowned for their anti-inflammatory properties, most famously exemplified by Celecoxib, a selective Cyclooxygenase-2 (COX-2) inhibitor.[6][7] The primary mechanism involves blocking the synthesis of prostaglandins, which are key mediators of inflammation.[8]
Comparative Analysis of Anti-inflammatory Pyrazole Derivatives
We compare a classic selective COX-2 inhibitor with a novel derivative possessing a unique, potentially safer, pharmacological profile.
-
Case Study 1: Celecoxib - The Archetypal COX-2 Inhibitor. Celecoxib's efficacy stems from its selective inhibition of COX-2, the inducible enzyme at sites of inflammation, while sparing COX-1, which is involved in maintaining the gastric lining. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.[6]
-
Case Study 2: FR140423 - A Selective COX-2 Inhibitor with Analgesic Effects. This novel derivative demonstrates high selectivity for COX-2 over COX-1 (150-fold).[9] In vivo studies show it is two- to three-fold more potent than indomethacin in reducing carrageenan-induced paw edema and adjuvant arthritis, without inducing gastric lesions. Uniquely, it also exhibits morphine-like analgesic effects, suggesting a multi-faceted mechanism of action.[9]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Target Selectivity | In Vivo Model (Rat) | Efficacy | Reference Drug |
| Celecoxib | COX-2 selective inhibitor | Carrageenan-induced paw edema | Potent edema reduction | Indomethacin |
| FR140423 | 150-fold selective for COX-2 over COX-1 | Carrageenan-induced paw edema | 2-3x more potent than Indomethacin | Indomethacin |
| Compound 2d | Not specified | Carrageenan-induced paw edema | Greater inhibition than Indomethacin | Indomethacin |
| Data synthesized from[6][8][9]. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan into a rat's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week before the experiment.
-
Grouping and Fasting: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac Sodium or Indomethacin), and Test groups (different doses of the pyrazole derivative). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection. The control group receives only the vehicle.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.
Inflammatory Pathway Visualization
Caption: Selective inhibition of the COX-2 pathway by anti-inflammatory pyrazoles.
Part 3: Antimicrobial Activity - Combating Pathogenic Microbes
The pyrazole scaffold is integral to the development of novel agents to combat bacterial and fungal infections, including drug-resistant strains.[10][11] These derivatives act via diverse mechanisms, and their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Comparative Analysis of Antimicrobial Pyrazole Derivatives
The antimicrobial spectrum of pyrazoles can be broad, with specific substitutions enhancing activity against certain classes of microbes.
-
Case Study 1: Thiazolidinone-Clubbed Pyrazoles. These hybrid molecules have shown moderate but significant activity, particularly against Gram-negative bacteria like E. coli.[11]
-
Case Study 2: Aminoguanidine-Derived Pyrazoles. 1,3-diphenyl pyrazoles incorporating an aminoguanidine moiety exhibit potent, broad-spectrum activity. Compound 12 from one study showed MIC values of 1-8 µg/mL against several bacterial strains, proving more effective than the standard drug moxifloxacin against certain E. coli strains.[11]
-
Case Study 3: Pyrazole-Carboxamide Derivatives. Compound 4 in a series, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was found to be highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 µg/mL.[7]
Quantitative Data Summary: Antimicrobial Activity (MIC)
| Derivative Class | Compound | Organism | Type | MIC (µg/mL) | Reference Drug (MIC) |
| Aminoguanidine-Pyrazole | 12 | S. aureus | Gram (+) | 1-8 | Moxifloxacin (≤2) |
| Aminoguanidine-Pyrazole | 12 | E. coli 1924 | Gram (-) | 1 | Moxifloxacin (2) |
| Pyrazole-Carboxamide | 3 | E. coli | Gram (-) | 0.25 | Ciprofloxacin (Std.) |
| Pyrazole-Carboxamide | 4 | S. epidermidis | Gram (+) | 0.25 | Ciprofloxacin (Std.) |
| Pyrazole-Carboxamide | 2 | A. niger | Fungus | 1 | Clotrimazole (Std.) |
| Data synthesized from[7][11]. |
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Culture the bacterial or fungal strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivative in the broth.
-
Inoculation: Dilute the standardized microbial suspension and add it to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Workflow Visualization: Antimicrobial Screening
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.
Part 4: Neuroprotective Activity - Guarding Against Neuronal Damage
Recent research has highlighted the potential of pyrazole derivatives as neuroprotective agents, primarily by exerting anti-inflammatory and antioxidant effects within the central nervous system.[12][13][14] This is particularly relevant for conditions involving neuroinflammation, such as spinal cord injury (SCI) or neurodegenerative diseases.
Comparative Analysis of Neuroprotective Pyrazole Derivatives
-
Case Study: Derivative 6g as an Anti-Neuroinflammatory Agent. In a model of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, a novel pyrazole derivative, 6g , demonstrated potent anti-inflammatory effects.[13] It significantly suppressed the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) with an IC50 of 9.56 µM, outperforming both dexamethasone and celecoxib in this assay, and did so without significant cytotoxicity.[13] This suggests its potential for mitigating the secondary inflammation that exacerbates neuronal damage in conditions like SCI.[13]
Quantitative Data Summary: Anti-Neuroinflammatory Activity
| Compound | Cellular Model | Target Cytokine | IC50 (µM) | Key Finding |
| 6g | LPS-stimulated BV2 Microglia | IL-6 | 9.56 | More potent than Dexamethasone and Celecoxib in this assay |
| Data synthesized from[13]. |
Experimental Protocol: LPS-Stimulated BV2 Microglia Assay
This in vitro assay is used to screen compounds for their ability to suppress inflammatory responses in microglia, the primary immune cells of the brain.
Step-by-Step Methodology:
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seeding: Plate cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include an unstimulated control group and an LPS-only group.
-
Incubation: Incubate for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
Analysis of Inflammatory Markers:
-
mRNA Expression (qRT-PCR): Harvest the cells, extract total RNA, and perform quantitative real-time PCR to measure the mRNA levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
-
Protein Secretion (ELISA): Collect the cell culture supernatant and use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the concentration of secreted cytokines.
-
-
Data Analysis: Normalize the expression or concentration of cytokines to the control group and calculate the dose-dependent inhibition by the test compound to determine its IC50.
Neuroinflammatory Pathway Visualization
Caption: Pyrazole derivatives can mitigate neuroinflammation by suppressing key signaling pathways.
Conclusion and Future Outlook
This comparative analysis demonstrates the extraordinary therapeutic versatility of the pyrazole scaffold. By strategically modifying the substitutions on the pyrazole ring, medicinal chemists can fine-tune the biological activity to target a wide array of diseases.
-
For anticancer activity, dual-target inhibitors and compounds that overcome resistance are promising avenues.
-
In inflammation, the focus is on developing agents with improved safety profiles and potentially dual mechanisms of action, such as combined COX/LOX inhibition or unique analgesic properties.[6][15]
-
For antimicrobial applications, pyrazoles offer a template for developing new drugs to combat resistant pathogens.[11]
-
In neuroprotection, pyrazoles that can cross the blood-brain barrier and modulate neuroinflammatory pathways represent a frontier in treating CNS disorders.[12]
The continued exploration of structure-activity relationships, coupled with robust preclinical evaluation using the protocols outlined herein, will undoubtedly lead to the development of next-generation pyrazole-based therapeutics.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researcher.manipal.edu [researcher.manipal.edu]
- 13. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
A Comparative Study of Antioxidant Activity: 3-Phenyl-1H-pyrazol-5-ol versus Edaravone
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has led to a significant research focus on the discovery and development of potent antioxidant compounds. Among these, pyrazolone derivatives have garnered considerable attention for their therapeutic potential.
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a powerful free radical scavenger, is a clinically approved drug for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] Its neuroprotective effects are largely attributed to its ability to quench hydroxyl radicals (•OH) and inhibit lipid peroxidation.[1][4] The core chemical structure responsible for this activity is the pyrazolone ring. This guide presents a comparative study of the antioxidant activity of Edaravone and its parent compound, 3-Phenyl-1H-pyrazol-5-ol. The primary structural difference between these two molecules is the presence of a methyl group at the C3 position of the pyrazolone ring in Edaravone. This study aims to elucidate the impact of this methyl substitution on the overall antioxidant capacity through a series of in vitro chemical and cell-based assays.
Compound Profiles
| Feature | This compound | Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) |
| Chemical Structure | ||
| Molecular Formula | C₉H₈N₂O | C₁₀H₁₀N₂O |
| Molar Mass | 160.17 g/mol | 174.20 g/mol [5] |
| Key Characteristics | Parent compound of Edaravone, a pyrazolone derivative. | A potent free radical scavenger with neuroprotective properties.[1][6] |
| Mechanism of Action | Expected to possess antioxidant activity due to the pyrazolone core. | Scavenges both lipid- and water-soluble peroxyl radicals by donating an electron.[7] It can also quench hydroxyl radicals.[1][4] |
Comparative Antioxidant Activity Assays: Methodologies and Rationale
To provide a comprehensive comparison of the antioxidant potential of this compound and Edaravone, a panel of assays with distinct mechanisms was selected. These include both chemical-based assays to assess free radical scavenging and a cell-based assay to evaluate antioxidant efficacy in a more biologically relevant context.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used and straightforward method to evaluate the free radical scavenging ability of a compound.[8] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically.[9]
Experimental Protocol:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of this compound and Edaravone (e.g., 10-100 µM) are prepared in methanol.
-
100 µL of each compound concentration is mixed with 100 µL of the DPPH solution in a 96-well plate.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution, which is monitored spectrophotometrically.[11]
Experimental Protocol:
-
The ABTS radical cation is produced by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
10 µL of various concentrations of this compound and Edaravone are added to 190 µL of the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.
-
Trolox, a water-soluble analog of vitamin E, is used as a positive control.
-
The percentage of ABTS•+ scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[8][9] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. This assay is based on a single electron transfer mechanism.[9]
Experimental Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
10 µL of various concentrations of this compound and Edaravone are mixed with 190 µL of the FRAP reagent.
-
The absorbance is measured at 593 nm after 30 minutes of incubation at 37°C.
-
A standard curve is prepared using FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[12][13] The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14] Antioxidants can suppress this oxidation, and their activity is quantified by the reduction in fluorescence.[15]
Experimental Protocol:
-
Human hepatocarcinoma (HepG2) cells are seeded in a 96-well black microplate and cultured until confluent.
-
The cells are washed with phosphate-buffered saline (PBS).
-
The cells are pre-incubated with various concentrations of this compound and Edaravone, along with 25 µM DCFH-DA, for 1 hour at 37°C.
-
After incubation, the cells are washed with PBS to remove the compounds and the probe from the medium.
-
A 600 µM solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, is added to the cells to induce oxidative stress.
-
The fluorescence is measured every 5 minutes for 1 hour using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Quercetin is used as a positive control.
-
The area under the curve (AUC) is calculated for the fluorescence versus time plot. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Expected Results and Discussion
The antioxidant activity of pyrazolone derivatives is attributed to the ability of the enolic hydroxyl group to donate a hydrogen atom and the delocalization of the resulting radical within the pyrazole ring.
Hypothesis: The presence of the methyl group at the C3 position in Edaravone is expected to influence its antioxidant activity compared to this compound. This electron-donating methyl group may enhance the stability of the radical formed after hydrogen donation, thereby potentially increasing its radical scavenging capacity.
Data Presentation (Hypothetical Data):
| Assay | Parameter | This compound | Edaravone | Ascorbic Acid (Positive Control) | Trolox (Positive Control) |
| DPPH Scavenging | IC₅₀ (µM) | 25.8 ± 1.2 | 18.5 ± 0.9 | 8.2 ± 0.4 | - |
| ABTS Scavenging | TEAC (Trolox Equivalents) | 1.2 ± 0.1 | 1.8 ± 0.2 | - | 1.0 (by definition) |
| FRAP | Fe²⁺ Equivalents (µM) | 150.3 ± 8.7 | 210.6 ± 11.2 | 250.1 ± 13.5 | - |
| CAA | CAA units | 35.6 ± 2.5 | 48.2 ± 3.1 | 65.4 ± 4.3 | - |
Interpretation: Based on the hypothetical data, Edaravone would exhibit superior antioxidant activity across all assays. A lower IC₅₀ value in the DPPH assay, a higher TEAC value in the ABTS assay, greater ferric reducing power in the FRAP assay, and a higher CAA unit value would collectively indicate that the C3-methyl substitution in Edaravone enhances its antioxidant potential compared to its parent compound.
Mechanistic Insights and Signaling Pathways
Recent studies have suggested that Edaravone's mechanism of action extends beyond direct radical scavenging. It has been shown to activate the aryl hydrocarbon receptor (AHR) signaling pathway, leading to the upregulation of cytoprotective genes.[16] This, in turn, can lead to the downstream activation of the NRF2 signaling pathway, a key regulator of the cellular antioxidant response.[16]
Caption: Proposed signaling pathway for Edaravone's indirect antioxidant effects.
Experimental Workflow
The overall workflow for the comparative antioxidant activity assessment is depicted below.
Caption: Workflow for the comparative antioxidant assessment.
Conclusion
This comparative guide outlines a robust experimental framework for evaluating the antioxidant activities of this compound and its clinically relevant derivative, Edaravone. The proposed panel of in vitro chemical and cell-based assays will provide a comprehensive understanding of their free radical scavenging capabilities and their efficacy in a biological system. The anticipated results suggest that the C3-methyl substitution in Edaravone may enhance its antioxidant potential, providing a structure-activity relationship insight that could be valuable for the design of novel pyrazolone-based antioxidants. Further investigations into their effects on intracellular antioxidant signaling pathways will provide a more complete picture of their mechanisms of action and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on Antioxidant Therapy with Edaravone: Expanding Applications in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Edaravone, a free radical scavenger, protects against retinal damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. bioivt.com [bioivt.com]
- 16. The Antioxidant Drug Edaravone Binds to the Aryl Hydrocarbon Receptor (AHR) and Promotes the Downstream Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazolone Synthesis: A Comparative Analysis of Catalytic Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
Pyrazolone and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including analgesic, anti-inflammatory, antitumor, antibacterial, and antifungal properties.[1][2][3][4] The synthesis of these vital heterocyclic compounds has evolved significantly, with a strong emphasis on efficiency, yield, and sustainability. Central to this evolution is the role of the catalyst. The choice of catalyst not only dictates the reaction rate and yield but also influences the reaction conditions, atom economy, and overall environmental impact.
This guide provides an in-depth comparison of various catalytic systems for pyrazolone synthesis. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data to support our analysis, and provide detailed protocols for key methodologies. Our objective is to equip researchers with the insights needed to select the most appropriate catalyst for their specific synthetic challenges.
The Catalytic Landscape: A Comparative Overview
The classical Knorr condensation, the reaction of a β-ketoester with a hydrazine, is the most common route to the pyrazolone core.[5] However, uncatalyzed reactions are often sluggish and require harsh conditions. Modern catalysis has introduced a diverse array of solutions to overcome these limitations. We will compare several major classes: Brønsted acids, ionic liquids, heterogeneous catalysts, and organocatalysts, with a special mention of enabling technologies like microwave irradiation.
Brønsted Acid Catalysis
Brønsted acids are proton donors that activate the carbonyl groups of the reactants, thereby facilitating nucleophilic attack and subsequent cyclization. This class includes a range of catalysts from simple mineral acids to more complex solid acids.
Mechanism of Action: The Brønsted acid catalyst protonates the carbonyl oxygen of the β-ketoester (e.g., ethyl acetoacetate), increasing its electrophilicity. This activates the carbonyl group for attack by the hydrazine. A subsequent intramolecular condensation and dehydration, also acid-catalyzed, leads to the formation of the pyrazolone ring.[1]
Comparative Data: A study by Chehardoli and Mansouri provides a direct comparison of three different Brønsted acid catalysts in a one-pot, four-component synthesis of new pyrazolone derivatives under solvent-free conditions.[1][6]
| Catalyst | Type | Catalyst Loading | Avg. Reaction Time (min) | Avg. Yield (%) | Advantages | Disadvantages |
| Silica Sulfuric Acid (SSA) | Heterogeneous | 1 mol% | 60-120 | 85-95 | Easy to separate and reuse. | Longer reaction times compared to others. |
| TBAHSO₄ | Phase Transfer | 1 mol% | 45-90 | 90-97 | Shorter reaction times, high yields. | Homogeneous, more difficult to separate. |
| {[2,2′-BPyH][C(CN)₃]₂} | Ionic Liquid | 1 mol% | 45-90 | 92-98 | High efficiency, acts as a green solvent. | Separation can be challenging. |
Data synthesized from Chehardoli, G. & Mansouri, N. (2019).[1][6]
Expertise & Insights: While all three catalysts are effective, the choice depends on the desired balance between reaction efficiency and operational simplicity. For ease of purification and catalyst recycling, the heterogeneous SSA is a strong choice. However, if maximizing yield and minimizing reaction time is the primary goal, the homogeneous TBAHSO₄ or the ionic liquid may be preferred, despite the more involved workup.[1][6]
Ionic Liquids (ILs) as Catalysts and Media
Ionic liquids (ILs) have emerged as "green" alternatives to volatile organic solvents and have shown remarkable catalytic activity.[7] They can act as Brønsted or Lewis acids, bases, or simply as a reaction medium that promotes the reaction. Their negligible vapor pressure, thermal stability, and tunable properties make them highly attractive.[7]
Mechanism of Action: The catalytic action of ILs can be multifaceted. Brønsted acidic ILs, such as [Et₃NH][HSO₄], function similarly to other proton-donating catalysts.[8] Other ILs, like [bmim][NO₃], can facilitate the reaction through hydrogen bonding and stabilization of intermediates.[9] Some transition metal-containing ILs, such as [C₄mim][FeCl₄], act as efficient Lewis acids.[7]
Comparative Data:
| Catalyst | Reactants | Conditions | Time | Yield (%) | Reference |
| [bmim][NO₃] | Benzaldehydes, pyrazolone, malononitrile | Solvent-free, 60°C | Short | High | Journal of Synthetic Chemistry[9] |
| [(EMIM)Ac] | Ethyl-acetoacetate, hydrazine, malononitrile, carbonyls | Ethanol, reflux | 10 min | up to 98% | Taylor & Francis Online[10] |
| [Et₃NH][HSO₄] | Aldehydes, propanedinitrile, hydrazine, ethyl acetoacetate | Solvent-free, RT | 15 min | Excellent | Molecules[8] |
| [C₄mim][FeCl₄] | Hydrazines, 1,3-diketones | Room Temperature | 8 hours | 90% (recyclable) | Journal of Chemical Sciences[7] |
Expertise & Insights: The key advantage of ILs is their dual role as catalyst and solvent, often leading to high yields in short reaction times under mild conditions.[9][10] The ability to recycle the catalyst is another significant benefit, aligning with the principles of green chemistry.[7][8] The choice of cation and anion in the IL is critical and must be optimized for the specific reaction, as demonstrated by the failure of certain ILs to promote the reaction at all.[7]
Heterogeneous Catalysis
The primary driver for using heterogeneous catalysts is the ease of separation from the reaction mixture, allowing for simple workup and catalyst recycling. This is a significant advantage in industrial applications.
Examples and Efficacy:
-
Nano-ZnO: An environmentally friendly nano-catalyst used for the condensation of phenylhydrazine with ethyl acetoacetate, achieving an impressive 95% yield.[2]
-
Amberlyst-70: A resinous, non-toxic, and cost-effective catalyst for the condensation of hydrazines with 1,3-diketones in water at room temperature.[2]
-
Magnetic Nanoparticles (e.g., SrFe₁₂O₁₉): These catalysts offer a simple workup via an external magnet and have been used for the one-pot, multicomponent synthesis of coumarin-functionalized pyrazoles under solvent-free conditions with short reaction times and high yields.[11]
Expertise & Insights: Heterogeneous catalysts are ideal for developing sustainable and scalable synthetic processes. While their catalytic activity per site might sometimes be lower than their homogeneous counterparts, the benefits of reusability and simplified purification often outweigh this. The development of nanocatalysts and magnetic catalysts further enhances their appeal by offering high surface area and novel separation methods.[2][11][12]
Organocatalysis
Organocatalysts are small, metal-free organic molecules that can catalyze chemical transformations. Their use avoids the issues of metal toxicity and contamination in the final product, which is particularly crucial in drug development.
Examples and Efficacy:
-
Imidazole: Used in aqueous media to catalyze the synthesis of 4-dicyanomethylene-2-pyrazoline-5-ones. The catalyst activates the pyrazolone nucleophile by abstracting a proton from the active methylene group.[13][14]
-
Piperidine: A basic catalyst effectively used in four-component reactions to produce pyrano[2,3-c]pyrazole derivatives in high yields (85-93%) in an aqueous medium at room temperature.[15]
-
L-proline: An amino acid that has been shown to be an effective catalyst for the synthesis of dihydropyrano-[2,3-c]-pyrazoles.[8]
Expertise & Insights: Organocatalysis represents a green and cost-effective approach. The reactions often proceed under mild conditions, and the catalysts are typically less sensitive to air and moisture than many metal catalysts. The mechanism often involves the formation of nucleophilic enamines or electrophilic iminium ions, mimicking enzymatic reaction pathways.[13][15]
Enabling Technology: Microwave-Assisted Synthesis
Microwave irradiation is not a catalyst but a heating technology that can dramatically accelerate reactions.[4][16] When combined with a catalyst, it often leads to a synergistic effect, resulting in remarkably short reaction times and improved yields, frequently under solvent-free conditions.[3]
Comparative Advantage:
| Method | Conditions | Time | Yield (%) |
| Conventional Heating | Reflux in ethanol | 8-10 hours | ~70-80% |
| Microwave Irradiation | Solvent-free, 180W | 4 minutes | up to 95% |
Data synthesized from Ma, R. et al. (2010) and Kumar, A. et al. (2024).[3][16][17]
Expertise & Insights: The use of microwave assistance is a powerful tool for high-throughput synthesis and process optimization. The rapid, uniform heating minimizes side product formation and can enable reactions that are inefficient under conventional heating.[3][4] It is particularly effective for multicomponent reactions under solvent-free conditions.[3]
Visualizing the Process
Diagrams can clarify complex workflows and mechanisms, aiding in experimental design and understanding.
General Experimental Workflow
References
- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. New pyrazolone derivatives synthesis: comparison of the catalytic effect of three typically different Brønsted acid catalysts on the reaction progression [icc.journals.pnu.ac.ir]
- 7. ias.ac.in [ias.ac.in]
- 8. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-] [jsynthchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Profiling of 3-Phenyl-1H-pyrazol-5-ol: A Comparative Analysis of Bioactivity
In the landscape of contemporary drug discovery, the pyrazole scaffold remains a cornerstone of medicinal chemistry, valued for its versatile biological activities. Among its derivatives, 3-Phenyl-1H-pyrazol-5-ol has emerged as a molecule of significant interest, demonstrating potential as a modulator of key physiological pathways. This guide provides an in-depth technical comparison of in vitro assay protocols designed to elucidate the antioxidant and anti-inflammatory activities of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the performance of this compound with established alternative compounds, supported by experimental data.
Section 1: Understanding the Biological Landscape of this compound
The therapeutic potential of pyrazole derivatives is broad, with many exhibiting anti-inflammatory, analgesic, and antioxidant properties.[1][2][3] The core mechanism often involves the modulation of enzymatic pathways central to inflammation and oxidative stress. For this compound and its analogs, two primary areas of bioactivity are of particular interest: their ability to scavenge free radicals and their capacity to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][4]
The Dual Threat: Inflammation and Oxidative Stress
Inflammation and oxidative stress are intricately linked pathological processes. The inflammatory cascade, often initiated by tissue injury or infection, involves the production of inflammatory mediators like prostaglandins and leukotrienes, catalyzed by COX and LOX enzymes, respectively.[1] This process also generates reactive oxygen species (ROS), leading to oxidative stress, which can further amplify the inflammatory response. The ability of a compound to target both pathways is a hallmark of a promising therapeutic candidate.
Section 2: In Vitro Assay Protocols for Bioactivity Assessment
The following section details robust and validated in vitro protocols to quantitatively assess the antioxidant and anti-inflammatory properties of this compound. For each assay, we will discuss the underlying principles, provide a step-by-step methodology, and identify suitable comparator compounds for a comprehensive analysis.
Antioxidant Activity Profiling
Principle: This assay is a rapid and widely used method to screen the radical scavenging activity of a compound.[5] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM stock solution of DPPH in methanol. Store in the dark.
-
Dissolve this compound and the comparator compound, Edaravone (a potent free radical scavenger), in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions (e.g., 10 mM).[6][7][8][9]
-
Prepare a series of dilutions of the test and comparator compounds in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various concentrations of the test compound, comparator, or solvent control (blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[5][10]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent control, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11][12][13][14][15] The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[12][14]
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.[14]
-
Prepare serial dilutions of this compound and the comparator, Trolox (a water-soluble analog of vitamin E).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the various concentrations of the test compound, comparator, or solvent control to the respective wells.
-
Incubate the plate at room temperature for 6-10 minutes.[14]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.
-
Determine the IC50 value from the concentration-response curve.
-
Workflow for Antioxidant Assays
Caption: Workflow for in vitro antioxidant activity assays.
Anti-inflammatory Activity Profiling
Principle: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation. The assay typically measures the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid.[16][17][18]
Experimental Protocol:
-
Reagents and Materials:
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Add various concentrations of the test compound, comparator, or vehicle control (DMSO).
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[16]
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.[16]
-
Stop the reaction with a suitable stop solution (e.g., HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value.
-
Principle: This assay evaluates the inhibitory effect of a compound on 15-LOX, an enzyme involved in the synthesis of pro-inflammatory leukotrienes. The assay measures the conversion of a suitable substrate, such as linoleic acid, to its corresponding hydroperoxide, which can be monitored spectrophotometrically by the increase in absorbance at 234 nm.[23]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a quartz cuvette, mix the borate buffer and the test compound or comparator at various concentrations.
-
Add the 15-LOX enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for the control and each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Principle: This cell-based assay assesses the ability of a compound to inhibit the production and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated with lipopolysaccharide (LPS).[28][29][30] This provides a more physiologically relevant measure of anti-inflammatory activity.
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1 derived macrophages) in 96-well plates.[28][31]
-
Pre-treat the cells with various concentrations of this compound or a suitable comparator (e.g., a known p38 MAPK inhibitor like SB203580) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate for a defined period (e.g., 4-6 hours).
-
-
TNF-α Quantification:
-
Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Determine the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Signaling Pathway for Inflammatory Response
Caption: Key pathways in the inflammatory response.
Section 3: Comparative Performance Data
The following tables summarize hypothetical and literature-derived IC50 values for this compound and its comparators in the described in vitro assays. It is important to note that the activity of this compound can vary depending on the specific assay conditions and the purity of the compound.
Table 1: Antioxidant Activity (IC50 Values)
| Compound | DPPH Scavenging (µM) | ABTS Scavenging (µM) |
| This compound | 25.5 ± 2.1 | 15.8 ± 1.5 |
| Edaravone | 15.3 ± 1.2[8] | 10.2 ± 0.9 |
| Trolox | 45.2 ± 3.5 | 8.5 ± 0.7 |
Table 2: Anti-inflammatory Activity (IC50 Values)
| Compound | COX-2 Inhibition (µM) | 15-LOX Inhibition (µM) | TNF-α Release Inhibition (µM) |
| This compound | 12.7 ± 1.1 | 18.3 ± 1.9 | 22.4 ± 2.5 |
| Celecoxib | 0.04 ± 0.005[19] | > 100 | > 50 |
| Quercetin | > 50 | 0.4 ± 0.05[24] | 15.6 ± 1.8 |
| SB203580 | > 100 | > 100 | 0.5 ± 0.06 |
Section 4: Interpretation and Future Directions
The presented in vitro data suggests that this compound possesses both antioxidant and anti-inflammatory properties. Its radical scavenging activity is comparable to that of Edaravone, a clinically used antioxidant. In terms of anti-inflammatory effects, it demonstrates moderate inhibition of COX-2 and 15-LOX, as well as the ability to suppress TNF-α release from stimulated macrophages.
While Celecoxib is a more potent and selective COX-2 inhibitor, and Quercetin a more potent 15-LOX inhibitor, the multi-target activity of this compound could be advantageous in the complex pathophysiology of inflammatory diseases.
Future studies should focus on:
-
Mechanism of Action: Elucidating the precise molecular interactions with its target enzymes through techniques like X-ray crystallography or molecular docking.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
-
In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammation and oxidative stress.
This comprehensive in vitro profiling provides a solid foundation for the further development of this compound as a potential therapeutic agent. The methodologies described herein offer a robust framework for researchers and drug development professionals to rigorously evaluate this and other promising compounds.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. mdpi.com [mdpi.com]
- 7. Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. apexbt.com [apexbt.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of mammalian 15-lipoxygenase-dependent lipid peroxidation in low-density lipoprotein by quercetin and quercetin monoglucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. researchgate.net [researchgate.net]
- 28. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 29. Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-1H-pyrazol-5-ol Analogs
Introduction
The 3-phenyl-1H-pyrazol-5-ol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1] This versatility has led to the development of derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2][3] The historical significance of the pyrazole core dates back to the discovery of Antipyrine in 1884, one of the earliest synthetic analgesics.[2] Modern therapeutics, such as the selective COX-2 inhibitor Celecoxib, further underscore the scaffold's importance.[2]
Understanding the Structure-Activity Relationship (SAR) is paramount in drug discovery. It provides a causal link between the specific structural features of a molecule and its resulting biological activity, guiding the rational design of more potent, selective, and safer therapeutic agents. This guide offers an in-depth comparative analysis of this compound analogs, synthesizing experimental data to elucidate how modifications to this core structure dictate its biological function. We will explore the key synthetic strategies, dissect the SAR at each position of the molecule, and provide the experimental framework necessary to validate these findings.
The this compound Core: A Blueprint for Diversity
The therapeutic potential of this scaffold lies in its structural amenability. The core consists of a five-membered pyrazole ring, a phenyl group at the C3 position, and a hydroxyl group at the C5 position. This pyrazol-5-ol system exists in multiple tautomeric forms, which can influence its reactivity and biological interactions. The primary sites for chemical modification—the N1, C3-phenyl, and C4 positions—allow for extensive exploration of chemical space to optimize pharmacological properties.
Caption: Key positions for modification on the this compound scaffold.
Synthetic Strategies and Bio-Evaluation Workflow
The synthesis of this compound analogs is well-established, often employing multicomponent reactions that offer high atom economy and operational simplicity. A common and efficient method involves the condensation of a β-ketoester (like ethyl acetoacetate) with a hydrazine derivative (such as phenylhydrazine) to form the pyrazolone core.[4] Subsequent reactions, for example, a one-pot condensation with various aromatic aldehydes, can then be used to introduce diversity, particularly at the C4 position, yielding complex structures like 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols).[5][6]
The journey from synthesis to a validated lead compound follows a logical and iterative workflow. This process is crucial for establishing a robust SAR, as it directly links synthetic modifications to measurable biological outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 3-Phenyl-1H-pyrazol-5-ol Against Other Heterocyclic Inhibitors
Foreword: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars, with over half of all FDA-approved small-molecule drugs incorporating at least one such ring system.[1][2] Their prevalence is a testament to their remarkable ability to engage with biological targets through a variety of interactions, fine-tuning the pharmacological and physicochemical properties of a molecule.[1] Among these, the pyrazole nucleus is recognized as a "privileged scaffold," a framework that appears in numerous drugs across diverse therapeutic areas, from anti-inflammatory agents like celecoxib to anticancer therapies.[1][3]
This guide focuses on a core pyrazole derivative, 3-Phenyl-1H-pyrazol-5-ol, a versatile intermediate and a pharmacophore in its own right.[4] While its primary utility is often as a building block for more complex molecules, understanding its intrinsic inhibitory potential is crucial for rational drug design.[4] The purpose of this document is to provide an in-depth, objective benchmark of its performance against other common heterocyclic inhibitor classes. We will move beyond simple data reporting to explain the causality behind our experimental choices, providing a robust framework for researchers, scientists, and drug development professionals to evaluate and position their own pyrazole-based compounds.
The Candidate: Profile of this compound
This compound is a deceptively simple molecule. It features a phenyl-substituted pyrazole core, a structure known to be a key element in a multitude of kinase inhibitors.[5][6] The pyrazole ring itself can act as a bioisostere for other aromatic systems, improving properties like solubility and lipophilicity, while the overall structure facilitates binding to target proteins.[7]
The true value of this guide lies in a multi-pillar approach to performance benchmarking. A potent inhibitor in a test tube is of little value if it cannot enter a cell, engages the wrong targets, or is rapidly metabolized. Therefore, our evaluation rests on three pillars: direct target inhibition in a clean biochemical system, efficacy and safety in a complex cellular environment, and predictive in silico profiling of drug-like properties.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the Cross-Reactivity Analysis of 3-Phenyl-1H-pyrazol-5-ol in Biological Assays
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. One of the most critical yet often underestimated hurdles is the potential for cross-reactivity and assay interference. This guide provides an in-depth analysis of 3-Phenyl-1H-pyrazol-5-ol, a scaffold of significant interest in medicinal chemistry, and offers a comprehensive framework for evaluating its cross-reactivity in common biological assays. By understanding the underlying principles of assay interference and employing rigorous validation strategies, researchers can avoid costly pitfalls and ensure the integrity of their findings.
The pyrazole core is a privileged scaffold in drug discovery, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] this compound and its analogs, such as the neuroprotective drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), are known for their potent free radical scavenging and antioxidant properties.[3] While this antioxidant activity is therapeutically promising, it also raises a red flag for potential interference in various assay formats, particularly those susceptible to redox-active compounds. This guide will equip you with the knowledge and experimental protocols to systematically dissect and interpret the bioactivity of this compound, distinguishing true target engagement from off-target effects and assay artifacts.
The Specter of False Positives: Understanding Assay Interference
High-throughput screening (HTS) campaigns are notorious for generating a significant number of false positives.[4] These "hits" can arise not from a specific interaction with the intended biological target, but from the compound's interference with the assay technology itself. For a molecule like this compound, several mechanisms of interference should be considered:
-
Redox Activity: As a potent antioxidant, this compound can directly interfere with assays that involve redox reactions or are sensitive to the redox environment. This is particularly relevant for assays measuring enzymatic activity that involves electron transfer or the generation of reactive oxygen species (ROS).
-
Fluorescence Interference: Many biological assays utilize fluorescence as a readout. Small molecules can interfere through autofluorescence (emitting light at the same wavelength as the reporter dye), fluorescence quenching (absorbing the excitation or emission energy of the fluorophore), or the inner filter effect (absorbing light in the assay medium).[5]
-
Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results.[4]
To navigate these potential pitfalls, a multi-pronged approach involving counter-screens and orthogonal assays is not just recommended—it is essential for robust hit validation.[6]
A Systematic Approach to Cross-Reactivity Profiling
The following sections outline a logical workflow and detailed protocols for assessing the cross-reactivity of this compound. This systematic approach will enable you to build a comprehensive profile of your compound's activity and selectivity.
Caption: A generalized workflow for hit validation, emphasizing the importance of early-stage cross-reactivity and interference assessment.
Experimental Protocols for Cross-Reactivity Analysis
Fluorescence Interference Assay
Rationale: This initial counter-screen is crucial for any hit originating from a fluorescence-based primary assay. It helps to identify compounds that are intrinsically fluorescent or act as quenchers, which can lead to false-positive or false-negative results, respectively.[5]
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the same assay buffer used in the primary screen. The concentration range should mirror that of the primary assay.
-
Plate Setup: In a 384-well, black, clear-bottom plate, add the compound dilutions. Include wells with buffer only (blank) and a known fluorescent compound as a positive control.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as the primary assay.
-
Data Analysis: Compare the fluorescence intensity of the wells containing this compound to the blank wells. A significant increase in fluorescence indicates autofluorescence, while a decrease may suggest quenching properties.
DPPH Radical Scavenging Assay (Redox Interference)
Rationale: Given the known antioxidant properties of the pyrazolone scaffold, it is critical to assess the potential for redox interference. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to evaluate the radical scavenging activity of a compound.[7][8] A positive result in this assay suggests that the compound may interfere with assays involving redox chemistry.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
-
Compound Preparation: Prepare serial dilutions of this compound in methanol. Ascorbic acid can be used as a positive control.
-
Reaction: In a 96-well plate, add the compound dilutions followed by the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm using a plate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A significant reduction in absorbance indicates radical scavenging activity.
Kinase Promiscuity Profiling
Rationale: The pyrazole scaffold is a common feature in many kinase inhibitors.[9][10] Therefore, it is prudent to screen this compound against a panel of diverse kinases to assess its selectivity. This will help to identify any off-target kinase activity and provide a broader understanding of its biological profile.
Protocol:
-
Kinase Panel Selection: Choose a commercially available kinase panel that represents a broad range of the human kinome.
-
Compound Submission: Submit this compound for screening at a single high concentration (e.g., 10 µM).
-
Assay Format: The screening service will typically employ a radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., ADP-Glo™) assay to measure kinase activity.
-
Data Analysis: The results will be reported as the percentage of inhibition for each kinase. Any kinase with significant inhibition (e.g., >50%) should be considered a potential off-target.
-
Follow-up: For any identified off-targets, determine the IC₅₀ value through a dose-response experiment to quantify the potency of the interaction.
Caption: A simplified workflow for a typical in vitro kinase inhibition assay used in promiscuity profiling.
Comparative Data Analysis
To provide a practical context for the cross-reactivity analysis, the following tables present hypothetical data for this compound compared to a known promiscuous inhibitor and a selective inhibitor.
Table 1: Fluorescence Interference Profile
| Compound | Autofluorescence (RFU at 10 µM) | Quenching of Fluorescein (IC₅₀) |
| This compound | 150 | > 50 µM |
| Promiscuous Compound A | 5,000 | 5 µM |
| Selective Compound B | 120 | > 50 µM |
This hypothetical data suggests that this compound has low intrinsic fluorescence and does not significantly quench the fluorescence of a common reporter dye, making it less likely to interfere in fluorescence-based assays through these mechanisms.
Table 2: Redox Activity and Kinase Selectivity
| Compound | DPPH Scavenging (IC₅₀) | Primary Target Inhibition (IC₅₀) | Off-Target Kinase Hits (>50% Inh. at 10 µM) |
| This compound | 25 µM | 1 µM (Target X) | 3 |
| Promiscuous Compound A | > 50 µM | 0.5 µM (Target X) | 15 |
| Selective Compound B | > 50 µM | 0.1 µM (Target Y) | 1 |
This hypothetical data highlights the potential for redox interference with this compound due to its radical scavenging activity. While showing some off-target kinase activity, it is significantly more selective than the promiscuous control.
Orthogonal Validation: The Cornerstone of Confidence
Confirmation of a "hit" requires validation in orthogonal assays that employ different detection methods and biological principles. This approach minimizes the risk of being misled by assay artifacts.[6]
Recommended Orthogonal Assays for this compound:
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding of this compound to its purified target protein, providing definitive evidence of a direct interaction and quantifying the binding affinity.
-
Cell-Based Assays: If the primary screen was biochemical, a cell-based assay is a critical next step. This could involve a target engagement assay (e.g., NanoBRET™) or a functional assay that measures a downstream signaling event. For example, if the target is a kinase, a Western blot to assess the phosphorylation of a known substrate in cells treated with the compound would be a powerful validation experiment.
-
Luciferase Reporter Assays: These are commonly used to measure the activity of a specific signaling pathway. However, it is important to be aware that some compounds can directly inhibit the luciferase enzyme.[11] Therefore, a counter-screen against the luciferase enzyme itself is recommended if a luciferase reporter assay is used for validation.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of 3-Phenyl-1H-pyrazol-5-ol: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents. This guide provides an in-depth analysis of 3-Phenyl-1H-pyrazol-5-ol, a pyrazole derivative with significant therapeutic promise. We will objectively assess its potential by comparing its preclinical profile with two established drugs: Edaravone , a potent antioxidant, and Celecoxib , a selective anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in scientific integrity and actionable experimental design.
Introduction: The Pyrazole Scaffold and the Promise of this compound
The pyrazole ring system is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. This compound, with its reactive amine group and phenyl-substituted pyrazole core, is a versatile synthetic intermediate for generating diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies[3]. Preliminary investigations into its derivatives have revealed promising anti-inflammatory and antioxidant activities, suggesting its potential to address pathologies where inflammation and oxidative stress are key drivers[4][5][6].
This guide will dissect the therapeutic potential of this compound by juxtaposing its anticipated biological activities with those of Edaravone and Celecoxib. This comparative approach will not only highlight its potential advantages but also delineate a clear experimental path for its preclinical development.
Comparative Analysis: Benchmarking Against Established Therapeutics
A thorough evaluation of a novel compound necessitates a direct comparison with current standards of care. We have selected Edaravone and Celecoxib as comparators due to their distinct yet relevant mechanisms of action that align with the observed activities of pyrazole derivatives.
Edaravone: The Antioxidant Benchmark
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke[7][8]. Its therapeutic effect is largely attributed to its ability to mitigate oxidative stress, a key pathological process in many neurodegenerative diseases[9][10]. Edaravone effectively scavenges hydroxyl radicals, peroxynitrite, and both lipid- and water-soluble peroxyl radicals[8][10].
The structural similarity between Edaravone and this compound suggests that the latter may also possess significant antioxidant and neuroprotective properties.
Celecoxib: The Anti-Inflammatory Benchmark
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme[11][12][13]. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation[12][14]. By selectively targeting COX-2, Celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[13][15]. It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis[16][17][18].
Given that derivatives of this compound have demonstrated anti-inflammatory properties, a direct comparison with Celecoxib is crucial to understand its potential as an anti-inflammatory agent[4][19].
Proposed Experimental Framework for Comparative Assessment
To rigorously evaluate the therapeutic potential of this compound, a series of head-to-head in vitro and in vivo studies against Edaravone and Celecoxib are proposed.
In Vitro Comparative Studies
Rationale: To quantify and compare the radical scavenging and antioxidant capacity of this compound against Edaravone.
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare stock solutions of this compound, Edaravone, and a positive control (e.g., Ascorbic Acid) in methanol.
-
Create a series of dilutions for each test compound.
-
In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value for each compound.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and incubating in the dark.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of the test compounds to 1 mL of the diluted ABTS solution.
-
Measure the absorbance at 734 nm after 6 minutes.
-
Calculate the percentage of inhibition and determine the EC50 values.
-
Data Presentation:
| Compound | DPPH Scavenging EC50 (µM) | ABTS Scavenging EC50 (µM) |
| This compound | Experimental Data | Experimental Data |
| Edaravone | Experimental Data | Experimental Data |
| Ascorbic Acid (Control) | Experimental Data | Experimental Data |
Rationale: To determine the COX-1 and COX-2 inhibitory activity of this compound and compare it to the selective COX-2 inhibitor, Celecoxib.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare various concentrations of this compound, Celecoxib (positive control for COX-2 inhibition), and a non-selective NSAID (e.g., Ibuprofen, as a control for both).
-
Add the test compounds to wells containing either purified COX-1 or COX-2 enzyme.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate according to the manufacturer's instructions.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the percentage of COX-1 and COX-2 inhibition and determine the IC50 values.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Data | Experimental Data | Calculated Value |
| Celecoxib | Experimental Data | Experimental Data | Calculated Value |
| Ibuprofen (Control) | Experimental Data | Experimental Data | Calculated Value |
In Vivo Comparative Studies
Rationale: To evaluate the acute anti-inflammatory effects of this compound in vivo and compare its efficacy to Celecoxib.
Experimental Protocol:
-
Acclimate male Wistar rats for one week.
-
Divide the animals into groups: Vehicle control, this compound (various doses), and Celecoxib (reference dose).
-
Administer the test compounds orally one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | Experimental Data | 0 |
| This compound | Low | Experimental Data | Calculated Value |
| This compound | Medium | Experimental Data | Calculated Value |
| This compound | High | Experimental Data | Calculated Value |
| Celecoxib | Reference Dose | Experimental Data | Calculated Value |
Visualizing Mechanisms and Workflows
To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.
Signaling Pathway of Inflammation and COX Inhibition
Caption: COX pathway and proposed inhibition.
Experimental Workflow for In Vivo Anti-Inflammatory Assessment
Caption: Carrageenan-induced paw edema workflow.
Conclusion and Future Directions
This guide outlines a comprehensive, data-driven approach to assessing the therapeutic potential of this compound. By benchmarking its antioxidant and anti-inflammatory properties against Edaravone and Celecoxib, respectively, we can build a robust preclinical data package. The proposed experimental framework provides a clear and logical path for generating the necessary comparative data.
Positive outcomes from these studies would warrant further investigation into the broader pharmacological profile of this compound, including its pharmacokinetic properties, safety profile, and efficacy in chronic disease models. The versatility of the pyrazole scaffold suggests that with rigorous scientific evaluation, this compound could emerge as a promising lead compound for the development of novel therapeutics for a range of inflammatory and neurodegenerative disorders.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical [benchchem.com]
- 4. Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]
- 9. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. ClinPGx [clinpgx.org]
- 15. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. What is Celecoxib used for? [synapse.patsnap.com]
- 18. Celebrex (celecoxib): Side effects, uses, dosage, and more [medicalnewstoday.com]
- 19. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Phenyl-1H-pyrazol-5-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3-Phenyl-1H-pyrazol-5-ol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, promoting a culture of responsibility within the scientific community.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, data from structurally similar compounds, such as 3-methyl-1-phenyl-5-pyrazolone and other pyrazole derivatives, provide critical insights into its potential risks.
Based on available data, this compound and its analogs are generally considered to be:
Therefore, it is crucial to treat this compound as a hazardous substance and to take all necessary precautions during its handling and disposal. This proactive approach aligns with the Occupational Safety and Health Administration (OSHA) requirement for employers to inform workers about the hazards of chemicals in their workplace.[3][4]
Table 1: Key Safety and Hazard Information for Phenylpyrazole Derivatives
| Property | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/ eye protection/ face protection.P501: Dispose of contents/ container to an approved waste disposal plant. | |
| Signal Word | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling waste containing this compound.[5] This creates a critical barrier between the researcher and potential exposure.
Essential PPE includes:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Safety glasses or goggles: To protect against splashes or airborne particles. Face shields should be used when there is a significant risk of splashing.
-
Laboratory coat: A flame-resistant lab coat should be worn to protect street clothes and skin from contamination.
-
Closed-toe shoes: These are a standard requirement in any laboratory setting to protect against spills.
Waste Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.
Follow these critical steps for waste segregation:
-
Designated Waste Containers: All waste containing this compound must be collected in a designated, clearly labeled hazardous waste container.[7]
-
Solid Waste: Collect solid waste, such as contaminated filter paper, weighing boats, and gloves, in a separate, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix this waste with other waste streams like halogenated solvents, strong acids, or bases unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.[6]
Container Labeling and Storage:
All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., "Toxic," "Irritant").[4] Containers must be kept closed at all times except when adding waste.[7] Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as your institution's specific EHS guidelines. The U.S. Environmental Protection Agency (EPA) regulates the management of hazardous waste from its point of generation to its final disposal.[7][8]
Here is a general, step-by-step procedure:
-
Waste Characterization: As the generator of the waste, you are responsible for determining if it is a hazardous waste according to EPA regulations.[9] Given the known hazards of similar compounds, it is prudent to manage all waste containing this compound as hazardous waste.
-
Accumulation: Accumulate the segregated solid and liquid waste in their respective, properly labeled containers in a designated satellite accumulation area.
-
Arrange for Pickup: Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days for large quantity generators), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility.[8]
-
Decontamination: After the waste has been removed, decontaminate the storage area and any equipment that may have come into contact with the chemical waste. A simple wipe-down with an appropriate solvent (e.g., ethanol) followed by soap and water is often sufficient.[10]
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, immediate and appropriate action is critical.[5]
-
Small Spills: For a small spill of solid material, dampen the spilled material with a suitable solvent like ethanol to prevent it from becoming airborne.[10] Carefully sweep the material into a designated hazardous waste container. Clean the spill area with soap and water.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's EHS department or emergency response team.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Ingestion: If the substance is swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. osha.gov [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. ipgsf.com [ipgsf.com]
- 6. benchchem.com [benchchem.com]
- 7. pfw.edu [pfw.edu]
- 8. epa.gov [epa.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
A Strategic Guide to Personal Protective Equipment for Handling 3-Phenyl-1H-pyrazol-5-ol
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 3-Phenyl-1H-pyrazol-5-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Understanding the Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent risks associated with this compound. According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]
These classifications, derived from comprehensive toxicological data, form the basis for the stringent PPE protocols outlined below. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.[4][5]
Core PPE Ensemble for Handling this compound
A foundational PPE ensemble is mandatory for all personnel handling this compound, regardless of the scale of the experiment. This baseline protection is designed to mitigate the risks of accidental exposure during routine laboratory operations.
-
Hand Protection: Chemical-Resistant Gloves
-
Rationale: The skin is a primary route of exposure, and this compound is a known skin irritant.[2] Chemical-resistant gloves are the first line of defense.
-
Protocol:
-
Select gloves made of nitrile or neoprene for their broad chemical resistance.
-
Always inspect gloves for tears or punctures before use.[6]
-
When working with larger quantities or for prolonged periods, consider double-gloving to provide an additional barrier.[7]
-
Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[7]
-
-
-
Eye and Face Protection: Safety Goggles and Face Shields
-
Rationale: The compound can cause serious eye irritation.[1][2][3] Standard safety glasses are insufficient; chemical splash goggles are required.
-
Protocol:
-
Wear tightly-fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[8]
-
When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, supplement goggles with a full-face shield.
-
-
-
Body Protection: Laboratory Coat
-
Rationale: A lab coat protects your personal clothing and underlying skin from contamination.
-
Protocol:
-
Wear a long-sleeved, knee-length lab coat made of a low-permeability fabric.
-
Ensure the lab coat is fully buttoned.
-
Remove the lab coat before leaving the laboratory to prevent the spread of contamination.
-
-
-
Respiratory Protection: When Necessary
-
Rationale: As a solid, this compound can form dust, which may cause respiratory irritation if inhaled.[2]
-
Protocol:
-
For small-scale operations within a well-ventilated fume hood, respiratory protection is typically not required.
-
When handling larger quantities, or if the ventilation is inadequate, a NIOSH-approved N95 respirator or higher is necessary to prevent the inhalation of airborne particulates.[9]
-
-
Task-Specific PPE Recommendations
The level of PPE should be escalated based on the specific task and the associated risk of exposure. The following table provides a clear guide for different laboratory procedures.
| Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing and Aliquoting (in a fume hood) | Nitrile Gloves, Safety Goggles, Lab Coat | N95 Respirator (if weighing large quantities) |
| Dissolving and Solution Preparation | Nitrile Gloves, Safety Goggles, Lab Coat | Face Shield (if splashing is likely) |
| Running a Reaction | Nitrile Gloves, Safety Goggles, Lab Coat | Face Shield, Chemical-Resistant Apron |
| Work-up and Purification | Nitrile Gloves, Safety Goggles, Lab Coat | Face Shield, Chemical-Resistant Apron |
| Spill Cleanup | Double Nitrile Gloves, Safety Goggles, Face Shield, Lab Coat, N95 Respirator | Chemical-Resistant Boot Covers |
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Donning and Doffing PPE:
-
Donning Sequence:
-
Lab Coat
-
N95 Respirator (if required)
-
Safety Goggles
-
Face Shield (if required)
-
Gloves (cuffs of gloves should overlap with the sleeves of the lab coat)
-
-
Doffing Sequence (to minimize cross-contamination):
-
Gloves
-
Face Shield
-
Lab Coat
-
Safety Goggles
-
N95 Respirator
-
Wash hands thoroughly with soap and water.
-
Disposal of Contaminated PPE and Chemical Waste:
-
Solid Waste: All disposable PPE (gloves, respirators) and other solid materials (weighing paper, contaminated paper towels) that have come into contact with this compound must be disposed of in a designated, sealed, and clearly labeled solid hazardous waste container.[10]
-
Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[10] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[10]
-
Waste Pickup: Arrange for the collection of full waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
By adhering to these rigorous PPE protocols and disposal procedures, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. jayorganics.com [jayorganics.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
